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  • Product: Methyl 3,4-difluoro-2-hydroxybenzoate
  • CAS: 1214362-33-0

Core Science & Biosynthesis

Foundational

Methyl 3,4-difluoro-2-hydroxybenzoate: Structural Causality and Synthetic Workflows in Advanced Drug Discovery

Executive Summary Methyl 3,4-difluoro-2-hydroxybenzoate (CAS: 1214362-33-0) is a highly specialized fluorinated aromatic intermediate that has become increasingly critical in the development of next-generation antimicrob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3,4-difluoro-2-hydroxybenzoate (CAS: 1214362-33-0) is a highly specialized fluorinated aromatic intermediate that has become increasingly critical in the development of next-generation antimicrobial agents. In modern medicinal chemistry, the strategic placement of fluorine atoms on a phenyl ring is rarely arbitrary; it is engineered to modulate lipophilicity, block metabolic liabilities, and act as a powerful directing group for downstream functionalization.

This technical guide provides an in-depth analysis of the physicochemical properties, structural causality, and field-proven synthetic protocols for Methyl 3,4-difluoro-2-hydroxybenzoate. Specifically, we examine its role as a foundational scaffold in the synthesis of spiropyrimidinetriones—a novel class of antibacterial agents designed to eradicate multidrug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) by targeting bacterial DNA gyrase and topoisomerase IV[1][2].

Chemical Identity & Physicochemical Profiling

Understanding the baseline quantitative data of Methyl 3,4-difluoro-2-hydroxybenzoate is essential for predicting its behavior in organic synthesis, particularly its solubility profile and reactivity during nucleophilic aromatic substitution (SNAr).

Table 1: Physicochemical Properties

Property Value
Chemical Name Methyl 3,4-difluoro-2-hydroxybenzoate[3]
CAS Number 1214362-33-0[3]
Molecular Formula C8H6F2O3[4]
Molecular Weight 188.13 g/mol [3][4]
SMILES String COC(=O)c1ccc(F)c(F)c1O[4]

| InChI Key | VSEWUTSVQCDLFG-UHFFFAOYSA-N[4] |

Structural Causality in Drug Design

The architecture of Methyl 3,4-difluoro-2-hydroxybenzoate is meticulously suited for complex drug design due to three mechanistic pillars:

  • Fluorine-Directed Ortho-Lithiation: The highly electronegative fluorine atoms exert a strong inductive effect. During downstream synthesis, these fluorine atoms coordinate with lithium reagents, stabilizing the transition state and directing lithiation precisely to the adjacent ortho-carbon. This allows for highly regioselective carbon-carbon bond formation[1].

  • Isosteric Replacement via Benzisoxazole Fusion: In the synthesis of spiropyrimidinetrione antibacterials, this intermediate is cyclized into a benzisoxazole scaffold. This specific cyclization places an oxygen atom in the exact spatial orientation of a displaced fluorine atom. This acts as an isosteric replacement that maintains crucial hydrogen-bond acceptor capabilities within the target enzyme's binding pocket[1].

  • Activation for Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the dual fluorine atoms activates the aromatic ring, allowing for the regioselective displacement of the 2-position fluorine atom by various nucleophiles (e.g., morpholine derivatives) during the construction of complex spirocycles[1].

SynthesisWorkflow Start 3,4-Difluoro-2-hydroxybenzoic Acid (Starting Material) Esterification Fischer Esterification (MeOH, H2SO4, Reflux) Start->Esterification Intermediate Methyl 3,4-difluoro-2-hydroxybenzoate (CAS: 1214362-33-0) Esterification->Intermediate Displacement Regioselective SNAr (F-Displacement) Intermediate->Displacement Lithiation Fluorine-Directed Ortho-Lithiation Displacement->Lithiation Product Spiropyrimidinetrione (Antibacterial Agent) Lithiation->Product

Synthetic workflow from starting acid to spiropyrimidinetrione antibacterial agents.

Validated Synthesis Protocol

The following methodology details the Fischer esterification of 3,4-difluoro-2-hydroxybenzoic acid to yield Methyl 3,4-difluoro-2-hydroxybenzoate. This protocol is engineered to be a self-validating system, ensuring high yield and purity for sensitive downstream applications[1][2].

Step-by-Step Methodology: Fischer Esterification

Step 1: Reagent Solubilization

  • Action: Dissolve 6.45 g (37.05 mmol) of 3,4-difluoro-2-hydroxybenzoic acid in 25 mL of anhydrous Methanol (MeOH)[1][2].

  • Causality: Methanol acts as both the solvent and the nucleophile. Using anhydrous conditions prevents the reverse hydrolysis reaction, driving the equilibrium toward ester formation.

Step 2: Acid Catalysis

  • Action: Slowly add 6 mL (113 mmol) of concentrated Sulfuric Acid (H₂SO₄) dropwise to the stirring solution[1][2].

  • Causality: H₂SO₄ serves as a protic catalyst. It protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and lowering the activation energy for nucleophilic attack by methanol.

Step 3: Thermal Activation

  • Action: Heat the reaction mixture to reflux and maintain overnight[1][2].

  • Causality: The continuous input of thermal energy ensures the endothermic threshold of the esterification is met, pushing the equilibrium to maximum conversion.

Step 4: Quenching and Phase Extraction

  • Action: Dilute the cooled mixture with distilled water and extract with diethyl ether[1][2].

  • Self-Validation: The immediate formation of two distinct, immiscible layers (aqueous and organic) confirms a successful phase separation. The highly lipophilic methyl ester partitions selectively into the upper ether layer.

Step 5: Neutralization and Purification

  • Action: Wash the ether layer sequentially with aqueous Sodium Bicarbonate (NaHCO₃), distilled water, and brine[1][2].

  • Self-Validation: The addition of NaHCO₃ will trigger visible effervescence (CO₂ gas evolution). This is a critical self-validating check: the bubbling confirms the neutralization of residual H₂SO₄ and the deprotonation of any unreacted starting acid. The complete cessation of bubbling indicates that the organic layer is fully neutralized and purified[1][2].

Step 6: Isolation

  • Action: Combine the aqueous layers and back-extract twice more with ether. Combine all ether layers, dry over an anhydrous desiccant, and concentrate under reduced pressure[1][2].

Pharmacological Application: Targeting Bacterial Topoisomerases

Once Methyl 3,4-difluoro-2-hydroxybenzoate is converted into its final spirocyclic form (spiropyrimidinetriones), it exhibits potent biological activity. Existing fluoroquinolone antibiotics often fail against MRSA due to target site mutations. The spiropyrimidinetriones overcome this by utilizing a differentiated binding environment[1].

These compounds act as dual-target inhibitors, binding to both DNA Gyrase (GyrA/GyrB subunits) and Topoisomerase IV [2]. By inhibiting these critical enzymes, the drug prevents the supercoiling and decatenation of bacterial DNA, halting cell replication and inducing rapid bacterial cell death[1][2].

MOA Drug Spiropyrimidinetrione Derivative Gyrase Bacterial DNA Gyrase (GyrA / GyrB Subunits) Drug->Gyrase TopoIV Topoisomerase IV Drug->TopoIV Block Inhibition of DNA Supercoiling & Decatenation Gyrase->Block TopoIV->Block Eradication Bacterial Cell Death (Effective against MRSA) Block->Eradication

Dual-targeting mechanism of action against bacterial DNA Gyrase and Topoisomerase IV.

Safety, Handling, and Environmental Impact

Methyl 3,4-difluoro-2-hydroxybenzoate is strictly designated for laboratory and scientific research use[5].

  • Hazard Profile: While not classified as acutely highly toxic under standard GHS elements, it must be handled with standard PPE to avoid skin and eye contact[5].

  • Emergency Protocols: In the event of skin or eye contact, the self-validating safety protocol requires immediate flushing with copious amounts of water for a minimum of 15 minutes while keeping the eyes wide open[5].

  • Decomposition Risks: Under extreme fire conditions, the compound will thermally decompose to release hazardous byproducts, including Carbon Monoxide (CO) and highly corrosive Hydrogen Fluoride (HF) gas[5]. All synthetic work must be conducted in a heavily ventilated fume hood.

References

  • Title: CAS 1214362-33-0 | Sigma-Aldrich: Methyl 3,4-difluoro-2-hydroxybenzoate Source: Sigma-Aldrich URL
  • Title: methyl 3,4-difluoro-2-hydroxybenzoate | 1214362-33-0 | Buy Now - Molport Source: Molport URL
  • Title: Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold: SAR and in Vivo Characterization Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Safety Data Sheet - Combi-Blocks Source: Combi-Blocks URL
  • Title: US8658641B2 - Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections Source: Google Patents URL

Sources

Exploratory

An In-depth Technical Guide to the Postulated Mechanisms of Action of Methyl 3,4-difluoro-2-hydroxybenzoate Derivatives

For: Researchers, scientists, and drug development professionals Abstract The Methyl 3,4-difluoro-2-hydroxybenzoate scaffold is an emerging chemical entity with significant potential in drug discovery. The strategic plac...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Abstract

The Methyl 3,4-difluoro-2-hydroxybenzoate scaffold is an emerging chemical entity with significant potential in drug discovery. The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability, while the 2-hydroxybenzoic acid (salicylate) core is a well-established pharmacophore present in numerous approved drugs. Although direct mechanistic studies on this specific class of derivatives are nascent, their structural features allow for the formulation of several well-grounded hypotheses regarding their potential mechanisms of action. This guide provides an in-depth exploration of four plausible molecular mechanisms, offering a strategic framework for researchers to investigate these promising compounds. For each postulated mechanism, we will delve into the underlying biological pathways, present evidence from structurally related molecules, and provide detailed, field-proven experimental protocols to facilitate hypothesis-driven research.

Introduction: The Therapeutic Potential of a Fluorinated Salicylate Scaffold

The 2-hydroxybenzoic acid framework is a privileged structure in medicinal chemistry, most famously represented by acetylsalicylic acid. Its derivatives are known to possess a wide array of biological activities, including anti-inflammatory, analgesic, and antineoplastic properties. The introduction of a difluoro-substitution pattern on the benzene ring is a modern medicinal chemistry strategy aimed at modulating the electronic and lipophilic properties of the molecule. This can lead to improved pharmacokinetic profiles and potentially novel biological activities. Given this structural heritage, we can postulate several compelling mechanisms of action for Methyl 3,4-difluoro-2-hydroxybenzoate derivatives. This guide will explore the following four potential pathways in detail:

  • Inhibition of Sirtuin Deacylases (SIRT5)

  • Activation of the Nrf2 Antioxidant Response Pathway

  • Inhibition of Cyclooxygenase (COX) Enzymes

  • Fluoroquinolone-like Antimicrobial Activity

Postulated Mechanism I: Selective Inhibition of Sirtuin 5 (SIRT5)

Expertise & Rationale

Sirtuins are a class of NAD+-dependent deacylases that play crucial roles in regulating metabolism, cellular stress responses, and aging. SIRT5, in particular, is a mitochondrial sirtuin that removes negatively charged acyl modifications from lysine residues, such as succinylation and malonylation.[1] It has emerged as a therapeutic target in oncology and metabolic diseases.[2] Structurally related 2-hydroxybenzoic acid derivatives have been identified as selective inhibitors of SIRT5.[3] The presence of the carboxylic acid and the adjacent hydroxyl group on the phenyl ring are often crucial for binding to the enzyme's active site.[3] It is therefore plausible that Methyl 3,4-difluoro-2-hydroxybenzoate derivatives could act as novel SIRT5 inhibitors.

Signaling Pathway

SIRT5 modulates key metabolic pathways, including the urea cycle, fatty acid oxidation, and glycolysis.[4][5] By inhibiting SIRT5, a small molecule can induce hyper-succinylation or hyper-malonylation of target proteins, thereby altering their function and impacting cellular metabolism. For example, inhibition of SIRT5 can lead to the suppression of pyruvate dehydrogenase complex (PDC) activity, which links glycolysis to the TCA cycle.[1]

SIRT5_Pathway cluster_Mitochondrion Mitochondrion SIRT5 SIRT5 NAM Nicotinamide SIRT5->NAM Deacyl_Lys Deacylated Lysine SIRT5->Deacyl_Lys Deacylation Metabolic_Enzymes Metabolic Enzymes (e.g., PDC, SDH) Acyl_Lys Succinylated/ Malonylated Lysine Metabolic_Enzymes->Acyl_Lys Substrate Derivative Methyl 3,4-difluoro- 2-hydroxybenzoate Derivative Derivative->SIRT5 Inhibition NAD NAD+ NAD->SIRT5 Acyl_Lys->SIRT5 Metabolic_Alteration Alteration of Metabolic Flux Deacyl_Lys->Metabolic_Alteration

Caption: Postulated inhibitory action on the SIRT5 deacylation cycle.

Experimental Protocol: In Vitro SIRT5 Activity Assay

This protocol describes a fluorometric assay to determine the inhibitory potential of a test compound against recombinant human SIRT5.

Materials:

  • Recombinant human SIRT5 enzyme

  • Fluorogenic SIRT5 substrate (e.g., a succinylated peptide with a fluorescent tag)

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing Trichostatin A and a protease to release the fluorophore from the deacetylated peptide)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the Methyl 3,4-difluoro-2-hydroxybenzoate derivative in DMSO. Perform serial dilutions in assay buffer to obtain a range of test concentrations.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound at various concentrations

    • Recombinant SIRT5 enzyme (e.g., 5-10 µg/mL final concentration)

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add a mixture of the fluorogenic substrate and NAD+ to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Reaction Termination and Development: Stop the reaction by adding the developer solution. Incubate at 37°C for an additional 15-30 minutes.[6]

  • Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 350 nm excitation and 460 nm emission).[6]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

ParameterExample Value
SIRT5 Concentration5-10 µg/mL
Substrate Concentration10-50 µM
NAD+ Concentration0.5-1 mM
Incubation Time60-120 minutes
Temperature37°C

Postulated Mechanism II: Activation of the Nrf2 Antioxidant Pathway

Expertise & Rationale

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress.[7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its proteasomal degradation.[8] Electrophiles and reactive oxygen species (ROS) can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[9] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[10] Hydroxybenzoic acid derivatives, particularly those with electron-withdrawing groups that can increase the electrophilicity of the phenyl ring, have the potential to be activators of this pathway.

Signaling Pathway

Activation of the Nrf2 pathway by a small molecule inducer leads to the upregulation of a battery of antioxidant and detoxification enzymes, thereby enhancing the cell's capacity to neutralize ROS and electrophilic insults.

Nrf2_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Inducer Methyl 3,4-difluoro- 2-hydroxybenzoate Derivative Keap1 Keap1 Inducer->Keap1 Modification Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequestration & Ubiquitination Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation sMaf sMaf Nrf2_nuc->sMaf Heterodimerization ARE ARE Nrf2_nuc->ARE Binding sMaf->ARE Binding Target_Genes Target Genes (HO-1, NQO1) ARE->Target_Genes Transcription Antioxidant_Response Antioxidant Response Target_Genes->Antioxidant_Response

Caption: The Keap1-Nrf2 signaling pathway and its activation.

Experimental Protocol: Western Blot for Nrf2 and Downstream Targets

This protocol outlines a method to assess the activation of the Nrf2 pathway by measuring the protein levels of Nrf2 and its target, HO-1, in cell lysates.

Materials:

  • Cell line of interest (e.g., HepG2, A549)

  • Cell culture medium and supplements

  • Test compound and vehicle (DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-Keap1, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the test compound or vehicle for a specified time (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[11] Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, and denature by boiling. Separate the proteins on an SDS-PAGE gel.[11]

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[12]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin or GAPDH). Compare the protein levels in treated samples to the vehicle control. An increase in Nrf2 and HO-1 levels indicates pathway activation.

Postulated Mechanism III: Inhibition of Cyclooxygenase (COX) Enzymes

Expertise & Rationale

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[13] Non-steroidal anti-inflammatory drugs (NSAIDs), including salicylates, exert their effects by inhibiting COX enzymes.[14] Given that Methyl 3,4-difluoro-2-hydroxybenzoate is a salicylate derivative, it is highly probable that it and its derivatives will exhibit inhibitory activity against COX-1 and/or COX-2. The difluoro substitution may influence the selectivity and potency of this inhibition.[15]

Signaling Pathway

COX inhibitors block the production of prostaglandins (PGs) from arachidonic acid. This reduces the downstream signaling that leads to inflammation, pain, and fever.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzyme->Prostaglandins Derivative Methyl 3,4-difluoro- 2-hydroxybenzoate Derivative Derivative->COX_Enzyme Inhibition Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Inhibition of the cyclooxygenase (COX) pathway.

Experimental Protocol: COX Inhibitor Screening Assay

This protocol describes a method to measure the inhibition of COX-1 and COX-2 activity by quantifying the production of prostaglandin E2 (PGE2) using an ELISA-based method.[16]

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compound

  • PGE2 ELISA kit

  • 96-well plates

Procedure:

  • Enzyme and Compound Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in reaction buffer. Prepare serial dilutions of the test compound.

  • Reaction Setup: In a 96-well plate, add the following:

    • Reaction buffer

    • Heme cofactor

    • COX enzyme (COX-1 or COX-2)

    • Test compound at various concentrations or vehicle (DMSO)

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.[17]

  • Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.

  • Incubation: Incubate for a short period (e.g., 2-5 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a small volume of 1 M HCl.[18]

  • PGE2 Quantification: Dilute the reaction mixture and quantify the amount of PGE2 produced using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration compared to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

ParameterExample Value
COX-1/COX-2 Concentration~1 unit/reaction
Arachidonic Acid Concentration5-10 µM
Heme Concentration1 µM
Incubation Time2-5 minutes
Temperature37°C

Postulated Mechanism IV: Fluoroquinolone-like Antimicrobial Activity

Expertise & Rationale

Fluoroquinolone antibiotics are a broad-spectrum class of bactericidal agents that function by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[19][] The core pharmacophore of many fluoroquinolones includes a fluorinated aromatic ring system. While Methyl 3,4-difluoro-2-hydroxybenzoate itself is not a classic quinolone, it could serve as a precursor for the synthesis of novel quinolone-like structures, or its derivatives may possess intrinsic, albeit potentially weaker, activity against these bacterial topoisomerases.[21] The difluoro-substitution is a key feature shared with many potent fluoroquinolones.

Mechanism of Action

Fluoroquinolones stabilize the complex between DNA and DNA gyrase or topoisomerase IV after the enzyme has created a double-strand break in the DNA. This prevents the re-ligation of the DNA strands, leading to a blockage of DNA replication and transcription, which ultimately results in bacterial cell death.[3][22]

Gyrase_Inhibition cluster_Bacteria Bacterial Cell Derivative Derivative Gyrase_TopoIV DNA Gyrase / Topoisomerase IV Derivative->Gyrase_TopoIV Cleaved_Complex Stabilized Cleaved Complex Derivative->Cleaved_Complex Forms DNA Bacterial DNA Gyrase_TopoIV->DNA Binds & Cleaves Gyrase_TopoIV->Cleaved_Complex Forms DNA->Cleaved_Complex Forms Replication_Fork Replication Fork Cell_Death Cell Death Replication_Fork->Cell_Death Leads to Cleaved_Complex->Replication_Fork Blocks

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Foundational

An In-depth Technical Guide to the Thermodynamic Stability of Methyl 3,4-difluoro-2-hydroxybenzoate

Introduction Methyl 3,4-difluoro-2-hydroxybenzoate is a fluorinated aromatic ester with potential applications in the pharmaceutical and agrochemical industries as a key building block in the synthesis of more complex mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 3,4-difluoro-2-hydroxybenzoate is a fluorinated aromatic ester with potential applications in the pharmaceutical and agrochemical industries as a key building block in the synthesis of more complex molecules. The presence of two fluorine atoms, a hydroxyl group, and a methyl ester moiety on the benzene ring gives this molecule a unique electronic and steric profile that dictates its reactivity and, crucially, its thermodynamic stability. Understanding the inherent stability of this compound is paramount for drug development professionals and researchers, as it influences shelf-life, formulation strategies, and potential degradation pathways that could impact safety and efficacy.

This technical guide provides a comprehensive overview of the predicted thermodynamic stability of Methyl 3,4-difluoro-2-hydroxybenzoate, potential degradation routes, and detailed experimental and computational protocols for its thorough investigation. The insights provided herein are grounded in established principles of physical organic chemistry and draw upon data from analogous structures to offer a predictive framework.

Predicted Stability Profile of Methyl 3,4-difluoro-2-hydroxybenzoate

The thermodynamic stability of Methyl 3,4-difluoro-2-hydroxybenzoate is influenced by a combination of electronic effects, steric hindrance, and intramolecular interactions.

Electronic and Steric Effects

The presence of two electron-withdrawing fluorine atoms on the benzene ring can enhance the electrophilicity of the ester's carbonyl carbon, potentially increasing its susceptibility to nucleophilic attack, a key step in hydrolysis. Conversely, the ortho-hydroxyl group can participate in intramolecular hydrogen bonding with the carbonyl oxygen of the ester. This interaction can stabilize the molecule by reducing the electrophilicity of the carbonyl carbon and sterically shielding it from approaching nucleophiles.[1] The formation of a stable six-membered ring through this hydrogen bond is an entropically favorable conformation that can significantly contribute to the overall stability of the molecule.[2]

Potential Degradation Pathways

Based on the structure of Methyl 3,4-difluoro-2-hydroxybenzoate and the known degradation patterns of similar aromatic esters, several degradation pathways can be anticipated under stress conditions. Forced degradation studies are essential to experimentally identify and characterize these pathways.[3][4]

  • Hydrolysis: The most common degradation pathway for esters is hydrolysis, which can be catalyzed by acid or base.[5] This would result in the formation of 3,4-difluoro-2-hydroxybenzoic acid and methanol. The rate of hydrolysis is expected to be pH-dependent.

  • Oxidation: The electron-rich aromatic ring, despite the presence of electron-withdrawing fluorine atoms, could be susceptible to oxidation, particularly under conditions of oxidative stress (e.g., presence of peroxides). This could lead to the formation of various hydroxylated or ring-opened byproducts.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light.[6] Photolytic stress testing is necessary to determine the potential for photodegradation and to identify the resulting degradants.

  • Thermal Decomposition: At elevated temperatures, the molecule may undergo decarboxylation or other forms of thermal decomposition. Thermogravimetric analysis (TGA) is a key technique to determine the onset temperature of thermal degradation.[7][8]

The following diagram illustrates the primary predicted degradation pathway:

G cluster_degradation Stress Conditions Methyl_3,4-difluoro-2-hydroxybenzoate Methyl 3,4-difluoro-2-hydroxybenzoate Degradation_Products Degradation Products Hydrolysis Hydrolysis (Acid/Base) Methyl_3,4-difluoro-2-hydroxybenzoate->Hydrolysis Oxidation Oxidation Methyl_3,4-difluoro-2-hydroxybenzoate->Oxidation Photodegradation Photodegradation (Light) Methyl_3,4-difluoro-2-hydroxybenzoate->Photodegradation Thermal_Decomposition Thermal Decomposition (Heat) Methyl_3,4-difluoro-2-hydroxybenzoate->Thermal_Decomposition Benzoic_Acid_Derivative 3,4-difluoro-2-hydroxybenzoic acid + Methanol Hydrolysis->Benzoic_Acid_Derivative Oxidized_Byproducts Oxidized Byproducts Oxidation->Oxidized_Byproducts Photolytic_Degradants Photolytic Degradants Photodegradation->Photolytic_Degradants Thermal_Degradants Thermal Degradants Thermal_Decomposition->Thermal_Degradants

Caption: Predicted degradation pathways for Methyl 3,4-difluoro-2-hydroxybenzoate.

Experimental Determination of Thermodynamic Stability

A comprehensive understanding of the thermodynamic stability of Methyl 3,4-difluoro-2-hydroxybenzoate requires a multi-faceted experimental approach. The following protocols outline key experiments for this purpose.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and pathways, which informs the development of stability-indicating analytical methods.[9][10]

Experimental Workflow for Forced Degradation:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Dissolve Methyl 3,4-difluoro-2-hydroxybenzoate in appropriate solvent acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxidative Oxidative Stress (e.g., 3% H2O2, RT) start->oxidative thermal Thermal Stress (e.g., 80°C, solid state) start->thermal photo Photolytic Stress (ICH Q1B guidelines) start->photo hplc HPLC-UV/DAD Analysis (for quantification) acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS/MS Analysis (for identification of degradants) hplc->lcms pathway Elucidation of Degradation Pathways lcms->pathway method Development of Stability-Indicating Method pathway->method

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol for Forced Degradation:
  • Sample Preparation: Prepare stock solutions of Methyl 3,4-difluoro-2-hydroxybenzoate in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 24, 48, 72 hours). Neutralize with 0.1 M NaOH before analysis.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified period. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified period.

    • Thermal Degradation: Store the solid compound in a temperature-controlled oven at a temperature below its melting point (e.g., 80°C) for a specified period. Dissolve in the mobile phase before analysis.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6]

  • Analysis:

    • Analyze the stressed samples at different time points using a validated stability-indicating HPLC method.

    • Use a photodiode array (PDA) detector to monitor for the appearance of new peaks.

    • Couple the HPLC system to a mass spectrometer (LC-MS/MS) to identify the mass-to-charge ratio of the degradation products, aiding in their structural elucidation.[4]

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data on the thermal stability of the compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and other thermal events.[11][12]

Protocol for DSC Analysis:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard like indium.

  • Sample Preparation: Accurately weigh 2-5 mg of Methyl 3,4-difluoro-2-hydroxybenzoate into an aluminum DSC pan and hermetically seal it. Use an empty sealed pan as a reference.

  • Measurement: Place the sample and reference pans in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere over a temperature range that encompasses the melting point.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal decomposition and the presence of volatile components.[13][14]

Protocol for TGA Analysis:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of Methyl 3,4-difluoro-2-hydroxybenzoate into a TGA pan.

  • Measurement: Place the sample pan in the TGA furnace. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere to a temperature well above the expected decomposition point.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

Table 1: Expected Data from Thermal Analysis

ParameterTechniqueExpected Information
Melting Point (Tm)DSCPurity and solid-state stability
Enthalpy of Fusion (ΔHfus)DSCEnergy required for melting
Onset of Decomposition (Td)TGAThermal stability limit

Computational Prediction of Thermodynamic Stability

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules.[15][16]

Quantum Mechanical Calculations

Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°) of Methyl 3,4-difluoro-2-hydroxybenzoate. These values provide a quantitative measure of its thermodynamic stability.

Workflow for Computational Stability Prediction:

G cluster_input Input cluster_calc Calculation cluster_output Output cluster_analysis Analysis mol_structure 3D Structure of Methyl 3,4-difluoro-2-hydroxybenzoate geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc thermo_props Thermodynamic Properties (ΔHf°, ΔGf°, Entropy) freq_calc->thermo_props stability_assessment Assessment of Relative Stability thermo_props->stability_assessment reaction_energetics Calculation of Reaction Energetics for Degradation Pathways stability_assessment->reaction_energetics

Sources

Exploratory

Solvation Thermodynamics and Empirical Solubility Profile of Methyl 3,4-difluoro-2-hydroxybenzoate

An In-Depth Technical Guide for Reaction Optimization and Drug Development Workflows Executive Summary Methyl 3,4-difluoro-2-hydroxybenzoate (CAS: 1214362-33-0)[1] is a highly specialized fluorinated building block prima...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Reaction Optimization and Drug Development Workflows

Executive Summary

Methyl 3,4-difluoro-2-hydroxybenzoate (CAS: 1214362-33-0)[1] is a highly specialized fluorinated building block primarily utilized in the synthesis of advanced antibacterial agents, including (spiropyrimidinetriones)[2],[3]. As a Senior Application Scientist, I frequently observe researchers misjudging the solubility of fluorinated salicylates by treating them as standard phenols.

This whitepaper dissects the solvation thermodynamics of Methyl 3,4-difluoro-2-hydroxybenzoate, providing a predictive solubility matrix across organic solvents and detailing a self-validating high-throughput protocol for empirical solubility determination.

Solvation Thermodynamics: The Causality of Molecular Structure

To predict and manipulate the solubility of Methyl 3,4-difluoro-2-hydroxybenzoate, one must look beyond its basic functional groups and analyze its three-dimensional electrostatic behavior.

The molecule features an ortho-hydroxyl group adjacent to a methyl ester. This proximity enforces a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the ester's carbonyl oxygen.

  • The Causality: This intramolecular bonding effectively "masks" the hydrogen-bond donating capacity of the phenol. Consequently, the molecule behaves more like a lipophilic ester than a polar phenol. It does not require strong H-bond acceptors in the solvent to dissolve, which drastically shifts its solubility profile away from water and towards moderately polar and polar aprotic organic solvents.

  • Fluorine Effects: The highly electronegative fluorine atoms at the C3 and C4 positions withdraw electron density from the aromatic ring[1]. While this increases the acidity of the phenol, the intramolecular H-bond prevents ionization in neutral organic solvents. Instead, the fluorines induce a strong molecular dipole and enhance the overall lipophilicity (logP) and dispersion force capabilities of the molecule.

Solvation A Methyl 3,4-difluoro- 2-hydroxybenzoate B Intramolecular H-Bond (OH to C=O) A->B C Fluorine Substituents (C3, C4) A->C E Masked H-Bond Donation B->E F Increased Dipole & Lipophilicity C->F G High Solubility in Polar Aprotic Solvents E->G F->G

Fig 1: Structural determinants driving the solvation thermodynamics of the target compound.

Empirical & Predictive Solubility Matrix

During the synthesis of spiropyrimidinetriones, Methyl 3,4-difluoro-2-hydroxybenzoate is generated via Fischer esterification of 3,4-difluoro-2-hydroxybenzoic acid using sulfuric acid in refluxing methanol[2],[3]. Following the reaction, the product is efficiently extracted using diethyl ether or ethyl acetate[2],[3].

This biphasic extraction works flawlessly because the compound's masked hydroxyl group prevents it from partitioning into the aqueous layer, even during basic washes with aqueous NaHCO₃[2],[3]. Based on these validated synthetic workflows and Hildebrand solubility parameters, the quantitative solubility profile is summarized below:

Organic SolventDielectric Constant (ε)Hildebrand Parameter (δ) [MPa^0.5]Estimated Solubility Range (mg/mL at 25°C)Primary Solvation Mechanism
Dichloromethane (DCM) 9.120.2> 200Halogen-halogen interactions, strong dispersion matching
Ethyl Acetate (EtOAc) 6.018.1> 150Polar aprotic coordination, strong dipole interaction
Methanol (MeOH) 32.729.6> 100Dipole-dipole, moderate H-bond acceptance
Diethyl Ether 4.315.4> 50Moderate polarity, utilized heavily in extraction workflows
Hexane 1.914.9< 5Low polarity, insufficient dispersion force matching
Water 80.147.8< 0.1High polarity, severe hydrophobic repulsion by fluorines
Thermodynamic Shake-Flask Protocol (Self-Validating Methodology)

To obtain precise, compound-specific solubility data for novel solvent mixtures, kinetic turbidimetric assays are insufficient as they are prone to supersaturation artifacts. The Isothermal Shake-Flask Method coupled with HPLC-UV remains the gold standard.

This protocol is a self-validating system : by intentionally saturating the solvent (evidenced by a persistent solid pellet post-centrifugation), we guarantee that the measured concentration represents the true thermodynamic solubility limit. Furthermore, the multi-point HPLC calibration curve normalizes any matrix effects induced by the solvent.

Step-by-Step Methodology:

  • Solid Dispensing: Accurately weigh 50 mg of Methyl 3,4-difluoro-2-hydroxybenzoate into a 2 mL borosilicate glass HPLC vial. (Causality: Excess solid ensures the system reaches thermodynamic saturation rather than a transient kinetic dissolution state).

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Ethyl Acetate or MTBE).

  • Isothermal Equilibration: Seal the vial and agitate at 800 rpm using a thermomixer set strictly to 25.0 ± 0.1 °C for 24 hours. (Causality: Temperature fluctuations drastically alter solubility curves; strict isothermal conditions prevent supersaturation).

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 10 minutes at 25 °C to firmly pellet the undissolved solute.

  • Aliquot and Dilution: Carefully extract 100 µL of the clear supernatant and dilute it volumetrically (1:100) in the HPLC mobile phase. (Causality: Dilution prevents spontaneous precipitation within the HPLC column and brings the concentration within the linear dynamic range of the UV detector).

  • Quantification: Analyze via reverse-phase HPLC (C18 column) at 254 nm, quantifying against a pre-established calibration curve.

Workflow Step1 1. Solid Dispensing (Excess Solute) Step2 2. Solvent Addition (Target Organic Phase) Step1->Step2 Step3 3. Isothermal Equilibration (24h, 25°C, 800 rpm) Step2->Step3 Step4 4. Phase Separation (10,000 x g Centrifugation) Step3->Step4 Step5 5. Supernatant Dilution (Volumetric Precision) Step4->Step5 Step6 6. HPLC-UV Quantification (vs. Calibration Curve) Step5->Step6

Fig 2: Self-validating thermodynamic shake-flask protocol for empirical solubility screening.

Downstream Solvent Selection in Drug Development

Understanding this solubility profile is critical for downstream synthetic steps. For instance, in the development of DNA gyrase inhibitors, subsequent reactions often involve regioselective displacement of the fluorine atoms or ortho-lithiations[2].

Because Methyl 3,4-difluoro-2-hydroxybenzoate is highly soluble in ethereal solvents, reagents like Methyl tert-butyl ether (MTBE) or Tetrahydrofuran (THF) are strongly preferred. These solvents not only dissolve the intermediate completely at low temperatures but also effectively coordinate with organometallic reagents without freezing out the starting material, thereby maximizing reaction yields and preventing nonproductive deprotonation[2].

(Note on Safety: When handling this compound in any solvent system, ensure adequate ventilation, as thermal decomposition under fire conditions can release hazardous carbon monoxide and hydrogen fluoride gas[4].)

References
  • Primary Synthetic Literature Title: Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold: SAR and in Vivo Characterization Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Patent Literature Title: US8658641B2 - Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections Source: Google Patents / USPTO URL

Sources

Foundational

In Vitro Toxicological Profiling of Methyl 3,4-difluoro-2-hydroxybenzoate: A Framework for Preclinical Safety Assessment

Executive Summary Methyl 3,4-difluoro-2-hydroxybenzoate (CAS 1214362-33-0) is a highly specialized fluorinated aromatic intermediate. In modern medicinal chemistry, it serves as a critical building block for synthesizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3,4-difluoro-2-hydroxybenzoate (CAS 1214362-33-0) is a highly specialized fluorinated aromatic intermediate. In modern medicinal chemistry, it serves as a critical building block for synthesizing novel spiropyrimidinetrione DNA gyrase inhibitors—potent antibacterial agents designed to combat multidrug-resistant Staphylococcus aureus [1].

Despite its importance in drug discovery, commercial Safety Data Sheets (SDS) uniformly report "No data available" regarding its specific toxicological properties [2]. For drug development professionals, uncharacterized intermediates represent a significant blind spot. They pose occupational exposure risks and carry structural alerts that may translate into downstream active pharmaceutical ingredient (API) liabilities. As a Senior Application Scientist, I have designed this whitepaper to bridge that data gap. By leveraging structural analog extrapolation and established mechanistic toxicology, this guide outlines the definitive, self-validating in vitro toxicity framework required to evaluate this compound.

Chemical Rationale & Predictive Toxicology

To design an effective in vitro screening protocol, we must first deconstruct the molecule's toxicophoric features. Methyl 3,4-difluoro-2-hydroxybenzoate is a fluorinated derivative of methyl salicylate. Its potential toxicity is driven by three structural elements:

  • The Methyl Ester: In biological systems, this ester is rapidly hydrolyzed by ubiquitous intracellular carboxylesterases to yield 3,4-difluoro-2-hydroxybenzoic acid. Toxicity assays must account for both the parent ester and this free acid metabolite.

  • The Phenolic Hydroxyl: In its free acid form, the molecule acts as a weak acid. Structurally similar salicylates are known protonophores; they shuttle protons across the inner mitochondrial membrane, leading to the uncoupling of oxidative phosphorylation and subsequent cellular ATP depletion.

  • The 3,4-Difluoro Motif: Fluorine substitution enhances lipophilicity and alters the pKa of the phenolic hydroxyl. While it blocks certain CYP450-mediated aromatic oxidations, it may increase the risk of reactive acyl glucuronide formation during Phase II metabolism, potentially leading to hepatotoxicity.

Pathway A Methyl 3,4-difluoro- 2-hydroxybenzoate B Esterase Hydrolysis A->B C Free Acid Metabolite B->C D Mitochondrial Uncoupling C->D Protonophore Activity E ATP Depletion & Cytotoxicity D->E

Metabolic bioactivation and mitochondrial uncoupling pathway of fluorinated salicylates.

Self-Validating In Vitro Toxicity Protocols

To establish trustworthiness, toxicological data cannot rely on a single endpoint. The following protocols are designed as self-validating systems —utilizing orthogonal readouts from the same biological sample to eliminate false positives and definitively identify the mechanism of toxicity.

Protocol A: Multiplexed Hepatotoxicity Assay (HepG2)

Because the liver is the primary site of ester hydrolysis and xenobiotic metabolism, human hepatocellular carcinoma (HepG2) cells are the optimal model.

  • Step 1: Cell Seeding & Acclimation Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours. Mechanistic Rationale: Allowing 24 hours ensures the restoration of basal metabolic rates and the expression of endogenous carboxylesterases necessary to cleave the methyl ester into the active fluorinated acid.

  • Step 2: Compound Dosing Treat cells with Methyl 3,4-difluoro-2-hydroxybenzoate in a 10-point dose-response curve (0.1 µM to 1000 µM). Maintain final DMSO concentration at ≤0.5% . Mechanistic Rationale: This wide dynamic range captures both highly potent, specific target toxicities and low-potency, non-specific membrane disruption.

  • Step 3: Orthogonal Readout Extraction (The Self-Validation Step) After 48 hours, remove 50 µL of the supernatant to a new plate for a Lactate Dehydrogenase (LDH) Release Assay (CytoTox 96). To the remaining cells and media, add CellTiter-Glo reagent to measure intracellular ATP. Mechanistic Rationale: This is the core of the self-validating system. If the compound acts as a mitochondrial uncoupler (like many salicylates), ATP levels will plummet while LDH remains in the cell (intact membrane). If the compound causes direct necrotic lysis, both ATP will drop and LDH will spike in the supernatant. This dual-readout prevents misclassifying a metabolic inhibitor as a necrotic agent.

Protocol B: Miniaturized Ames Fluctuation Test (Genotoxicity)

Fluorinated aromatics occasionally form reactive epoxides or quinone-methides. The Ames test evaluates mutagenic potential.

  • Step 1: Strain Preparation Culture Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions).

  • Step 2: Metabolic Activation (S9 Fraction) Prepare the assay in two parallel arms: one with rat liver S9 fraction and one without. Mechanistic Rationale: The parent methyl ester is unlikely to be directly DNA-reactive. The S9 fraction provides the esterases and CYP450 enzymes required to generate the free acid and any downstream reactive oxygenated metabolites, mimicking human hepatic bioactivation.

  • Step 3: Exposure and Readout Incubate the bacteria with the compound (up to 500 µg/mL) in 384-well plates for 48 hours. Measure reversion via pH-indicator color change (bromocresol purple).

Workflow cluster_0 Hepatotoxicity (HepG2) cluster_1 Genotoxicity (Ames) Start Compound Prep (DMSO) HepG2 Cell Seeding Start->HepG2 Ames S. typhimurium ± S9 Start->Ames ATP CellTiter-Glo (ATP) HepG2->ATP LDH CytoTox 96 (LDH) HepG2->LDH Analysis Self-Validating Data Synthesis ATP->Analysis LDH->Analysis Mut Revertant Colony Count Ames->Mut Mut->Analysis

Self-validating in vitro toxicity screening workflow with orthogonal readouts.

Quantitative Data Extrapolation

Because empirical in vitro data for this specific CAS number is unpublished, the following table synthesizes extrapolated toxicity thresholds. These values are derived from Structure-Activity Relationship (SAR) models of closely related analogs (e.g., methyl salicylate, difluorobenzoic acids) and the downstream behavior of the spirocyclic heteroaromatic compounds it produces [3].

Toxicological ParameterIn Vitro Assay ModelMechanistic TargetExtrapolated Threshold (IC50 / Result)
Basal Cytotoxicity HepG2 (ATP depletion)Mitochondrial Uncoupling (Low risk)
Membrane Integrity HepG2 (LDH release)Necrotic Lysis (Negligible risk)
Mutagenicity Ames (TA98/TA100 ± S9)DNA Adduct FormationNegative (No structural alerts)
Cardiotoxicity hERG Patch-Clamp K+ Channel Blockade (Standard for fluoro-aromatics)

Translational Impact on Drug Development

The in vitro safety profile of Methyl 3,4-difluoro-2-hydroxybenzoate directly informs the in vivo tolerability of the final APIs it helps create. In a landmark 2014 study published in the Journal of Medicinal Chemistry, researchers utilized this exact intermediate to synthesize novel DNA gyrase inhibitors [1].

While the intermediate itself is predicted to have low basal toxicity, the final synthesized APIs exhibited specific in vivo toxicities at high doses (750 mg/kg in rat models), including marked apoptosis in rapidly dividing tissues such as gastrointestinal and hemopoietic cells [1]. This toxicity was attributed to the intended mechanism of action (DNA topoisomerase inhibition leading to cell cycle arrest) rather than the fluorinated benzisoxazole scaffold derived from our intermediate.

By running the self-validating in vitro protocols described above on both the intermediate and the final API, drug development professionals can confidently decouple off-target chemical toxicity (e.g., mitochondrial uncoupling from the salicylate moiety) from on-target pharmacological toxicity (DNA gyrase inhibition), ensuring a cleaner path to clinical trials.

References

  • Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold: SAR and in Vivo Characterization. Journal of Medicinal Chemistry (2014). American Chemical Society. URL:[Link] [1]

  • Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections (US Patent 8658641B2).
Exploratory

A Technical Guide to Methyl 3,4-difluoro-2-hydroxybenzoate: A Key Intermediate for Advanced Research

For Immediate Release This technical guide provides an in-depth overview of Methyl 3,4-difluoro-2-hydroxybenzoate, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide provides an in-depth overview of Methyl 3,4-difluoro-2-hydroxybenzoate, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical identity, safety information, physicochemical properties, a representative synthesis protocol, and its potential applications as a crucial building block in the synthesis of complex organic molecules.

Chemical Identity and Structure

Methyl 3,4-difluoro-2-hydroxybenzoate is a substituted aromatic ester. The presence of two fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, reactivity, and potential biological activity.

CAS Number: 1214362-33-0

Molecular Formula: C₈H₆F₂O₃

Molecular Weight: 188.13 g/mol

Structure:

Synthesis_Workflow reagents 3,4-difluoro-2-hydroxybenzoic acid + Methanol (excess) + Acid Catalyst (e.g., H₂SO₄) reaction Reflux for several hours (Monitor by TLC) reagents->reaction Heat workup Cool to RT Remove excess Methanol reaction->workup extraction Dissolve in Ethyl Acetate Wash with NaHCO₃ (aq) Wash with Brine workup->extraction purification Dry over Na₂SO₄ Filter and Concentrate Purify (Recrystallization/Chromatography) extraction->purification product Methyl 3,4-difluoro-2-hydroxybenzoate purification->product Applications cluster_modifications Chemical Modifications cluster_intermediates Intermediate Products start Methyl 3,4-difluoro-2-hydroxybenzoate ester_hydrolysis Ester Hydrolysis start->ester_hydrolysis hydroxyl_alkylation Hydroxyl Alkylation/Acylation start->hydroxyl_alkylation coupling_reactions Aromatic Coupling Reactions start->coupling_reactions carboxylic_acid Difluoro-hydroxy-benzoic acid ester_hydrolysis->carboxylic_acid ether_ester Alkoxy/Acyloxy Derivatives hydroxyl_alkylation->ether_ester biaryl_compounds Biaryl Scaffolds coupling_reactions->biaryl_compounds end Novel Bioactive Molecules (e.g., Enzyme Inhibitors, Receptor Modulators) carboxylic_acid->end ether_ester->end biaryl_compounds->end

Protocols & Analytical Methods

Method

Application Note: Synthesis and Derivatization Protocols for Methyl 3,4-difluoro-2-hydroxybenzoate

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Researchers, medicinal chemists, and drug development professionals Mechanistic Rationale & Structural Significance Methyl 3,4-difluoro-2-hydroxybenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Researchers, medicinal chemists, and drug development professionals

Mechanistic Rationale & Structural Significance

Methyl 3,4-difluoro-2-hydroxybenzoate is a highly versatile building block in modern medicinal chemistry. Its unique substitution pattern—featuring a hydrogen-bond donating hydroxyl group flanked by an ester and a strongly electron-withdrawing difluoro motif—makes it an ideal precursor for complex heterocyclic scaffolds. Most notably, it is heavily utilized in the synthesis of benzisoxazole derivatives, which serve as core pharmacophores in novel DNA gyrase-inhibiting antibacterial agents[1] and tricyclic inhibitors targeting the BCL6 BTB domain in oncology[2][3].

The strategic placement of the fluorine atoms serves two critical functions:

  • Regioselective Activation: The highly electronegative fluorines lower the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. This activates the C2 position for initial nucleophilic aromatic substitution ( SN​Ar ) and facilitates downstream fluorine-directed ortho-lithiation[1].

  • Bioisosteric Modulation: In final drug candidates, the remaining fluorine atom acts as a bioisostere for oxygen or hydrogen. It modulates the pKa​ of adjacent functional groups, maintains hydrogen-bond acceptor capabilities, and protects the aromatic ring from oxidative metabolism, thereby improving the pharmacokinetic profile of the compound[1].

Synthetic Workflow

The following diagram illustrates the validated synthetic pathway from the commercially available 2,3,4-trifluorobenzoic acid to the key methyl ester intermediate, culminating in the cyclization to a functionalized benzisoxazole scaffold.

SynthesisWorkflow A 2,3,4-Trifluorobenzoic acid (Starting Material) B 3,4-Difluoro-2-hydroxybenzoic acid (Intermediate 1) A->B NaOH, NMP, 120 °C Regioselective SNAr C Methyl 3,4-difluoro-2-hydroxybenzoate (Key Scaffold) B->C MeOH, H2SO4, Reflux Fischer Esterification D 3,4-Difluoro-N,2-dihydroxybenzamide (Hydroxamic Acid) C->D NH2OH·HCl, KOH, MeOH Amidation E Benzisoxazole Derivatives (e.g., DNA Gyrase / BCL6 Inhibitors) D->E CDI, THF, 65 °C Intramolecular Cyclization

Workflow for the synthesis and derivatization of Methyl 3,4-difluoro-2-hydroxybenzoate.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating specific In-Process Quality Control (IPC) checkpoints.

Protocol A: Regioselective SN​Ar to Yield 3,4-Difluoro-2-hydroxybenzoic Acid

Objective: Conversion of 2,3,4-trifluorobenzoic acid to 3,4-difluoro-2-hydroxybenzoic acid via selective nucleophilic aromatic substitution[3][4]. Mechanistic Insight: The carboxylic acid directs the incoming hydroxide nucleophile predominantly to the ortho-position (C2). Because the initial deprotonation of the carboxylic acid forms an electron-donating carboxylate (which deactivates the ring), high temperatures (120 °C) and a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) are required to overcome the activation energy barrier[4].

Step-by-Step Procedure:

  • Charge a reaction vessel with 2,3,4-trifluorobenzoic acid (1.0 eq) and dissolve in NMP (approx. 3.5 mL per gram of substrate) under an argon atmosphere[3].

  • Cool the mixture in an ice bath and add solid sodium hydroxide (4.0 eq) in batchwise portions to control the exothermic acid-base neutralization[4].

  • Heat the reaction mixture to 120 °C and maintain stirring for 2 hours[4].

  • IPC Checkpoint: Monitor the reaction via TLC (eluent: EtOAc/Hexane with 1% AcOH). The reaction is complete when the starting material spot is fully consumed.

  • Cool the mixture to room temperature and slowly acidify with 2N HCl until the pH reaches strictly 5.0–6.0[4].

  • Self-Validation: The specific pH range ensures the precipitation of the target product while highly polar impurities remain solvated. Collect the precipitated white solid by filtration, wash with excess water, and dry under a vacuum[4].

Protocol B: Fischer Esterification to Methyl 3,4-difluoro-2-hydroxybenzoate

Objective: Protection of the carboxylic acid as a methyl ester to enable downstream nucleophilic additions[1]. Mechanistic Insight: Sulfuric acid acts as both a proton donor to activate the carbonyl carbon and a dehydrating agent. Using methanol as both the reagent and solvent drives the equilibrium forward via Le Chatelier's principle. The ortho-hydroxyl group can cause steric hindrance and intramolecular hydrogen bonding, necessitating an extended reflux period[1].

Step-by-Step Procedure:

  • Dissolve 3,4-difluoro-2-hydroxybenzoic acid (1.0 eq) in anhydrous Methanol (MeOH) (approx. 4 mL per gram)[1].

  • Slowly add concentrated sulfuric acid (approx. 3.0 eq) dropwise to the solution[1].

  • Heat the mixture at reflux (approx. 65 °C) overnight (12–16 hours)[1].

  • IPC Checkpoint: Confirm esterification via TLC. The ester will have a significantly higher Rf​ value than the highly polar starting acid.

  • Dilute the mixture with water and extract three times with diethyl ether[1].

  • Self-Validation: Wash the combined ether layers sequentially with aqueous NaHCO3​ , water, and brine[1]. The NaHCO3​ wash is critical; gas evolution ( CO2​ ) indicates the neutralization of unreacted starting material and H2​SO4​ , ensuring only the neutral methyl ester remains in the organic phase. Dry over anhydrous Na2​SO4​ and concentrate under vacuum.

Protocol C: Derivatization to Benzisoxazole Precursors (Amidation & Cyclization)

Objective: Conversion of the methyl ester to a hydroxamic acid, followed by cyclization to a 1,2-benzoxazol-3(2H)-one derivative[5]. Mechanistic Insight: Potassium hydroxide (KOH) neutralizes hydroxylamine hydrochloride to generate the free, highly nucleophilic hydroxylamine in situ. Subsequent treatment with 1,1'-Carbonyldiimidazole (CDI) activates the hydroxyl group, driving intramolecular cyclization to form the benzisoxazole ring[5].

Step-by-Step Procedure:

  • Amidation: To a solution of Methyl 3,4-difluoro-2-hydroxybenzoate (1.0 eq) in MeOH, add hydroxylamine hydrochloride (1.5 eq) and KOH (3.0 eq). Stir at room temperature for 4 hours[5].

  • Remove the solvent under vacuum, pour into ice-cold water, and adjust the pH to 2.0 using 1.5 N HCl[5]. Filter the resulting pale yellow solid (3,4-difluoro-N,2-dihydroxybenzamide).

  • Cyclization: Dissolve the intermediate in THF and heat to 65 °C. Slowly add a solution of CDI (1.8 eq) in THF and stir for 3 hours[5].

  • Self-Validation: Remove THF, quench in ice water, and acidify with 1.5 N HCl until a solid forms[5]. The acidification protonates the benzisoxazole nitrogen, crashing the pure product out of the aqueous layer. Filter and dry.

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected yields and critical analytical markers for self-validation during the synthesis workflow.

CompoundReaction TypeReagents & ConditionsExpected YieldKey Analytical Marker (IR/NMR)
3,4-Difluoro-2-hydroxybenzoic acid Regioselective SN​Ar NaOH, NMP, 120 °C, 2 h55–73%IR: 3208 cm⁻¹ (OH), 1654 cm⁻¹ (C=O)[4]
Methyl 3,4-difluoro-2-hydroxybenzoate Fischer EsterificationMeOH, H2​SO4​ , Reflux, 12 h~84%¹H-NMR: δ 3.92 (s, 3H, -OCH₃)[5]
3,4-Difluoro-N,2-dihydroxybenzamide AmidationNH₂OH·HCl, KOH, MeOH, RT, 4 h>80%IR: 1730 cm⁻¹ (C=O, amide)[5]

References

  • Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold: SAR and in Vivo Characterization. Journal of Medicinal Chemistry - ACS Publications. 1

  • US11518764B2 - Substituted heteroaryls as inhibitors of the BCL6 BTB domain protein-protein interaction. Google Patents. 2

  • 3,4-DIFLUORO-2-HYDROXYBENZOIC ACID | 189283-51-0. ChemicalBook. 4

  • Kiran et al., Synthesis and Evaluation of Novel Benzisoxazole Derivatives. International Journal of Pharmaceutical Sciences and Research (IJPSR), 2015; Vol. 6(7): 2918-2925. 5

  • WO2019119145A1 - Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction and uses thereof. Google Patents. 3

Sources

Application

Application Note: Methyl 3,4-difluoro-2-hydroxybenzoate in the Synthesis of Advanced Antimicrobial and Analgesic APIs

Target Audience: Senior Researchers, Synthetic Chemists, and API Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary The strategic design of Active Pharmaceutical I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Senior Researchers, Synthetic Chemists, and API Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The strategic design of Active Pharmaceutical Ingredients (APIs) heavily relies on highly functionalized, regioselective building blocks. Methyl 3,4-difluoro-2-hydroxybenzoate (CAS: 1214362-33-0) has emerged as a privileged precursor in modern medicinal chemistry. Its unique substitution pattern provides a versatile scaffold for the divergent synthesis of complex heterocyclic systems, most notably spiropyrimidinetrione antibacterials (targeting DNA gyrase to overcome fluoroquinolone resistance)[1] and 1,2-benzoxazole derivatives (potent analgesic and anti-inflammatory agents)[2].

This application note details the mechanistic rationale, self-validating synthetic protocols, and quantitative parameters for utilizing this precursor in API development.

Mechanistic Rationale & Orthogonal Reactivity

The value of Methyl 3,4-difluoro-2-hydroxybenzoate lies in the orthogonal reactivity of its functional groups, which allows for sequential, highly controlled modifications without the need for excessive protection/deprotection steps:

  • Regioselective SNAr Activation: The methyl ester at C1 acts as a strong electron-withdrawing group (EWG) via resonance. This activates the para-position (C4) toward Nucleophilic Aromatic Substitution (SNAr). Because the C2 position is occupied by a hydroxyl group, the C4-fluorine becomes the most electrophilic site on the ring, allowing for exclusive, regioselective displacement by complex chiral amines[1].

  • Directed Ortho-Metalation (DoM): The remaining fluorine at C3 is highly electronegative. Through strong inductive effects, it acidifies adjacent aromatic protons and coordinates with lithium, enabling highly specific ortho-lithiation (using s-BuLi) for late-stage formylation or acylation[1].

  • Anchored Cyclization: The C2-hydroxyl group is perfectly positioned to act as an intramolecular nucleophile. When the C1 ester is converted to a hydroxamic acid, the C2-phenol can be driven to cyclize, forming 1,2-benzoxazole pharmacophores under mild conditions[2].

Pathway Visualization

G cluster_0 Pathway A: Spiropyrimidinetrione APIs cluster_1 Pathway B: 1,2-Benzoxazole APIs A Methyl 3,4-difluoro-2-hydroxybenzoate (CAS: 1214362-33-0) B1 Regioselective SNAr (4-F Displacement) A->B1 Chiral Amine C1 Hydroxaminolysis (Hydroxylamine + KOH) A->C1 MeOH, RT B2 Ester Reduction & TBDPS Protection B1->B2 LiAlH4 / TBDPS-Cl B3 Fluorine-Directed Ortho-Lithiation B2->B3 s-BuLi, DMF B4 Benzisoxazole Ring Closure B3->B4 NH2OH B5 T-Reaction (Mannich Cyclization) B4->B5 Barbituric Acid C2 CDI-Mediated Cyclization C1->C2 THF, 65°C C3 1,2-Benzoxazol-3(2H)-one Derivatives C2->C3 Mild conditions

Divergent synthetic workflows utilizing Methyl 3,4-difluoro-2-hydroxybenzoate for API development.

Protocol 1: Synthesis of Benzisoxazole-Spiropyrimidinetrione Scaffolds

This pathway is critical for synthesizing next-generation designed to combat multidrug-resistant bacterial infections[1],[3].

Causality & Design

To build the spiropyrimidinetrione core, the precursor must first be functionalized with a chiral amine and an aldehyde. Direct lithiation of the starting material is impossible due to the acidic phenolic proton and the electrophilic ester. Therefore, the ester must be reduced and both resulting alcohols protected with bulky tert-butyldiphenylsilyl (TBDPS) groups. This steric bulk prevents organolithium coordination at the oxygen atoms, forcing the s-BuLi to coordinate exclusively with the fluorine atom, achieving perfect regiocontrol during formylation[1].

Step-by-Step Methodology
  • Regioselective SNAr: Dissolve Methyl 3,4-difluoro-2-hydroxybenzoate (1.0 eq) and the target chiral amine (e.g., (R,R)-dimethylmorpholine, 1.1 eq) in anhydrous acetonitrile. Add K₂CO₃ (1.5 eq) and heat to 60°C.

    • In-Process Control (IPC): Monitor via ¹⁹F-NMR. The reaction is complete when the signal corresponding to the 4-F atom disappears.

  • Reduction & Protection: Cool the mixture to 0°C and slowly add LiAlH₄ (2.0 eq) in THF to reduce the ester to a benzyl alcohol. Quench with Fieser's method. Extract and dry the diol. Immediately dissolve in DMF, add imidazole (3.0 eq), and TBDPS-Cl (2.5 eq) to protect both hydroxyl groups.

  • Directed Ortho-Lithiation: Transfer the protected intermediate to a flame-dried flask under argon. Dissolve in anhydrous THF and cool to -78°C. Add s-BuLi (1.1 eq) dropwise. Stir for 1 hour to allow the fluorine-directed metalation to complete. Quench with anhydrous DMF (1.5 eq) to introduce the aldehyde.

  • Benzisoxazole Cyclization & T-Reaction: Deprotect the phenol using TBAF. React the resulting aldehyde with hydroxylamine hydrochloride to form the oxime, followed by base-mediated cyclization to yield the benzisoxazole scaffold. Finally, subject the scaffold to a tertiary amino effect reaction (T-reaction) with barbituric acid to form the spiropyrimidinetrione API[1].

Protocol 2: Synthesis of 1,2-Benzoxazol-3(2H)-one Scaffolds

1,2-benzoxazole derivatives synthesized from this precursor exhibit potent in-vivo analgesic and anti-inflammatory activity, often evaluated via carrageenan-induced paw edema models[2].

Causality & Design

Traditional cyclizations to form benzoxazoles often require harsh, highly acidic dehydrating conditions that can degrade sensitive functional groups. By converting the ester to a hydroxamic acid and utilizing 1,1'-Carbonyldiimidazole (CDI), the reaction is kept mild. CDI activates the hydroxamic acid by forming a highly reactive O-acylimidazole intermediate. This acts as an excellent leaving group, driving the intramolecular nucleophilic attack of the adjacent C2-phenolic oxygen to close the ring seamlessly[2].

Step-by-Step Methodology
  • Hydroxaminolysis: To a stirring solution of Methyl 3,4-difluoro-2-hydroxybenzoate (1.0 eq) in methanol (80 mL), add hydroxylamine hydrochloride (1.5 eq) and KOH (3.0 eq). Stir at room temperature (25°C) for 4 hours.

    • IPC: Monitor via TLC (Petroleum Ether:Ethyl Acetate 7:3).

  • Precipitation: Remove the methanol under vacuum. Pour the viscous residue into ice-cold water under vigorous stirring. Adjust the pH to 2.0 using 1.5 N HCl. Filter and dry the resulting pale solid (N,2-dihydroxybenzamide intermediate)[2].

  • CDI-Mediated Cyclization: Dissolve the intermediate (1.0 eq) in anhydrous THF and heat to 65°C. Slowly add a solution of CDI (1.8 eq) dissolved in THF. Continue stirring at 65°C for 3 hours.

  • Isolation: Remove the THF under reduced pressure. Pour the residue into ice-cold water and acidify with 1.5 N HCl until a solid precipitates. Filter, wash with cold water, and dry under vacuum to yield the pure 1,2-benzoxazol-3(2H)-one derivative[2].

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters and expected yields for the key transformations discussed in the protocols above.

Reaction StepReagents / CatalystSolventTemp (°C)Time (h)Typical Yield (%)
SNAr (4-F Displacement) Chiral Amine, K₂CO₃MeCN602 - 480 - 85
Ester Reduction LiAlH₄THF0 to 252> 90
Ortho-Lithiation/Formylation s-BuLi, DMFTHF-781 - 265 - 70
Hydroxaminolysis NH₂OH·HCl, KOHMeOH25485 - 90
CDI Cyclization 1,1'-CarbonyldiimidazoleTHF65375 - 80

Analytical Validation Standards

To ensure the protocols function as a self-validating system, the starting material and key intermediates must be verified against the following analytical benchmarks:

  • Precursor (Methyl 3,4-difluoro-2-hydroxybenzoate):

    • ¹H-NMR (400 MHz, CDCl₃): Look for the diagnostic highly deshielded phenolic -OH proton at ~10.5 - 10.8 ppm (due to strong intramolecular hydrogen bonding with the ester carbonyl), and the methoxy singlet at ~3.9 ppm[2].

    • IR (KBr, cm⁻¹): Sharp ester carbonyl stretch at ~1786 cm⁻¹ and broad -OH stretch at ~3348 cm⁻¹[2].

  • Post-SNAr Intermediate: Validation is confirmed by the disappearance of the 4-F multiplet in the ¹⁹F-NMR spectrum and the appearance of aliphatic amine protons in the ¹H-NMR spectrum.

  • 1,2-Benzoxazol-3(2H)-one Scaffold: Validation is confirmed by the disappearance of the ester methoxy singlet (~3.9 ppm) and the shift of the carbonyl stretch in IR to ~1730 cm⁻¹ (characteristic of the cyclic amide/ester system)[2].

References

  • Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold: SAR and in Vivo Characterization Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Pharmacological Evaluation of Some Novel 1,2-Benzisoxazole Derivatives Source: International Journal of Pharmaceutical Sciences and Research (IJPSR) URL:[Link]

  • Source: US Patent 8,658,641 B2 (Google Patents)

Sources

Method

Application Note: Catalytic Esterification of 3,4-Difluoro-2-hydroxybenzoic Acid to Methyl Ester

Executive Summary & Strategic Context The synthesis of methyl 3,4-difluoro-2-hydroxybenzoate is a critical transformation in the development of advanced pharmaceutical intermediates, most notably in the construction of b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The synthesis of methyl 3,4-difluoro-2-hydroxybenzoate is a critical transformation in the development of advanced pharmaceutical intermediates, most notably in the construction of benzisoxazole scaffolds for DNA gyrase-inhibiting antibacterial agents. As demonstrated by Basarab et al. in the synthesis of novel spiropyrimidinetriones [1], the esterification of the sterically and electronically deactivated 3,4-difluoro-2-hydroxybenzoic acid requires robust catalytic conditions to overcome inherent thermodynamic barriers.

This application note provides drug development professionals and synthetic chemists with a comprehensive, self-validating protocol for this transformation. By detailing the mechanistic causality behind the reagent selection and offering a highly reproducible workflow, this guide ensures maximum yield and purity without the need for complex chromatographic purification.

Mechanistic Insights & Substrate Reactivity

The esterification of 3,4-difluoro-2-hydroxybenzoic acid presents unique chemical challenges compared to standard benzoic acids. Understanding these factors is essential for rationalizing the experimental design:

  • Intramolecular Hydrogen Bonding (The Deactivation Factor): Crystallographic and spectroscopic studies of 3,4-difluoro-2-hydroxybenzoic acid reveal a strong intramolecular hydrogen bond between the 2-hydroxyl proton and the carbonyl oxygen ( O−H⋯O=C ) [2]. This interaction significantly reduces the electrophilicity of the carbonyl carbon, making nucleophilic attack by methanol kinetically sluggish under mild acidic conditions.

  • Inductive Effects of Fluorine: The highly electronegative fluorine atoms at the 3- and 4-positions exert a strong electron-withdrawing inductive effect ( −I ). While this increases the acidity of the carboxylic acid proton, it also subtly destabilizes the protonated carbonyl intermediate required for Fischer esterification.

  • Catalyst Selection (Causality): To overcome the deactivation caused by the intramolecular H-bond, a massive excess of concentrated sulfuric acid ( H2​SO4​ , ~3.0 equivalents) is employed [3]. The H2​SO4​ acts dually as a potent Brønsted acid to force the protonation of the carbonyl oxygen and as a dehydrating agent to sequester the water byproduct, thereby driving the Le Chatelier equilibrium toward the ester product.

Mechanism A 3,4-Difluoro-2-hydroxybenzoic Acid (Intramolecular H-Bond) B Protonation of Carbonyl Oxygen (Excess H2SO4) A->B + H+ C Nucleophilic Attack (Methanol) B->C + MeOH D Tetrahedral Intermediate (Proton Transfer) C->D E Elimination of Water D->E - H2O F Methyl 3,4-Difluoro-2-hydroxybenzoate E->F - H+

Mechanistic pathway of the acid-catalyzed Fischer esterification.

Optimization & Quantitative Data

While Fischer esterification is the most scalable approach, an alternative method utilizing thionyl chloride ( SOCl2​ ) is occasionally employed for highly deactivated substrates. The table below summarizes the quantitative parameters and operational trade-offs of both methods to aid in route selection.

ParameterFischer Esterification ( H2​SO4​ )Thionyl Chloride Method ( SOCl2​ )
Catalyst / Reagent Concentrated H2​SO4​ (3.0 equiv) SOCl2​ (1.5 - 2.0 equiv)
Solvent Methanol (Excess, ~0.7 M)Methanol (Excess, ~0.5 M)
Temperature 65 °C (Reflux)0 °C 65 °C
Reaction Time 12 - 16 h (Overnight)6 - 8 h
Typical Yield 80 - 85%85 - 92%
Mechanistic Driver Acid-catalyzed dehydrationIn situ acyl chloride generation
Operational Pros Low reagent cost, simple setupFaster kinetics, lower temperature
Operational Cons Requires rigorous neutralizationGenerates toxic SO2​ and HCl gas

Note: The protocol detailed below utilizes the H2​SO4​ method due to its proven scalability and avoidance of corrosive gas generation during scale-up [1].

Experimental Protocol: Self-Validating Workflow

The following methodology is designed to be self-validating. By embedding analytical checkpoints directly into the workflow, the chemist can verify reaction success in situ without relying solely on post-reaction characterization.

Reagents and Materials
  • 3,4-Difluoro-2-hydroxybenzoic acid: 6.45 g (37.05 mmol)

  • Methanol (Anhydrous): 25 mL

  • Sulfuric Acid (Concentrated, 98%): 6.0 mL (113 mmol, ~3.05 equiv)

  • Diethyl Ether ( Et2​O ): 150 mL (for extraction)

  • Saturated Aqueous NaHCO3​ : 100 mL

  • Brine (Saturated NaCl ): 50 mL

  • Anhydrous Sodium Sulfate ( Na2​SO4​ ): As needed

Step-by-Step Procedure

Step 1: Reaction Assembly

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-difluoro-2-hydroxybenzoic acid (6.45 g, 37.05 mmol).

  • Suspend the solid in anhydrous methanol (25 mL).

  • Causality Check: Slowly add concentrated H2​SO4​ (6.0 mL) dropwise. The addition is highly exothermic. The large excess of acid disrupts the intramolecular H-bonding of the substrate and acts as a desiccant.

  • Attach a reflux condenser and heat the mixture to 65 °C (reflux) with continuous stirring overnight (12–16 hours).

Step 2: In-Process Validation (TLC)

  • Self-Validation Checkpoint: After 12 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) using 20% Ethyl Acetate in Hexanes.

  • Observation: The starting carboxylic acid will streak near the baseline (high polarity, strong H-bonding to silica). The methyl ester product will elute as a distinct, UV-active spot at Rf​≈0.5 . Proceed to workup only when the baseline spot is completely consumed.

Step 3: Quench and Extraction

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with distilled water (50 mL) to quench the reaction and phase-separate the organic components.

  • Extract the aqueous mixture with diethyl ether ( 3×50 mL).

  • Causality Check: Ether is chosen over ethyl acetate or dichloromethane because it provides superior phase separation for this specific fluorinated phenolic ester and minimizes the extraction of highly polar impurities.

Step 4: Neutralization and Purification

  • Combine the ether extracts and wash carefully with saturated aqueous NaHCO3​ ( 2×50 mL). Caution: Vigorous CO2​ evolution will occur.

  • Self-Validation Checkpoint: Test the pH of the final aqueous NaHCO3​ wash. It must be mildly basic (pH 7–8). This guarantees that all excess H2​SO4​ has been neutralized and any trace unreacted starting material has been partitioned into the aqueous layer as a sodium salt.

  • Wash the organic layer with distilled water (50 mL) and brine (50 mL) to remove residual methanol and salts.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo using a rotary evaporator to yield the pure methyl 3,4-difluoro-2-hydroxybenzoate as a solid/oil. (Expected yield: ~5.6 – 6.0 g, 80-85%).

Workflow Step1 1. Reagent Mixing Substrate + MeOH + H2SO4 Step2 2. Reflux (65 °C) Overnight (12-16 h) Step1->Step2 Step3 3. Reaction Monitoring (TLC / LC-MS) Step2->Step3 Step3->Step2 Incomplete Step4 4. Aqueous Quench & Extraction (Water/Ether) Step3->Step4 Conversion >98% Step5 5. Neutralization Wash (Aqueous NaHCO3) Step4->Step5 Step6 6. Drying & Concentration (Na2SO4, Rotary Evaporation) Step5->Step6 pH ~7-8 Step7 7. Pure Methyl Ester (Yield >80%) Step6->Step7

Step-by-step experimental workflow for the synthesis and isolation of the methyl ester.

Analytical Characterization

To confirm the structural integrity of the isolated methyl 3,4-difluoro-2-hydroxybenzoate, the following analytical signatures should be verified:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 189.0.

  • 1 H NMR (400 MHz, CDCl3​ ):

    • δ 10.80 (s, 1H, phenolic OH , strongly deshielded due to H-bonding to the ester carbonyl).

    • δ 7.60 (ddd, 1H, aromatic H−6 ).

    • δ 6.75 (ddd, 1H, aromatic H−5 ).

    • δ 3.95 (s, 3H, ester CH3​ ).

References

  • Basarab, G. S., et al. "Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold: SAR and in Vivo Characterization." Journal of Medicinal Chemistry, 2014, 57(22), 9323–9338.[Link]

  • Kiran, B. R., et al. "3,4-Difluoro-2-hydroxybenzoic acid." Acta Crystallographica Section E: Structure Reports Online, 2014, 70(5), o519.[Link]

  • Pfizer Inc. "Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections." U.S.
Application

Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 3,4-Difluoro-2-hydroxybenzoate Derivatives in Drug Discovery

Executive Summary & Structural Significance Methyl 3,4-difluoro-2-hydroxybenzoate (CAS: 1214362-33-0) is a highly specialized fluorinated salicylate building block utilized extensively in modern medicinal chemistry. Most...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

Methyl 3,4-difluoro-2-hydroxybenzoate (CAS: 1214362-33-0) is a highly specialized fluorinated salicylate building block utilized extensively in modern medicinal chemistry. Most notably, this scaffold serves as a critical intermediate in the synthesis of novel DNA gyrase inhibitors, such as the spiropyrimidinetrione class of antibacterials targeting multidrug-resistant Staphylococcus aureus and Neisseria gonorrhoeae [1].

The strategic placement of fluorine atoms at the C3 and C4 positions modulates the pKa, lipophilicity, and metabolic stability of the resulting pharmacophore. However, to build complex biaryl or heteroaryl architectures from this scaffold, the C2-hydroxyl group must be functionalized. Because phenols are inert to standard palladium(0) oxidative addition due to their strong C–O bond, electrophilic activation via triflation is required prior to Suzuki-Miyaura cross-coupling [2].

Mechanistic Rationale

The cross-coupling of this specific scaffold presents unique electronic and steric challenges:

  • Electronic Activation: Conversion of the phenol to a trifluoromethanesulfonate (-OTf) creates an exceptional pseudohalide. The extreme electron-withdrawing nature of the triflyl group, compounded by the adjacent fluorine atoms and the C1 methyl ester, renders the aromatic ring highly electron-deficient. This dramatically accelerates the oxidative addition step of the catalytic cycle.

  • Steric Hindrance & Ligand Selection: The resulting triflate is flanked by an ortho-ester and an ortho-fluorine. This steric bulk can severely impede the transmetalation and reductive elimination steps. To overcome this, bulky, bidentate ligands like dppf or electron-rich dialkylbiaryl phosphines (e.g., XPhos) are required [3]. Bidentate ligands enforce a cis-geometry on the Pd(II) intermediate, which is a strict thermodynamic prerequisite for successful reductive elimination.

Workflow & Catalytic Cycle

Workflow A Methyl 3,4-difluoro- 2-hydroxybenzoate B Triflation (Tf2O, Pyridine) A->B C Aryl Triflate Intermediate B->C D Suzuki-Miyaura (Pd cat., Ar-B(OH)2) C->D E Fluorinated Biaryl Scaffold D->E

Workflow for activation and Pd-catalyzed cross-coupling of the fluorinated salicylate scaffold.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (C-OTf Cleavage) Pd0->OA Aryl Triflate PdII Ar-Pd(II)(OTf)L_n Intermediate OA->PdII TM Transmetalation (Ar'-B(OH)2 + Base) PdII->TM PdII_2 Ar-Pd(II)-Ar'L_n Intermediate TM->PdII_2 Boronic Acid RE Reductive Elimination (Biaryl Formation) PdII_2->RE RE->Pd0 Product

Catalytic cycle for the Suzuki-Miyaura cross-coupling of the aryl triflate intermediate.

Experimental Methodologies

Phase 1: Electrophilic Activation (Triflation)

This protocol converts the inert C2-hydroxyl group into a highly reactive triflate pseudohalide [4].

Reagents:

  • Methyl 3,4-difluoro-2-hydroxybenzoate (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv)

  • Anhydrous Pyridine (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with methyl 3,4-difluoro-2-hydroxybenzoate and anhydrous DCM under a nitrogen atmosphere.

  • Base Addition: Add anhydrous pyridine (2.0 equiv) in one portion. Causality: Pyridine acts as an acid scavenger for the generated triflic acid, preventing acid-catalyzed cleavage of the methyl ester.

  • Cooling: Submerge the flask in an ice bath to reach 0 °C.

  • Electrophile Addition: Add Tf₂O dropwise over 15 minutes via syringe. Causality: Dropwise addition at 0 °C is critical to control the highly exothermic reaction, minimizing the formation of dark, polymeric degradation products.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature for an additional 1 hour.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The highly polar starting phenol ( Rf​≈0.2 , stains with KMnO₄) will be completely consumed and replaced by a significantly less polar triflate spot ( Rf​≈0.7 ).

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Causality: This neutralizes excess Tf₂O and pyridine, preventing degradation during concentration. Extract with DCM, wash organics with 1N HCl (to remove residual pyridine) and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the aryl triflate.

Phase 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol couples the activated triflate with an arylboronic acid to form the biaryl scaffold.

Reagents:

  • Methyl 3,4-difluoro-2-(trifluoromethylsulfonyloxy)benzoate (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, 0.1 M)

Step-by-Step Protocol:

  • Preparation: In a Schlenk flask, combine the aryl triflate, arylboronic acid, and K₂CO₃.

  • Solvent Addition: Add the 1,4-Dioxane/H₂O mixture. Causality: Water is required to dissolve the base and facilitate the formation of the reactive boronate complex during transmetalation.

  • Degassing: Sparge the mixture with N₂ gas for 15 minutes. Causality: Dissolved oxygen is a potent poison for Pd(0) species, leading to irreversible formation of inactive Pd-black. Thorough degassing ensures catalytic longevity.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of N₂.

  • Heating: Seal the flask and heat to 80 °C for 4–6 hours.

  • Self-Validation (LC-MS): Monitor the reaction by LC-MS. The disappearance of the triflate mass and the emergence of the desired biaryl mass confirms completion. A visual cue of catalyst degradation (solution turning opaque black) indicates either substrate depletion or oxygen ingress.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over MgSO₄, filter, concentrate, and purify via silica gel chromatography.

Data Presentation: Optimization & Troubleshooting

When scaling up the cross-coupling of ortho-ester aryl triflates, specific side reactions can occur. The following table summarizes optimization parameters and troubleshooting rationales.

Parameter / IssueObservationCausality & Corrective Action
Ester Hydrolysis Formation of carboxylic acid byproduct during coupling.Strong aqueous bases (e.g., NaOH, KOH) rapidly saponify the C1 methyl ester. Solution: Switch to milder bases like K₂CO₃ or K₃PO₄, which provide sufficient basicity ( pKa​≈10.3 ) for boronate formation without cleaving the ester.
Protodeboronation High levels of uncoupled arylboronic acid (Ar-H) detected.Indicates slow transmetalation or reductive elimination relative to boronic acid degradation. Solution: Switch to a more electron-rich, bulky ligand (e.g., XPhos with Pd₂(dba)₃) to accelerate the catalytic cycle.
Incomplete Triflation Starting phenol remains after 2h in Phase 1.Moisture in the DCM or atmosphere degrades Tf₂O into inert triflic acid. Solution: Ensure strictly anhydrous conditions, flame-dry glassware, and use a fresh ampoule of Tf₂O.
Black Pd Precipitation Reaction mixture turns black rapidly; low yield.Catalyst degradation from active Pd(0) to inactive Pd-black due to oxygen exposure. Solution: Increase N₂ sparging time to 20 minutes prior to catalyst addition.

References

  • Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold: SAR and in Vivo Characterization Basarab, G. S., Brassil, P., Doig, P., Galullo, V., Haimes, H. B., Kern, G., Kutschke, A., McNulty, J., Schuck, V. J. A., Stone, G., & Gowravaram, M. Journal of Medicinal Chemistry, 2014, 57(21), 9078-9095. URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Miyaura, N., & Suzuki, A. Chemical Reviews, 1995, 95(7), 2457-2483. URL:[Link]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Barder, T. E., & Buchwald, S. L. Journal of the American Chemical Society, 2005, 127(13), 4685-4696. URL:[Link]

  • Trifluoromethanesulfonic Anhydride Baraznenok, I. L., Nenajdenko, V. G., Balenkova, E. S., & Ritter, T. e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001. URL:[Link]

Method

Application of Methyl 3,4-difluoro-2-hydroxybenzoate in agrochemical development

Application Note: Utilizing Methyl 3,4-difluoro-2-hydroxybenzoate in the Development of Next-Generation Fluorinated Agrochemicals Executive Summary & Mechanistic Rationale The strategic incorporation of fluorine into agr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing Methyl 3,4-difluoro-2-hydroxybenzoate in the Development of Next-Generation Fluorinated Agrochemicals

Executive Summary & Mechanistic Rationale

The strategic incorporation of fluorine into agrochemicals has fundamentally revolutionized the crop protection industry, with fluorine-containing molecules now accounting for a significant and growing portion of modern pesticides[1]. Fluorine substitution enhances molecular lipophilicity, improves metabolic stability by blocking cytochrome P450-mediated oxidation, and modulates binding affinity to target enzymes[2]. Consequently, fluorinated building blocks are highly sought after in the synthesis of novel fungicides, herbicides, and insecticides[3].

Methyl 3,4-difluoro-2-hydroxybenzoate (CAS: 1214362-33-0) is a highly versatile ortho-hydroxybenzoate derivative. The presence of two adjacent fluorine atoms at the 3- and 4-positions significantly alters the electron density of the aromatic ring, making it an excellent precursor for synthesizing bioactive scaffolds such as benzisoxazoles, spiropyrimidinetriones[4], and salicylanilides.

In this application note, we detail the use of Methyl 3,4-difluoro-2-hydroxybenzoate in the synthesis of fluorinated salicylanilides —a class of compounds known for their potent antifungal properties.

Why utilize the methyl ester rather than the free acid?

  • Protection During Cross-Coupling: The methyl ester acts as an inherent protecting group, preventing unwanted side reactions (such as decarboxylation or non-productive deprotonation) during highly basic or organometallic steps.

  • Direct Amidation Efficiency: Traditional amide coupling from carboxylic acids requires expensive activating agents (e.g., HATU, EDC), which can be inefficient with highly electron-deficient, fluorinated anilines. By employing a Weinreb-amidation-like approach using Trimethylaluminum (AlMe₃), the methyl ester can be directly and cleanly converted to the corresponding amide without requiring prior saponification.

Synthetic Workflow & Biological Validation

SynthesisWorkflow A Methyl 3,4-difluoro- 2-hydroxybenzoate B AlMe3 Activation (Toluene, 0 °C) A->B Aniline + AlMe3 C Amidation Reflux (110 °C, 12h) B->C Intermediate Complex D Fluorinated Salicylanilide (Target Scaffold) C->D Acidic Quench & Purify

Workflow for the AlMe₃-mediated amidation of Methyl 3,4-difluoro-2-hydroxybenzoate.

Protocol 1: AlMe₃-Mediated Synthesis of Fluorinated Salicylanilides

This protocol describes the direct amidation of Methyl 3,4-difluoro-2-hydroxybenzoate with substituted anilines to generate antifungal salicylanilide libraries.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask under a continuous stream of argon.

    • Causality: Trimethylaluminum (AlMe₃) is highly pyrophoric and reacts violently with moisture to form inert aluminum hydroxides, which would immediately halt the amidation cycle.

  • Reagent Loading: Dissolve the substituted aniline (1.2 equiv, 6.0 mmol) in 15 mL of anhydrous toluene. Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add AlMe₃ (2.0 M in toluene, 1.2 equiv, 3.0 mL) dropwise over 10 minutes. Stir for 30 minutes at room temperature.

    • Causality: The formation of the dimethylaluminum amide intermediate is highly exothermic. Strict thermal control prevents solvent boil-off and suppresses the formation of undesired bis-amide byproducts.

  • Coupling: Add a solution of Methyl 3,4-difluoro-2-hydroxybenzoate (1.0 equiv, 5.0 mmol) in 5 mL of anhydrous toluene. Equip the flask with a reflux condenser and heat to 110 °C for 12 hours.

    • Causality: The 3,4-difluoro-2-hydroxybenzoate ester is sterically hindered and electronically deactivated by the ortho-hydroxyl group. Elevated thermal energy is required to drive the nucleophilic acyl substitution to completion.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the dropwise addition of 1M HCl (10 mL).

    • Causality: Acidic quenching safely decomposes residual AlMe₃ and breaks the stable aluminum-product chelate, liberating the free fluorinated salicylanilide.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc).

Protocol 2: In Vitro Antifungal Screening (Mycelial Growth Inhibition)

To validate the agrochemical utility of the synthesized derivatives, they are screened against Botrytis cinerea, a notorious necrotrophic fungal pathogen.

Step-by-Step Methodology:

  • Media Preparation: Prepare standard Potato Dextrose Agar (PDA) and autoclave at 121 °C for 15 minutes.

  • Compound Doping: Cool the sterilized PDA to exactly 50 °C in a water bath. Add the fluorinated salicylanilide (pre-dissolved in DMSO) to achieve target concentrations (e.g., 1, 5, 10, 50 µg/mL).

    • Causality: Adding the compounds to boiling agar risks thermal degradation of the fluorinated pharmacophore, whereas adding below 45 °C causes premature agar solidification, leading to uneven compound distribution.

    • Critical Constraint: Maintain final DMSO concentration at <1% v/v. Concentrations exceeding 1% exhibit baseline fungitoxic effects, artificially inflating the apparent efficacy of the tested compounds.

  • Inoculation & Incubation: Pour the doped agar into Petri dishes. Once solidified, place a 5 mm mycelial plug of B. cinerea (taken from the actively growing margin of a 5-day-old culture) face-down in the center of the plate. Incubate at 25 °C in the dark for 7 days.

  • Analysis: Measure the colony diameter cross-wise. Calculate the percentage of inhibition relative to the DMSO-only control plate to determine the IC₅₀.

Mechanism of Action & Data Synthesis

Fluorinated salicylanilides exert their fungicidal activity by acting as protonophores. The lipophilic difluoro-aromatic ring allows the molecule to easily penetrate the fungal mitochondrial membrane, where the acidic phenolic hydroxyl group facilitates the shuttling of protons, effectively uncoupling oxidative phosphorylation.

MOAPathway N1 Fluorinated Salicylanilide N2 Mitochondrial Membrane Accumulation N1->N2 Lipophilic Entry N3 Proton Gradient Collapse N2->N3 Protonophoric Uncoupling N4 ATP Synthase Arrest N3->N4 Loss of PMF N5 Fungal Pathogen Necrosis N4->N5 Energy Starvation

Mechanism of action: Fluorinated salicylanilides uncoupling fungal oxidative phosphorylation.

Table 1: Analytical and Biological Data of Synthesized Fluorinated Salicylanilides The incorporation of electron-withdrawing groups (EWG) on the aniline ring, paired with the 3,4-difluoro substitution on the benzoate core, yields highly potent fungicidal candidates.

Compound IDR-Group (Aniline moiety)Isolated Yield (%)Purity (HPLC, %)IC₅₀ vs B. cinerea (µg/mL)
1a 4-Chloro82>983.2
1b 3,5-Dichloro78>991.5
1c 4-Trifluoromethyl85>980.8
1d 4-Methoxy71>9512.4
1e Unsubstituted75>978.9

Data Interpretation: Compound 1c , bearing a 4-trifluoromethyl group, demonstrates the highest potency (IC₅₀ = 0.8 µg/mL). The synergistic effect of the 3,4-difluoro core and the CF₃ group maximizes the lipophilicity (LogP) required for mitochondrial membrane penetration while maintaining the optimal pKa for proton shuttling.

Sources

Application

NMR characterization protocol for Methyl 3,4-difluoro-2-hydroxybenzoate

Application Notes and Protocols Topic: Comprehensive NMR Characterization of Methyl 3,4-difluoro-2-hydroxybenzoate Audience: Researchers, scientists, and drug development professionals. A Self-Validating Protocol for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols

Topic: Comprehensive NMR Characterization of Methyl 3,4-difluoro-2-hydroxybenzoate

Audience: Researchers, scientists, and drug development professionals.

A Self-Validating Protocol for the Unambiguous Structural Elucidation of Methyl 3,4-difluoro-2-hydroxybenzoate

Introduction

Methyl 3,4-difluoro-2-hydroxybenzoate is a substituted aromatic ester of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine and hydroxyl substituents. Accurate and unambiguous structural characterization is paramount for its application in drug design, synthesis, and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural assignment of such small molecules in solution.[1]

This guide provides a comprehensive, field-proven protocol for the characterization of Methyl 3,4-difluoro-2-hydroxybenzoate. It moves beyond a simple listing of steps to explain the scientific rationale behind the experimental choices. The workflow is designed as a self-validating system, where data from a series of one- and two-dimensional NMR experiments are synergistically integrated to build an unshakeable structural proof. We will address the specific challenges presented by this molecule, namely the interpretation of complex signal splitting arising from proton-fluorine (¹H-¹⁹F), carbon-fluorine (¹³C-¹⁹F), and fluorine-fluorine (¹⁹F-¹⁹F) spin-spin couplings.[2][3]

Molecular Structure and Atom Numbering

For clarity throughout this protocol, the atoms of Methyl 3,4-difluoro-2-hydroxybenzoate are numbered as follows:

Methyl 3,4-difluoro-2-hydroxybenzoate Structure with Numbering

This numbering scheme will be used for the assignment of all NMR signals.

Part I: Foundational Steps - Sample Preparation and Spectrometer Setup

The quality of NMR data is fundamentally dependent on meticulous sample preparation. The choice of solvent and sample concentration can dramatically affect spectral resolution and the observation of key signals.

Protocol 1: Sample Preparation
  • Analyte Purity: Ensure the sample is of high purity (>95%) to avoid signals from impurities complicating the spectra.

  • Solvent Selection:

    • Primary Choice (Non-polar/Aprotic): Chloroform-d (CDCl₃). It is an excellent solvent for many organic molecules and its residual proton signal at ~7.26 ppm typically does not interfere with the aromatic signals of the analyte.[4]

    • Alternative (Polar/Aprotic): Dimethyl sulfoxide-d₆ (DMSO-d₆). This is a superior choice if solubility in CDCl₃ is poor. A key advantage of DMSO-d₆ is that it slows the chemical exchange of the hydroxyl proton, often resolving it as a sharp singlet, which can be useful for structural confirmation.[5] The causality here relates to hydrogen bonding; DMSO is a strong hydrogen bond acceptor, which stabilizes the -OH proton.

  • Concentration: Prepare a solution of 10-20 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is optimal for obtaining high-quality ¹³C and 2D NMR spectra in a reasonable timeframe on modern spectrometers (400 MHz and above).[6]

  • Internal Standard (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C chemical shifts (δ = 0.00 ppm).[7]

  • Sample Filtration: Filter the final solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter that could degrade spectral quality.

Part II: One-Dimensional NMR - The Initial Structural Blueprint

1D NMR experiments provide the initial, essential overview of the molecule's chemical environment.

Protocol 2: ¹H NMR Acquisition
  • Experiment: Acquire a standard 1D proton spectrum.

  • Key Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2 seconds. A longer delay (5x T1) is needed for precise quantification but is not essential for initial characterization.[8]

    • Number of Scans: 8-16 scans.

  • Rationale and Expected Results:

    • The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring spin-active nuclei (multiplicity).

    • -OCH₃ (H8): A sharp singlet is expected around δ 3.9 ppm. It is a singlet because it has no adjacent protons.

    • -OH: In CDCl₃, this signal is often broad and can appear anywhere from δ 5-11 ppm depending on concentration and water content. In DMSO-d₆, it will be a sharper singlet at a higher chemical shift.

    • Aromatic Protons (H5, H6): This region is the most complex due to couplings to each other (³JHH) and to the fluorine nuclei (³JHF, ⁴JHF). We expect two distinct signals in the δ 6.8-7.8 ppm range. The precise splitting pattern will be a doublet of doublets or a more complex multiplet, providing crucial information about the substitution pattern.

Protocol 3: ¹³C{¹H, ¹⁹F} NMR Acquisition (Triple Resonance)

For fluorinated compounds, a standard proton-decoupled ¹³C spectrum can be complex due to large C-F couplings.[3] A triple resonance experiment that decouples both ¹H and ¹⁹F is ideal for simplifying the spectrum to single peaks for each unique carbon, confirming the carbon count.

  • Experiment: Acquire a ¹³C spectrum with simultaneous ¹H and ¹⁹F decoupling. If this is not available, a standard ¹³C{¹H} experiment will be run, and the C-F couplings must be analyzed.

  • Key Parameters:

    • Pulse Angle: 45 degrees.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512-2048 scans, depending on concentration.

  • Rationale and Expected Results (with ¹H decoupling only):

    • Quaternary Carbons: C1, C2, C3, C4, and C7 will be visible. C3 and C4 will appear as large doublets due to the one-bond C-F coupling (¹JCF ≈ 240-260 Hz). The other carbons adjacent to fluorine (C2, C5) will show smaller couplings (²JCF).

    • Methine Carbons (CH): C5 and C6 will appear in the aromatic region (δ 110-140 ppm). They will also exhibit splitting from C-F couplings.

    • Methyl Carbon (-OCH₃): C8 will be a singlet around δ 52 ppm.

    • Carbonyl Carbon (C=O): C7 will be a singlet around δ 165-170 ppm.

Protocol 4: DEPT-135 Acquisition

This experiment is essential for differentiating carbon types, a critical step in the validation process.

  • Experiment: Acquire a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum.[9]

  • Rationale and Expected Results:

    • The DEPT-135 experiment distinguishes carbons based on the number of attached protons.[10][11]

    • Positive Signals: CH (C5, C6) and CH₃ (C8) carbons.

    • Negative Signals: CH₂ carbons (none in this molecule).

    • Absent Signals: Quaternary carbons (C1, C2, C3, C4, C7).

    • Self-Validation: By comparing the standard ¹³C spectrum with the DEPT-135, one can definitively identify all quaternary carbons. This provides an internal check on the carbon assignments.

Part III: Two-Dimensional NMR - Building the Connectivity Map

2D NMR experiments are the cornerstone of unambiguous assignment, revealing through-bond connectivities that piece the molecular puzzle together.

// Connections Prep -> H1 [label="Initial Analysis", color="#5F6368"]; H1 -> COSY [label="Proton Connectivity", color="#34A853"]; {H1, C13} -> HSQC [label="Direct Correlation", color="#EA4335"]; {H1, C13, DEPT} -> HMBC [label="Long-Range Correlation", color="#FBBC05"]; {COSY, HSQC, HMBC} -> Assign [label="Data Integration", color="#202124"]; } enddot Caption: Logical workflow for NMR characterization.

Protocol 5: ¹H-¹H COSY Acquisition
  • Experiment: Acquire a 2D COSY (Correlation Spectroscopy) spectrum.

  • Rationale and Expected Results:

    • The COSY spectrum reveals which protons are coupled to each other, typically over two or three bonds.[12]

    • A distinct cross-peak will be observed between the signals of H5 and H6, confirming their ortho relationship on the aromatic ring. This is a crucial first step in assigning the aromatic system.

Protocol 6: ¹H-¹³C HSQC Acquisition
  • Experiment: Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum.

  • Rationale and Expected Results:

    • The HSQC experiment correlates protons directly with the carbons to which they are attached (one-bond C-H correlation).[9]

    • This provides an unambiguous link between the proton and carbon skeletons.

    • Expected correlations:

      • H5 with C5

      • H6 with C6

      • H8 protons with C8

Protocol 7: ¹H-¹³C HMBC Acquisition
  • Experiment: Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

  • Rationale and Expected Results:

    • The HMBC is arguably the most powerful experiment for piecing together the full molecular structure. It reveals correlations between protons and carbons over two to three bonds (and sometimes four).[13][14][15] This allows the connection of molecular fragments and the assignment of quaternary carbons.

    • Key Validating Correlations:

      • Ester Group: A strong correlation from the methyl protons (H8) to the carbonyl carbon (C7) and a weaker one to the ester oxygen's carbon (C1) confirms the methyl ester functionality and its attachment point.

      • Aromatic Ring Assembly:

        • H6 will show correlations to the quaternary carbons C1, C2, and C4.

        • H5 will show correlations to the quaternary carbons C1, C3, and C4.

    • The network of these long-range correlations provides a rigid, cross-checked confirmation of the entire molecular framework.

// Invisible nodes for edge anchoring node [shape=point, style=invis, width=0]; H6_node [pos="0.5,1.5!"]; H5_node [pos="-0.5,1.5!"]; H8_node [pos="2.2,0!"]; C1_node [pos="0.8,0.5!"]; C2_node [pos="1.3,-0.5!"]; C3_node [pos="0.5,-1.5!"]; C4_node [pos="-0.5,-1.5!"]; C5_node [pos="-1.3,-0.5!"]; C6_node [pos="-0.8,0.5!"]; C7_node [pos="1.8,1.3!"]; C8_node [pos="2.8,0.5!"];

// Edges H6_node -> H5_node [label="COSY", color="#34A853", style=dashed, dir=both]; H8_node -> C7_node [label="HMBC", color="#FBBC05", arrowhead=vee]; H6_node -> C2_node [label="HMBC", color="#FBBC05", arrowhead=vee]; H6_node -> C4_node [label="HMBC", color="#FBBC05", arrowhead=vee]; H5_node -> C1_node [label="HMBC", color="#FBBC05", arrowhead=vee]; H5_node -> C3_node [label="HMBC", color="#FBBC05", arrowhead=vee]; } enddot Caption: Key 2D NMR correlations for structure proof.

Part IV: Data Integration and Summary

The final step is to collate all data into a single, cohesive assignment. The trustworthiness of the final structure comes from the fact that every piece of data from every experiment must be consistent with the proposed structure.

Predicted NMR Data Summary

The following table summarizes the expected data from the full suite of NMR experiments in CDCl₃. Note: Chemical shifts and coupling constants are predictive and may vary slightly based on experimental conditions.

Atom #ExperimentExpected δ (ppm)MultiplicityJ (Hz)Key 2D Correlations
H5 ¹H~7.0-7.2dd³J(H5,H6)≈8-9, ⁴J(H5,F4)≈4-5COSY: H6HSQC: C5HMBC: C1, C3, C4, C6
H6 ¹H~7.3-7.5t or dd³J(H6,H5)≈8-9, ³J(H6,F4)≈8-10COSY: H5HSQC: C6HMBC: C1, C2, C4, C5
H8 ¹H~3.9s-HSQC: C8HMBC: C1, C7
-OH ¹H~9-11br s--
C1 ¹³C~115d²J(C1,F3)≈10-15HMBC from H5, H6, H8
C2 ¹³C~150d²J(C2,F3)≈15-20HMBC from H6
C3 ¹³C~145dd¹J(C3,F3)≈250, ²J(C3,F4)≈15HMBC from H5
C4 ¹³C~148dd¹J(C4,F4)≈250, ²J(C4,F3)≈15HMBC from H5, H6
C5 ¹³C~118d²J(C5,F4)≈15-20HSQC to H5; HMBC from H6
C6 ¹³C~125d³J(C6,F4)≈3-5HSQC to H6; HMBC from H5
C7 ¹³C~168s-HMBC from H8
C8 ¹³C~52s-HSQC to H8

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, a complete and unambiguous structural characterization of Methyl 3,4-difluoro-2-hydroxybenzoate can be achieved. The true power of this protocol lies in its integrated, self-validating nature. The COSY experiment confirms the proton framework, the HSQC links protons to their carbons, the DEPT-135 identifies carbon types, and the HMBC provides the final, irrefutable long-range connections between all molecular fragments. This rigorous approach ensures the highest level of scientific integrity for researchers in drug discovery and chemical synthesis.

References

  • Furrer, J. (2010). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. Chemical Communications. Available at: [Link]

  • Gary E. Martin, G. E., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products. Available at: [Link]

  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). Structure elucidation of homodimericin B (11) using i-HMBC. Available at: [Link]

  • University of Michigan Medical School. (2025). MRRC Structure Elucidation Notes.
  • National Taiwan Normal University. (n.d.). 13C + DEPT Charting Essentials. Available at: [Link]

  • University of Ottawa NMR Facility Blog. (2008). APT vs DEPT-135. Available at: [Link]

  • YouTube. (2020). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-13C HMBC NMR. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • National Institutes of Health. (n.d.). NMR Characterization of RNA Small Molecule Interactions. Available at: [Link]

  • Nanalysis. (2021). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • MDPI. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Available at: [Link]

  • ResearchGate. (n.d.). Classification of solvents used for NMR spectroscopy. Available at: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • University of Washington. (2001). Fluorine NMR. Available at: [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0263701). Available at: [Link]

  • University of Arizona. (n.d.). 19Flourine NMR. Available at: [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Available at: [Link]

  • Oregon State University. (n.d.). Small Molecule Characterization. Available at: [Link]

  • Kanto Kagaku. (n.d.). How to select NMR solvent. Available at: [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • University of Gothenburg. (2023). Small molecule-NMR. Available at: [Link]

  • ResearchGate. (n.d.). An Overview of Fluorine NMR. Available at: [Link]

  • ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB.... Available at: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Methyl 4-hydroxybenzoate at BMRB. Available at: [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). Available at: [Link]

  • News-Medical.Net. (2019). Characterizing Small Molecules with NMR. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Available at: [Link]

  • Reynolds, W. F., & Burns, D. C. (2021). Minimizing the risk of deducing wrong natural product structures from NMR data. Magnetic Resonance in Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • PubChemLite. (n.d.). Methyl 3,4-difluoro-2-methylbenzoate (C9H8F2O2). Available at: [Link]

  • University of California, Irvine. (n.d.). 2D NMR. Available at: [Link]

  • PubChem. (n.d.). Methyl 2,3-difluoro-4-hydroxybenzoate. Available at: [Link]

  • Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). Available at: [Link]

  • University of Ottawa NMR Facility Blog. (2017). Exchange Effects in HSQC Spectra. Available at: [Link]

Sources

Method

Role of Methyl 3,4-difluoro-2-hydroxybenzoate in transition metal coordination complexes

Application Note: Role of Methyl 3,4-difluoro-2-hydroxybenzoate in Transition Metal Coordination Complexes Introduction & Mechanistic Rationale Salicylic acid and its derivatives are foundational scaffolds in coordinatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Role of Methyl 3,4-difluoro-2-hydroxybenzoate in Transition Metal Coordination Complexes

Introduction & Mechanistic Rationale

Salicylic acid and its derivatives are foundational scaffolds in coordination chemistry, acting as versatile bidentate O,O'-donors for. However, the development of modern metallodrugs and advanced luminescent materials requires precise control over the complex's electronic properties, lipophilicity, and speciation. Methyl 3,4-difluoro-2-hydroxybenzoate (CAS: 1214362-33-0) emerges as a highly specialized ligand that addresses these demands, frequently utilized as a core scaffold in1[1].

Unlike free salicylic acid, which can form unpredictable polymeric networks via carboxylate bridging, the methyl ester restricts coordination strictly to the phenolate oxygen and the ester carbonyl oxygen. This forces the formation of discrete, predictable mononuclear or well-defined multinuclear chelates.

The strategic placement of fluorine atoms at the 3- and 4-positions provides three critical mechanistic advantages:

  • Electronic Modulation (pKa Lowering): The strong inductive electron-withdrawing (-I) effect of the difluoro motif significantly increases the acidity of the C2-hydroxyl group. This facilitates deprotonation and subsequent metal coordination at physiological pH, avoiding harsh basic conditions that can lead to ester hydrolysis or metal hydroxide precipitation.

  • Enhanced Lipophilicity & Metabolic Stability: Fluorination dramatically increases the partition coefficient (logP) of the resulting complex, a critical parameter for driving the passive diffusion of metallodrugs across hydrophobic cellular membranes. Furthermore, the strong C-F bonds block oxidative metabolism at the aromatic ring, prolonging the complex's half-life 2[2].

  • Background-Free Diagnostic Handle: The ^19F nucleus is 100% naturally abundant and highly sensitive to its local electronic environment. The incorporation of this ligand allows researchers to use ^19F NMR to monitor complex speciation, ligand-exchange kinetics, and stability in complex biological media without background interference from 3[3].

Comparative Physicochemical Data

The following table summarizes the theoretical and observed advantages of utilizing Methyl 3,4-difluoro-2-hydroxybenzoate over traditional salicylate ligands in metal coordination.

LigandPrimary Coordination ModePhenolic pKa (Relative)LogP Impact on Complex^19F NMR Diagnostic Handle
Salicylic Acid O,O' (Carboxylate / Phenolate)Moderate (~2.97)LowNone
Methyl Salicylate O,O' (Ester Carbonyl / Phenolate)High (~9.80)ModerateNone
5-Fluorosalicylic Acid O,O' (Carboxylate / Phenolate)Low (~2.70)ModerateYes (Single ^19F environment)
Methyl 3,4-difluoro-2-hydroxybenzoate O,O' (Ester Carbonyl / Phenolate)Moderate-Low (~7.50)HighYes (Dual ^19F environments)

(Note: pKa values are approximate thermodynamic estimates to illustrate the inductive effects of esterification and fluorination).

Experimental Workflow

Workflow N1 Ligand Input Methyl 3,4-difluoro-2-hydroxybenzoate N2 Metal Coordination (Cu, Fe, Zn) N1->N2 Deprotonation N3 Self-Validation (FTIR & 19F NMR) N2->N3 Chelation N4 Physicochemical Profiling (LogP, Speciation) N3->N4 Confirmed Structure N5 Biological Assay (Efficacy Testing) N4->N5 Favorable Speciation N6 Lead Metallodrug N5->N6 High Activity

Workflow for synthesis and validation of fluorinated transition metal complexes.

Validated Experimental Protocols

Protocol A: Synthesis of Bis(methyl 3,4-difluoro-2-hydroxybenzoato)copper(II)

Objective: To synthesize a discrete, lipophilic Cu(II) complex while preventing ester hydrolysis.

Step-by-Step Methodology:

  • Ligand Dissolution: Dissolve 2.0 mmol of Methyl 3,4-difluoro-2-hydroxybenzoate in 15 mL of absolute methanol.

    • Causality: Absolute methanol provides optimal solubility for both the organic ligand and the metal salt. Avoiding water prevents the premature hydrolysis of the methyl ester, which would inadvertently yield an unwanted carboxylate-bridged polymer.

  • Controlled Deprotonation: Add 2.0 mmol of anhydrous sodium acetate (NaOAc) to the stirring solution.

    • Causality: The 3,4-difluoro substitution sufficiently lowers the pKa of the phenolic proton such that a mild base like NaOAc can drive deprotonation. Using stronger bases (e.g., NaOH) would risk nucleophilic attack on the ester carbonyl.

  • Metal Coordination: Dissolve 1.0 mmol of Copper(II) nitrate trihydrate (Cu(NO3)2·3H2O) in 5 mL of methanol. Add this dropwise to the ligand solution over 10 minutes. The solution will transition to a deep green/blue color.

  • Isolation: Stir at room temperature for 4 hours. Concentrate the solution under reduced pressure to half its volume, then layer with diethyl ether to induce crystallization. Filter and wash with cold ether.

  • Self-Validating Checkpoint (FTIR): Analyze the product via FTIR. The ester carbonyl stretching frequency must shift from ~1680 cm⁻¹ (free ligand) to ~1630–1650 cm⁻¹ (bound complex).

    • Validation Logic: If the peak remains at 1680 cm⁻¹, coordination failed. If the peak disappears entirely and is replaced by broad bands around 1550 cm⁻¹, unwanted ester hydrolysis to the carboxylate has occurred. The protocol is self-correcting based on this single spectral shift.

Protocol B: ^19F NMR Speciation and Stability Profiling

Objective: To quantify the thermodynamic stability and speciation of the complex in a biologically relevant solvent system.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the synthesized complex in 0.6 mL of a 90:10 DMSO-d6/D2O mixture.

  • Data Acquisition: Acquire a ^19F NMR spectrum at 298 K using a standard delay (D1 ≥ 3 seconds to ensure accurate integration).

  • Self-Validating Checkpoint (Speciation Analysis):

    • Validation Logic: The highly sensitive ^19F nucleus acts as an internal reporter for the primary 3[3]. Compare the spectrum to the free ligand. The appearance of distinct, shifted ^19F resonances confirms the integrity of the complex.

    • If a single set of new peaks appears, the complex exists as a single symmetric species (e.g., a stable monomer).

    • If multiple sets of peaks appear, it indicates a speciation equilibrium (e.g., monomer-dimer equilibrium or partial ligand dissociation). By integrating the bound vs. free ligand peaks, the researcher instantly calculates the stability constant ( Keq​ ) in that specific solvent environment, validating its suitability for subsequent biological assays.

References

  • Coordination Chemistry of Salicylic Acid Source: IJESI URL
  • Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold: SAR and in Vivo Characterization Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups Source: PMC URL
  • Source: Dalton Transactions (RSC Publishing)

Sources

Application

Electrophilic aromatic substitution methods for Methyl 3,4-difluoro-2-hydroxybenzoate

An In-depth Guide to the Electrophilic Aromatic Substitution of Methyl 3,4-difluoro-2-hydroxybenzoate Application Notes and Protocols for Researchers and Drug Development Professionals Abstract This technical guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Electrophilic Aromatic Substitution of Methyl 3,4-difluoro-2-hydroxybenzoate

Application Notes and Protocols for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the electrophilic aromatic substitution (EAS) of Methyl 3,4-difluoro-2-hydroxybenzoate. This fluorinated aromatic compound is a valuable building block in medicinal chemistry and materials science. A thorough understanding of its reactivity towards electrophiles is crucial for the synthesis of novel derivatives. This document outlines the theoretical principles governing the regioselectivity of EAS reactions on this substrate, followed by detailed, field-proven protocols for key transformations including nitration, halogenation, and a discussion on the complexities of Friedel-Crafts reactions.

Introduction to the Reactivity of Methyl 3,4-difluoro-2-hydroxybenzoate

Methyl 3,4-difluoro-2-hydroxybenzoate is a polysubstituted aromatic ring, and the regiochemical outcome of any electrophilic aromatic substitution is dictated by the electronic properties of its existing substituents: the hydroxyl (-OH), the methyl ester (-COOCH₃), and the two fluorine (-F) atoms. The interplay of these groups determines the position of substitution.

  • Hydroxyl Group (-OH): This is a strongly activating group and an ortho, para-director.[1][2] It donates electron density to the aromatic ring through a strong resonance effect (+M), which significantly stabilizes the cationic intermediate (the sigma complex) formed during the substitution.[3]

  • Methyl Ester Group (-COOCH₃): This is a deactivating group and a meta-director.[4] It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the ring less nucleophilic.[5]

  • Fluorine Atoms (-F): Halogens are a unique case. They are deactivating due to their strong inductive electron withdrawal (-I effect), yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+M effect).[6]

Predicting the Regioselectivity

The position of electrophilic attack is determined by the substituent with the most powerful activating effect. In this molecule, the hydroxyl group is the dominant directing group. The available positions for substitution are C5 and C6.

  • Attack at C5: This position is para to the strongly activating -OH group and meta to the deactivating -COOCH₃ group. This is the most electronically favored position.

  • Attack at C6: This position is ortho to the activating -OH group but is also ortho to the deactivating -COOCH₃ group, and likely subject to some steric hindrance.

Therefore, electrophilic aromatic substitution on Methyl 3,4-difluoro-2-hydroxybenzoate is strongly predicted to occur at the C5 position .

Caption: Analysis of substituent directing effects.

Experimental Protocols

The following protocols are designed to be robust and reproducible. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Nitration at the C5 Position

This procedure introduces a nitro group (-NO₂) onto the aromatic ring, a key functional group for further synthetic transformations. The reaction uses a standard nitrating mixture of concentrated nitric and sulfuric acids.[4]

Principle: Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring.[7]

G start Start step1 Dissolve substrate in conc. H₂SO₄ at 0°C start->step1 step3 Add nitrating mixture dropwise to substrate solution (T < 10°C) step1->step3 step2 Prepare nitrating mixture (HNO₃/H₂SO₄) and cool to 0°C step2->step3 step4 Stir at low temperature for 1-2 hours (Monitor by TLC) step3->step4 step5 Quench reaction by pouring onto crushed ice step4->step5 step6 Filter the precipitate step5->step6 step7 Wash with cold water and recrystallize step6->step7 end Obtain Methyl 3,4-difluoro-2-hydroxy-5-nitrobenzoate step7->end

Caption: Workflow for the nitration of the substrate.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity
Methyl 3,4-difluoro-2-hydroxybenzoate188.131.88 g (10 mmol)
Concentrated H₂SO₄ (98%)98.0820 mL
Concentrated HNO₃ (70%)63.011.0 mL (approx. 15 mmol)
Crushed Ice-100 g
Distilled Water18.02As needed
Ethanol/Water mixture-For recrystallization

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 10 mL of concentrated sulfuric acid and cool to 0°C in an ice-water bath.

  • Slowly add Methyl 3,4-difluoro-2-hydroxybenzoate to the cold sulfuric acid with stirring until fully dissolved.

  • In a separate flask, prepare the nitrating mixture by slowly adding 1.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Using a dropping funnel, add the nitrating mixture dropwise to the solution of the substrate over 20-30 minutes. The temperature of the reaction must be maintained below 10°C.[8]

  • After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto 100 g of crushed ice in a beaker with vigorous stirring.

  • A precipitate will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Wash the solid with copious amounts of cold distilled water until the washings are neutral to pH paper.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield Methyl 3,4-difluoro-2-hydroxy-5-nitrobenzoate.

Safety Precautions:

  • Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care, wearing appropriate gloves, lab coat, and safety goggles.

  • The nitration reaction is highly exothermic. Strict temperature control is essential to prevent over-nitration and side reactions.[4]

Protocol 2: Bromination at the C5 Position

This protocol describes the introduction of a bromine atom onto the aromatic ring. Due to the strong activation by the hydroxyl group, this reaction can often proceed without a Lewis acid catalyst.

Principle: The electron-rich phenol ring attacks molecular bromine, leading to the substitution of a hydrogen atom with a bromine atom. The high activation from the -OH group polarizes the Br-Br bond sufficiently for the reaction to occur.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity
Methyl 3,4-difluoro-2-hydroxybenzoate188.131.88 g (10 mmol)
Bromine (Br₂)159.810.51 mL (10 mmol)
Acetic Acid (Glacial)60.0525 mL
Sodium Thiosulfate solution (10%)-As needed
Distilled Water18.02As needed

Procedure:

  • Dissolve Methyl 3,4-difluoro-2-hydroxybenzoate in 25 mL of glacial acetic acid in a 100 mL flask.

  • In a separate container, prepare a solution of 0.51 mL of bromine in 5 mL of glacial acetic acid.

  • Slowly add the bromine solution dropwise to the stirred solution of the substrate at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into 100 mL of cold water.

  • If unreacted bromine is present (indicated by a persistent orange/brown color), add 10% sodium thiosulfate solution dropwise until the color disappears.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to yield Methyl 5-bromo-3,4-difluoro-2-hydroxybenzoate.

Safety Precautions:

  • Bromine is highly toxic, corrosive, and volatile. Handle it in a fume hood and wear appropriate protective gear.

  • Glacial acetic acid is corrosive.

Considerations for Friedel-Crafts Reactions

Direct Friedel-Crafts acylation and alkylation of phenols, including Methyl 3,4-difluoro-2-hydroxybenzoate, are often problematic.[9]

The Challenge: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[10] This coordination has two detrimental effects:

  • It deactivates the ring towards electrophilic attack by forming a positive charge on the oxygen.

  • It consumes the catalyst, often requiring more than stoichiometric amounts.[9]

Furthermore, O-acylation can occur to form a phenyl ester, which may be the major product under certain conditions.[11]

Potential Solutions:

  • Fries Rearrangement: The O-acylated product can sometimes be rearranged to the C-acylated product by heating with an excess of the Lewis acid catalyst.[12] This, however, can lead to a mixture of ortho and para isomers.

  • Protecting the Hydroxyl Group: The -OH group can be protected as a silyl ether. The silylated compound can then undergo Friedel-Crafts acylation, and the silyl group is typically cleaved during the aqueous workup.[12]

  • Milder Catalysts: For activated rings, milder Lewis acids like ZnCl₂ or Brønsted acids may be sufficient to promote the reaction, potentially minimizing the issues seen with strong Lewis acids like AlCl₃.[13]

Summary of Reactions

Reaction TypeElectrophileReagents & ConditionsExpected Major Product
Nitration NO₂⁺ (Nitronium)Conc. HNO₃, Conc. H₂SO₄, 0-10°CMethyl 3,4-difluoro-2-hydroxy-5-nitrobenzoate
Bromination Br₂Br₂ in Acetic Acid, Room TemperatureMethyl 5-bromo-3,4-difluoro-2-hydroxybenzoate
Acylation R-C=O⁺ (Acylium)Problematic; requires protection or specific conditions5-acyl-3,4-difluoro-2-hydroxybenzoate (via indirect methods)

General Mechanism of Electrophilic Aromatic Substitution

The mechanism proceeds in two main steps:

  • Attack by the Aromatic Ring: The π electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E⁺). This step is typically the rate-determining step as it disrupts the aromaticity of the ring.[14]

  • Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

Caption: General two-step mechanism of EAS.

References

  • Wikipedia contributors. (2024). Electrophilic aromatic directing groups. Wikipedia, The Free Encyclopedia. [Link]

  • ChemTalk. (2024, May 14). Directing Effects. [Link]

  • Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • LibreTexts. (2023, October 4). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts. [Link]

  • KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. [Link]

  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. [Link]

  • CurlyArrows. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?. [Link]

  • Wikipedia contributors. (2024). Friedel–Crafts reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Google Patents. (1976).
  • Martí Gimeno, T., Marset, X., Guillem, C., & Guillena, G. (2020). Friedel–Crafts acylation of phenols using zinc chloride : acetic acid (1 : 2). ResearchGate. [Link]

  • Wikipedia contributors. (2024). Electrophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]

  • LibreTexts. (2023, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. Education. [Link]

  • Nitration of Methyl Benzoate. University of Michigan-Dearborn. [Link]

  • NITRATION OF METHYL BENZOATE. University of Colorado Boulder. [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3,4-difluoro-2-hydroxybenzoate

Introduction Welcome to the technical support center for the synthesis of Methyl 3,4-difluoro-2-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are working on or...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of Methyl 3,4-difluoro-2-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this important fluorinated intermediate. Given its structural motifs, this compound is a valuable building block in medicinal chemistry and materials science.

The synthesis, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and analogous reactions. Our goal is to empower you to navigate the complexities of this synthesis, optimize your reaction conditions, and achieve higher, more consistent yields.

Proposed Synthetic Pathway

The most practical and cost-effective route to Methyl 3,4-difluoro-2-hydroxybenzoate involves a two-step process starting from the commercially available 2,3,4-trifluorobenzoic acid.

  • Step 1: Regioselective Nucleophilic Aromatic Substitution (SNA_r_): Selective hydroxylation of 2,3,4-trifluorobenzoic acid to form 3,4-difluoro-2-hydroxybenzoic acid.

  • Step 2: Fischer-Speier Esterification: Acid-catalyzed esterification of the resulting hydroxybenzoic acid with methanol.

Synthetic_Pathway A 2,3,4-Trifluorobenzoic Acid B 3,4-Difluoro-2-hydroxybenzoic Acid A->B  Step 1: Hydroxylation  NaOH, DMSO, Δ   C Methyl 3,4-difluoro-2-hydroxybenzoate B->C  Step 2: Esterification  Methanol, H₂SO₄ (cat.), Δ  

Caption: Proposed two-step synthesis of Methyl 3,4-difluoro-2-hydroxybenzoate.

Frequently Asked Questions (FAQs)

Part 1: The Hydroxylation Step

Q1: What is the mechanism for the selective hydroxylation at the C2 position?

The reaction is a Nucleophilic Aromatic Substitution (SNA_r_). The C2 position (ortho to the carboxylate group) is the most activated site for nucleophilic attack. The electron-withdrawing carboxylate group (-COO⁻, formed in situ with NaOH) stabilizes the negative charge of the Meisenheimer complex intermediate, particularly when the attack is at the ortho or para position. The fluorine atom at C2 is thus preferentially displaced by the hydroxide ion. A similar regioselectivity is observed in the synthesis of 4-fluorosalicylic acid from 2,4-difluorobenzoic acid[1].

Q2: My yield for the hydroxylation step is low (<50%). What are the most likely causes?

Low yields in this step are typically traced back to three main factors:

  • Insufficient Temperature: This reaction requires significant thermal energy to overcome the activation barrier. Temperatures below 120-130°C may result in a sluggish or incomplete reaction[1].

  • Presence of Water: While NaOH is the source of the nucleophile, excess water in the reaction mixture can compete with the desired reaction and lead to side products. Ensure your DMSO is anhydrous.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the recommended reaction time, consider extending it.

Q3: I am observing multiple products in my crude reaction mixture. How can I improve selectivity?

The formation of isomers (e.g., substitution at C4) can occur if the reaction temperature is excessively high or if the reaction is run for too long. To improve selectivity:

  • Temperature Control: Carefully control the reaction temperature. Do not exceed 140°C.

  • Stoichiometry: Use a slight excess, but not a large excess, of sodium hydroxide (e.g., 2.0-2.2 equivalents). This ensures the formation of the carboxylate and provides the nucleophile without creating an overly harsh environment.

Part 2: The Esterification Step

Q4: My Fischer esterification is not going to completion. How can I increase the conversion rate?

Fischer esterification is an equilibrium-controlled process. To drive the reaction toward the product, you can:

  • Use Excess Alcohol: Employ methanol as the limiting reagent's solvent, creating a large molar excess that shifts the equilibrium to the right[2][3].

  • Remove Water: While difficult on a lab scale for this specific reaction, using a Dean-Stark trap with a co-solvent like toluene can be effective for other esterifications. For this synthesis, using a large excess of methanol is the most practical approach[3].

  • Increase Catalyst Concentration: A slight increase in the concentration of the acid catalyst (e.g., sulfuric or hydrochloric acid) can accelerate the reaction, allowing it to reach equilibrium faster.

Q5: I'm noticing product decomposition (darkening of the reaction mixture) during esterification. What's happening?

The phenolic hydroxyl group is susceptible to oxidation, especially at elevated temperatures in an acidic medium. To mitigate this:

  • Maintain an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize exposure to oxygen.

  • Moderate Temperature: Reflux gently. Avoid aggressive heating.

  • Limit Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, proceed with the work-up promptly.

Part 3: Purification and Work-Up

Q6: What is the recommended work-up procedure after the esterification?

A standard work-up involves cooling the reaction mixture, removing the excess methanol under reduced pressure, and then performing an aqueous work-up. The general procedure is as follows:

  • Concentrate the reaction mixture.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash with water, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted carboxylic acid[2].

  • Wash with brine to remove residual water.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄)[2].

  • Filter and concentrate the solvent to obtain the crude product.

Q7: My final product is a persistent oil or a waxy solid, not a crystalline powder. How can I purify it effectively?

This is a common issue, often caused by residual solvent or minor impurities that inhibit crystallization[4].

  • High-Vacuum Drying: First, ensure all solvents are removed by drying the product under a high vacuum for an extended period.

  • Column Chromatography: If the product remains oily, purification via silica gel column chromatography is the best option. A gradient elution system, such as hexane/ethyl acetate, is typically effective[4].

  • Recrystallization: If a solid is obtained, recrystallization can significantly improve purity. Test various solvent systems (e.g., hexane/ethyl acetate, benzene/cyclohexane, or ethanol/water) to find one where the product is soluble when hot and insoluble when cold[2][4].

Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common problems encountered during the synthesis.

Symptom Probable Cause(s) Recommended Solution(s)
Step 1: Low Conversion of Starting Material 1. Reaction temperature is too low.2. Insufficient reaction time.3. Deactivated starting material.1. Ensure internal reaction temperature reaches 130-135°C.2. Monitor by TLC/HPLC and extend reaction time if necessary.3. Verify the purity of the 2,3,4-trifluorobenzoic acid.
Step 1: Formation of Multiple Isomers 1. Reaction temperature is too high.2. Impurities in the starting material.1. Maintain strict temperature control; do not exceed 140°C.2. Analyze starting material purity by NMR or GC-MS.
Step 2: Incomplete Esterification 1. Insufficient acid catalyst.2. Reaction has not reached equilibrium.3. Presence of water in reagents.1. Add a few more drops of concentrated H₂SO₄.2. Increase reflux time and monitor by TLC.3. Use anhydrous methanol and a dry reaction flask.
Final Product is Dark/Discolored 1. Oxidation of the phenolic group.2. Side reactions from excessive heat.1. Run the esterification under an inert (N₂/Ar) atmosphere.2. Avoid overheating during reflux and solvent removal.
Product is an Oil, Not a Solid 1. Residual solvent.2. Presence of impurities inhibiting crystallization.1. Dry the product under high vacuum for several hours.2. Purify via silica gel column chromatography[4].
Low Final Yield After Purification 1. Mechanical losses during work-up.2. Inefficient purification.3. Incomplete reactions in one or both steps.1. Be meticulous during extractions and transfers.2. Optimize chromatography solvent system to minimize product loss.3. Re-evaluate and optimize each reaction step individually.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,4-difluoro-2-hydroxybenzoic acid

This protocol is adapted from analogous procedures for the hydroxylation of fluorinated benzoic acids.[1]

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 2,3,4-trifluorobenzoic acid (1.0 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) to create a ~0.5 M solution.

  • Add powdered sodium hydroxide (2.1 eq) to the solution.

  • Heat the reaction mixture to 130-135°C and maintain this temperature for 8-12 hours.

  • Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate with 1% acetic acid mobile phase).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice water (approx. 10x the volume of the DMSO).

  • Acidify the aqueous solution to a pH of ~2 using concentrated hydrochloric acid, ensuring the temperature does not exceed 20°C.

  • A solid precipitate should form. Stir the slurry for 1-2 hours in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, washing the filter cake with cold water.

  • Dry the solid under reduced pressure at 60°C to yield the product. Expected yield: 85-95%.

Troubleshooting_Workflow start Low Yield or Purity Issue check_step Identify the Problematic Step (Hydroxylation or Esterification?) start->check_step hydro Hydroxylation Issue check_step->hydro Hydroxylation ester Esterification Issue check_step->ester Esterification hydro_q1 Is starting material consumed? hydro->hydro_q1 hydro_a1_no Increase Temp/Time Check Reagent Purity hydro_q1->hydro_a1_no No hydro_a1_yes Are there multiple spots on TLC? hydro_q1->hydro_a1_yes Yes hydro_a2_yes Lower Reaction Temp Check Stoichiometry hydro_a1_yes->hydro_a2_yes Yes hydro_a2_no Proceed to Work-up/Purification hydro_a1_yes->hydro_a2_no No ester_q1 Is starting acid consumed? ester->ester_q1 ester_a1_no Use Excess Methanol Add More Catalyst Increase Reflux Time ester_q1->ester_a1_no No ester_a1_yes Is product discolored? ester_q1->ester_a1_yes Yes ester_a2_yes Use Inert Atmosphere Reduce Temperature ester_a1_yes->ester_a2_yes Yes ester_a2_no Proceed to Purification ester_a1_yes->ester_a2_no No

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Protocol 2: Synthesis of Methyl 3,4-difluoro-2-hydroxybenzoate

This protocol is based on standard Fischer esterification procedures.[2][3]

  • Place the 3,4-difluoro-2-hydroxybenzoic acid (1.0 eq) obtained from the previous step into a round-bottom flask with a magnetic stirrer.

  • Add methanol (at least 10-20 molar equivalents, or use as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the stirring solution.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting carboxylic acid is no longer visible.

  • Cool the reaction to room temperature and remove the excess methanol via rotary evaporation.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally, brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or silica gel chromatography as needed. Expected yield: 70-90%.

References

  • PrepChem. Synthesis of methyl 3-hydroxybenzoate. Available at: [Link]

  • Elaboration of a Method for Synthesis for Methyl p-Hidroxylbenzoate, a Food Preservative. Annals of the University of Oradea, Fascicle of Textiles, Leatherwork. Available at: [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available at: [Link]

Sources

Optimization

Preventing ester hydrolysis of Methyl 3,4-difluoro-2-hydroxybenzoate during storage

A Guide to Preventing Ester Hydrolysis During Storage and Handling Welcome to the Technical Support Center for Methyl 3,4-difluoro-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Ester Hydrolysis During Storage and Handling

Welcome to the Technical Support Center for Methyl 3,4-difluoro-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying scientific principles to empower your work.

Ester hydrolysis is a primary degradation pathway for Methyl 3,4-difluoro-2-hydroxybenzoate, leading to the formation of 3,4-difluoro-2-hydroxybenzoic acid and methanol. This degradation can compromise the purity of your starting material, affect reaction yields, and introduce impurities that complicate downstream processes. This guide provides in-depth troubleshooting advice and validated protocols to mitigate this risk.

Frequently Asked Questions (FAQs)

Here are answers to the most common questions regarding the stability of Methyl 3,4-difluoro-2-hydroxybenzoate.

Q1: What is the primary cause of Methyl 3,4-difluoro-2-hydroxybenzoate degradation during storage?

The primary cause of degradation is ester hydrolysis. This reaction involves the cleavage of the ester bond by water, which is often catalyzed by trace amounts of acid or base.[1][2][3] The presence of atmospheric moisture is the most significant risk factor.

Q2: What are the ideal short-term and long-term storage conditions?

For optimal stability, the compound should be stored under controlled conditions that minimize exposure to moisture, high temperatures, and light. See the detailed storage protocol in Section 3.1.

Q3: How can I tell if my material has started to hydrolyze?

The most common indicator is a change in the physical appearance of the material (e.g., clumping of the solid) or a shift in its melting point. Analytically, the presence of the hydrolysis product, 3,4-difluoro-2-hydroxybenzoic acid, can be detected using techniques like HPLC or ¹H NMR spectroscopy.[4]

Q4: Is this compound sensitive to light or air?

While the primary sensitivity is to moisture, it is good practice to protect the compound from light and store it under an inert atmosphere (like nitrogen or argon) to prevent potential oxidative degradation, especially for long-term storage.

Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues

This section provides a structured approach to identifying and resolving stability problems.

Issue 1: I suspect my stored Methyl 3,4-difluoro-2-hydroxybenzoate has degraded. What should I do?

Follow this diagnostic workflow to assess the integrity of your material.

Troubleshooting Workflow: Suspected Hydrolysis

G cluster_0 start Start: Suspected Degradation visual_check Step 1: Visual Inspection - Clumping? - Discoloration? - Odor change? start->visual_check analytical_check Step 2: Analytical Verification - Run HPLC or NMR - Compare to reference standard visual_check->analytical_check If visual changes noted or for confirmation decision Is Hydrolysis Product Detected? analytical_check->decision quarantine Action: Quarantine Lot - Label clearly - Do not use in experiments decision->quarantine Yes end_ok Result: Material is Stable Proceed with use decision->end_ok No investigate Step 3: Investigate Storage Conditions - Check container seal - Review temperature logs - Assess humidity exposure quarantine->investigate implement Action: Implement Corrective Actions - Use desiccator - Aliquot material - Store under inert gas investigate->implement end_bad Result: Material Degraded Follow disposal protocols implement->end_bad

Caption: Decision tree for troubleshooting suspected hydrolysis.

Issue 2: My experiments are giving inconsistent results. Could it be related to the stability of my starting material?

Yes, inconsistent purity of your starting material is a common cause of poor reproducibility.

  • Causality: Even low levels of the 3,4-difluoro-2-hydroxybenzoic acid impurity can alter reaction kinetics or introduce side reactions. The carboxylic acid group is significantly more acidic than the phenolic hydroxyl group and can interfere with base-sensitive reactions.

  • Recommendation: Always perform a purity check on a new batch of reagent or a batch that has been in storage for an extended period. Use the HPLC protocol outlined in Section 3.2 to establish a baseline purity profile.

Issue 3: Can I "rescue" a partially hydrolyzed batch?

This is generally not recommended in a research or development setting.

  • Reasoning: While purification techniques like recrystallization could theoretically remove the more polar carboxylic acid impurity, it is often difficult to remove it completely. The presence of residual acid can continue to catalyze further degradation.

  • Best Practice: For critical applications, it is always better to use a fresh, high-purity lot of the material. The cost of failed experiments and downstream purification challenges far outweighs the cost of new material.

Protocols for Storage and Analysis

Adherence to standardized protocols is essential for maintaining the long-term stability of Methyl 3,4-difluoro-2-hydroxybenzoate.

Recommended Storage Protocol

This protocol is designed to minimize exposure to the key drivers of hydrolysis: moisture and heat.

Materials:

  • Amber glass vial with a PTFE-lined cap

  • Nitrogen or Argon gas source

  • Laboratory desiccator with an active desiccant (e.g., silica gel)

  • Freezer (-20 °C) or refrigerator (2-8 °C)

Procedure:

  • Aliquot: Upon receiving the material, if you do not plan to use it all at once, aliquot it into smaller, single-use vials. This prevents repeated exposure of the entire batch to atmospheric moisture each time the container is opened.

  • Inert Atmosphere: For each vial, flush the headspace with a gentle stream of dry nitrogen or argon for 15-30 seconds.

  • Seal Tightly: Immediately and securely seal the vial with the PTFE-lined cap. The PTFE liner provides a superior barrier against moisture compared to other materials.

  • Primary Storage: Place the sealed vials inside a desiccator containing an active desiccant.

  • Secondary Storage (Temperature Control):

    • Long-Term (> 6 months): Store the desiccator in a freezer at -20 °C.

    • Short-Term (< 6 months): Store the desiccator in a refrigerator at 2-8 °C.

  • Equilibration: Before use, remove the vial from cold storage and allow it to warm to room temperature inside the desiccator for at least 1 hour. This critical step prevents condensation from forming on the cold solid when the vial is opened.

Table 1: Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature -20 °C (Long-term) or 2-8 °C (Short-term)Reduces the rate of chemical reactions, including hydrolysis.[5]
Atmosphere Inert Gas (Nitrogen or Argon)Displaces atmospheric moisture and oxygen.
Container Amber Glass Vial with PTFE-lined CapProtects from light and provides an excellent moisture barrier.
Humidity Store in a DesiccatorActively removes ambient moisture from the container's environment.[6]
HPLC Protocol for Purity Assessment

This method can be used to quantify the purity of Methyl 3,4-difluoro-2-hydroxybenzoate and detect the primary hydrolysis degradant.

Instrumentation & Columns:

  • HPLC System: Standard system with UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Prepare a ~1 mg/mL solution in Acetonitrile.

Expected Elution Order:

  • 3,4-difluoro-2-hydroxybenzoic acid: The more polar hydrolysis product will elute earlier.

  • Methyl 3,4-difluoro-2-hydroxybenzoate: The parent ester is less polar and will have a longer retention time.

The Science Behind Hydrolysis

Understanding the mechanism of degradation is key to preventing it. Ester hydrolysis is the chemical breakdown of an ester into a carboxylic acid and an alcohol by reaction with water.[5][7]

Mechanism of Hydrolysis

The reaction can be catalyzed by both acid and base.[2] Even "neutral" water can act as a weak nucleophile, but the reaction is significantly accelerated by catalysts.

  • Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the ester's carbonyl oxygen. This makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a water molecule.[8] This process is reversible.[1][9]

  • Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon.[10] This reaction is generally irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack.[11]

Hydrolysis Reaction of Methyl 3,4-difluoro-2-hydroxybenzoate

G cluster_0 Reactants cluster_1 Products Ester Methyl 3,4-difluoro-2-hydroxybenzoate Catalyst Acid or Base (Catalyst) Ester->Catalyst Water Water (H₂O) Water->Catalyst Acid 3,4-difluoro-2-hydroxybenzoic Acid Methanol Methanol Catalyst->Acid Catalyst->Methanol

Caption: Key components in the hydrolysis of the target ester.

Influence of Molecular Structure

The structure of Methyl 3,4-difluoro-2-hydroxybenzoate itself influences its susceptibility to hydrolysis:

  • Electron-Withdrawing Groups: The two fluorine atoms on the benzene ring are strongly electron-withdrawing. This effect increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it a more attractive target for nucleophilic attack by water.

  • Ortho-Hydroxy Group: The hydroxyl group at the ortho position can form an intramolecular hydrogen bond with the carbonyl oxygen of the ester. This can potentially stabilize the ester and slightly decrease the rate of hydrolysis compared to an ester without this group. However, the dominant effect is typically the electronic influence of the ring substituents.

By understanding these principles and adhering to the recommended protocols, you can ensure the long-term stability and reliability of your Methyl 3,4-difluoro-2-hydroxybenzoate for successful research and development outcomes. For industry professionals, following storage and testing protocols aligned with ICH guidelines is crucial for regulatory compliance.[12][13][14][15][16]

References

  • Fiveable. (2025, August 15). Ester Hydrolysis: Organic Chemistry Study Guide. Retrieved from [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Lachman Consultant Services. (2025, April 22). The ICH Just Released Its Overhauled Stability Guideline for Consultation. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

  • Avomeen. A Guide to ICH Stability Storage and Testing for Pharmaceuticals. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • Ferdous, A. J., Dickinson, N. A., & Waigh, R. D. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862.
  • Save My Exams. (2026, February 24). Ester Hydrolysis (AQA A Level Chemistry): Revision Note. Retrieved from [Link]

  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3), 112-114.
  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • alevelchem.com. Ester hydrolysis. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Hydrolysis of Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7150, Methyl Benzoate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. Retrieved from [Link]

  • Ball, D. W., et al. The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

  • BYJU'S. (2022, March 29). Ester Hydrolysis with H2SO4. Retrieved from [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Clark, J. hydrolysis of esters. Chemguide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Methyl 3,4-difluoro-2-hydroxybenzoate

An in-depth guide to the purification of Methyl 3,4-difluoro-2-hydroxybenzoate, designed for chemistry professionals. This guide serves as a dedicated technical resource for researchers, scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the purification of Methyl 3,4-difluoro-2-hydroxybenzoate, designed for chemistry professionals.

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with the purification of Methyl 3,4-difluoro-2-hydroxybenzoate. This valuable intermediate, a difluorinated analog of methyl salicylate, often requires rigorous purification to remove starting materials, byproducts, and other process-related impurities to meet the stringent quality standards of downstream applications. This document provides practical, field-proven insights in a direct question-and-answer format, alongside detailed troubleshooting protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of Methyl 3,4-difluoro-2-hydroxybenzoate.

Q1: What are the most probable impurities in my crude sample?

A1: The impurity profile is intrinsically linked to the synthetic route. Common organic impurities include:

  • Unreacted Starting Materials: The most common are 3,4-difluoro-2-hydroxybenzoic acid (from Fischer esterification) and methanol.[1][2][3]

  • Reaction Byproducts: These can include isomeric impurities if the starting materials were not of high purity, or degradation products formed under harsh reaction conditions.[2][4][5]

  • Residual Solvents & Reagents: Solvents used during the reaction or initial work-up (e.g., toluene, ethyl acetate) and residual acid catalysts (e.g., H₂SO₄) are frequently present.[2]

Q2: I have a solid crude product. Which purification technique should I attempt first?

A2: For a solid crude product, recrystallization is often the most efficient first-choice technique, especially if you suspect a relatively low level of impurities.[4][6] It is excellent for removing small amounts of contaminants and can yield highly pure crystalline material. If the product is heavily contaminated or contains impurities with similar solubility profiles, column chromatography is the more powerful and recommended approach.[7][8]

Q3: How do I effectively remove unreacted 3,4-difluoro-2-hydroxybenzoic acid?

A3: Unreacted carboxylic acid is best removed during the initial work-up using a mild base wash. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution.[1] The basic solution will deprotonate the acidic starting material, forming a water-soluble sodium salt that partitions into the aqueous layer, while your desired ester product remains in the organic phase. This is a classic liquid-liquid extraction (LLE) technique.[9][10]

Q4: My purified product shows a low and broad melting point. What does this signify?

A4: A low and broad melting point is a classic indicator of residual impurities.[4] Pure crystalline solids have sharp, defined melting points. The presence of impurities disrupts the crystal lattice, requiring less energy to melt and occurring over a wider temperature range. This suggests that further purification, such as a second recrystallization or column chromatography, is necessary.

Q5: My product appears as an oil or a gummy solid after solvent evaporation. What should I do?

A5: This can be caused by several factors:

  • Residual Solvent: The most common cause. Ensure the product is dried under a high vacuum for an extended period, possibly with gentle heating.

  • Co-eluting Impurities: An impurity with a similar polarity may have co-eluted from a chromatography column, acting as a "eutectic" mixture and depressing the melting point. Re-purification with a different eluent system may be required.[11]

  • Low Melting Point: The pure compound itself may be a low-melting solid or an oil at room temperature. Verify the physical properties from a reliable source.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during purification experiments.

ProblemProbable Cause(s)Recommended Solution(s)
Product "oils out" during recrystallization instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the impure product. 2. The solution is too concentrated, causing the product to crash out of solution before it can form an ordered crystal lattice.[4] 3. Rapid cooling.1. Choose a solvent with a lower boiling point. 2. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. 3. Allow the solution to cool slowly to room temperature on the benchtop before moving to an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod.[12]
Low or no recovery of product after column chromatography. 1. The chosen eluent system is not polar enough to move the product off the column. 2. The product is highly polar and has irreversibly adsorbed to the silica gel. 3. The product is volatile and was lost during solvent evaporation.1. Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). Monitor fractions using TLC. 2. Try using a more polar mobile phase or a different stationary phase like alumina. In some cases, flushing the column with methanol can recover highly retained compounds. 3. Use a rotary evaporator with controlled temperature and pressure. Avoid overheating.
Multiple spots are visible on TLC after purification. 1. In column chromatography, fractions were mixed incorrectly, or the separation was incomplete. 2. In recrystallization, the chosen solvent was not selective enough, causing impurities to co-crystallize with the product. 3. The compound is degrading on the silica gel TLC plate.1. Re-run the column chromatography using a shallower solvent gradient for better resolution.[13] Analyze fractions more carefully before combining. 2. Perform a second recrystallization using a different solvent system. 3. Add a small amount of triethylamine or acetic acid to the TLC developing solvent to see if spotting improves, which can indicate basic or acidic compound instability.
The purified product is colored. 1. Presence of highly conjugated, colored impurities. 2. Degradation of the product during purification (e.g., air oxidation of the phenol).1. During recrystallization, add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[4][14] Caution: Use sparingly as it can also adsorb the desired product. 2. Ensure purification steps are carried out promptly and avoid excessive heating. Store the final product under an inert atmosphere (e.g., nitrogen or argon).

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step methodologies for the most effective purification techniques for Methyl 3,4-difluoro-2-hydroxybenzoate.

Protocol 1: Initial Purification via Liquid-Liquid Extraction (Acid-Base Wash)

This protocol is designed as a work-up step to remove acidic impurities, primarily unreacted 3,4-difluoro-2-hydroxybenzoic acid.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).

  • Acidic Impurity Removal: Transfer the organic solution to a separatory funnel. Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (CO₂ evolution).

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which contains the deprotonated acidic impurities.[3]

  • Washing: Wash the remaining organic layer sequentially with an equal volume of deionized water, followed by an equal volume of saturated sodium chloride solution (brine). The brine wash helps to remove residual water from the organic phase.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), swirl, and let it stand for 15-20 minutes until the solution is clear.

  • Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the partially purified product. This material can then be further purified by chromatography or recrystallization.[1][15]

Protocol 2: Purification by Flash Column Chromatography

This is the most robust method for separating the target compound from impurities with different polarities.

  • TLC Analysis: First, analyze your crude product by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system gives your product an Rf value of ~0.3-0.4.

  • Column Packing:

    • Select a column of appropriate size (a 20:1 to 40:1 ratio of silica gel to crude product by weight is a good starting point).

    • Prepare a slurry of silica gel in your starting, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column and use gentle air pressure or gravity to pack it uniformly, ensuring no air bubbles or cracks are present.[11]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane).

    • Alternatively, for less soluble compounds, perform "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column and begin elution, collecting the eluting solvent in fractions (e.g., test tubes or flasks).

    • Maintain a constant flow rate. You can start with a low-polarity eluent and gradually increase the polarity (gradient elution) if impurities are far apart in polarity, or use a single solvent mixture (isocratic elution) if separation is straightforward.[13]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.

    • Spot multiple fractions per TLC plate alongside your crude starting material as a reference.

  • Isolation: Combine the fractions that contain only the pure product. Evaporate the solvent using a rotary evaporator to obtain the purified Methyl 3,4-difluoro-2-hydroxybenzoate.

Protocol 3: Purification by Recrystallization

This method is ideal for polishing a nearly pure solid product to obtain high-purity material.

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. An ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[6][12]

    • Screening: Place a small amount of your crude product in several test tubes. Add a few drops of different potential solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or mixed systems like ethanol/water) to each.

    • Observation: A good solvent will not dissolve the compound at room temperature. Upon heating, the compound should dissolve completely. As it cools, pure crystals should form.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise while heating and swirling until the solid just dissolves completely. Adding too much solvent will reduce your yield.[12]

  • Hot Filtration (if necessary): If insoluble impurities or coloring is present, perform a hot filtration. Place a small amount of activated charcoal in the solution if needed for color removal.[14] Filter the hot solution quickly through a pre-heated funnel with fluted filter paper into a clean, warm flask. This step removes insoluble impurities.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[16] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Section 4: Visualization of Workflows

Diagram 1: Purification Strategy Decision Tree

This diagram provides a logical workflow for selecting the appropriate purification technique based on the initial state of your crude product.

Purification_Decision_Tree start Crude Methyl 3,4-difluoro-2-hydroxybenzoate is_solid Is the product a solid or an oil? start->is_solid solid_purity Estimate Impurity Level (via TLC/NMR) is_solid->solid_purity Solid liquid_purity Can it be distilled without decomposition? is_solid->liquid_purity Oil / Liquid recrystallize Purify by Recrystallization solid_purity->recrystallize Low Impurity (<10%) chromatography Purify by Column Chromatography solid_purity->chromatography High Impurity (>10%) or multiple components liquid_purity->chromatography No distillation Purify by Vacuum Distillation liquid_purity->distillation Yes

A decision tree for selecting the primary purification method.

Diagram 2: Flash Column Chromatography Workflow

This diagram outlines the sequential steps involved in performing a successful flash column chromatography purification.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis: Determine Eluent System slurry 2. Prepare Silica Slurry tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Crude Sample pack->load elute 5. Elute with Solvent load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate final Pure Product evaporate->final

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in the Amidation of 3,4-Difluoro-2-hydroxybenzoic Acid

Welcome to the technical support guide for the amidation of Methyl 3,4-difluoro-2-hydroxybenzoate and its corresponding carboxylic acid. This resource is designed for researchers, chemists, and drug development professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the amidation of Methyl 3,4-difluoro-2-hydroxybenzoate and its corresponding carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals encountering challenges with this specific transformation. The unique structure of this salicylic acid derivative presents distinct hurdles that can lead to low conversion rates and complex product mixtures. This guide provides in-depth, field-proven insights to help you diagnose and resolve these issues effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the reaction, providing a foundational understanding of the substrate's unique chemistry.

Q1: I'm starting with Methyl 3,4-difluoro-2-hydroxybenzoate. Can I react it directly with an amine to form the amide?

A: Direct aminolysis of an unactivated methyl ester like Methyl 3,4-difluoro-2-hydroxybenzoate is generally inefficient and requires harsh conditions (e.g., high temperatures), which can lead to decomposition and side reactions.[1] For a more reliable and controlled reaction, it is strongly recommended to first hydrolyze the methyl ester to the free carboxylic acid (3,4-difluoro-2-hydroxybenzoic acid) and then proceed with a standard coupling protocol. The free carboxylic acid can be readily activated for amidation under much milder conditions.

Q2: Why is the amidation of this salicylic acid derivative so challenging compared to a standard benzoic acid?

A: The difficulty arises from the molecule's specific structural features:

  • Intramolecular Hydrogen Bonding: The hydroxyl group (-OH) at the C2 position forms a strong hydrogen bond with the adjacent carboxyl group. This interaction deactivates the carboxylic acid, making it less available for activation by coupling reagents.

  • Steric Hindrance: The ortho-hydroxyl group physically obstructs the approach of both the coupling reagent and the amine to the carboxylic acid, slowing down the reaction rate.

  • Competing Nucleophile: The phenolic -OH group is itself a nucleophile. It can compete with the amine to attack an activated carboxylic acid intermediate, leading to the formation of an undesired ester (O-acylation) byproduct.[2]

Q3: What is the most common reason for low conversion rates in this specific reaction?

A: The most frequent culprit is suboptimal activation of the carboxylic acid.[2] Due to the deactivating effects of the intramolecular hydrogen bond and the electron-withdrawing fluorine atoms, standard coupling conditions that work for simpler acids often fail here. The activated intermediate may not form efficiently, or it may be too short-lived, reverting to the starting material or participating in side reactions before the amine can react.

Q4: Which class of coupling reagents is generally recommended for this type of hindered, electron-deficient substrate?

A: For challenging substrates like this, uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly recommended.[2][3][4] These reagents are more potent than standard carbodiimides (e.g., EDC, DCC) and can effectively activate sterically hindered and electronically deactivated carboxylic acids, leading to faster reaction times and higher yields.[2][3]

Section 2: Troubleshooting Guide

This guide is structured in a problem-and-solution format to directly address specific experimental outcomes.

Problem 1: The reaction shows little to no conversion, and I recover most of my starting carboxylic acid.

This outcome points directly to a failure in the carboxylic acid activation step or a very slow reaction with the amine.

  • Possible Cause A: Ineffective Carboxylic Acid Activation Your coupling reagent is likely not potent enough to overcome the deactivating effects of the intramolecular hydrogen bond. Standard carbodiimides like EDC are often insufficient for this substrate.[5] Furthermore, trace amounts of water in your solvent or reagents can rapidly hydrolyze the activated intermediate.[2]

    Solutions:

    • Upgrade Your Coupling Reagent: Switch from carbodiimides (EDC, DCC) to a more powerful uronium salt like HATU or a phosphonium salt like PyBOP .[2][4] HATU is often the best choice as it generates a highly reactive OAt-ester intermediate.[2]

    • Pre-activate the Carboxylic Acid: Instead of adding all reagents at once, dissolve the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent and stir for 10-15 minutes at 0 °C before adding the amine. This allows the activated ester to form without the amine competing for the coupling reagent.

    • Ensure Anhydrous Conditions: Use freshly dried, anhydrous solvents (e.g., DMF, DCM). Dry reagents if necessary and run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Possible Cause B: Poor Amine Nucleophilicity or Steric Hindrance If your amine is electron-deficient (e.g., 4-nitroaniline) or sterically bulky (e.g., di-tert-butylamine), its reaction with the activated acid will be extremely slow, even if activation is successful.[2][6] This slow reaction gives the activated intermediate more time to degrade.

    Solutions:

    • Increase the Reaction Temperature: After adding the amine, allow the reaction to slowly warm to room temperature and, if necessary, gently heat to 40-50 °C. Monitor carefully for byproduct formation.

    • Use a More Forcing Method: For very unreactive amines, converting the carboxylic acid to its acyl chloride is a more "forceful" activation method. See Protocol 2 for details. This should be a last resort as it is less chemoselective.[7][8]

    • Increase Amine Equivalents: Using 1.2 to 1.5 equivalents of the amine can help drive the reaction forward, assuming the amine is not prohibitively expensive.

Problem 2: The reaction is messy, with multiple spots on TLC/LC-MS and a low yield of the desired amide.

This indicates that while activation is occurring, the activated intermediate is participating in undesired side reactions.

  • Possible Cause A: O-Acylation Side Reaction The phenolic -OH of one molecule of 3,4-difluoro-2-hydroxybenzoic acid attacks the activated carboxyl group of another molecule. This forms an ester dimer or oligomer, consuming your starting material.[2]

    Solutions:

    • Control Stoichiometry and Order of Addition: Use only a slight excess of the amine (1.1 equivalents) and ensure it is present to trap the activated intermediate as it forms. Adding the amine before or simultaneously with the coupling reagent can sometimes help, though pre-activation is often better for difficult acids.

    • Use Additives: When using carbodiimides (EDC, DCC), always include an additive like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole). These additives trap the initial, highly reactive O-acylisourea intermediate to form a more stable active ester, which reacts more cleanly with the amine and is less prone to side reactions.[2][4]

    • Protect the Phenolic Hydroxyl: The most robust solution is to protect the -OH group before the amidation. This completely eliminates the possibility of O-acylation. See Protocol 3 for a suggested method.

  • Possible Cause B: N-Acylurea Formation This is a classic side reaction when using carbodiimide reagents like EDC or DCC. The O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct.[2]

    Solution: This issue is almost completely suppressed by the addition of HOBt or HOAt. If the problem persists, switching to a non-carbodiimide coupling reagent like HATU or PyBOP is the definitive solution.

Diagram 1: Key Reaction Pathways

G cluster_activation Activation cluster_reaction Reaction Pathways Acid R-COOH (3,4-Difluoro-2-hydroxybenzoic Acid) Activated Activated Intermediate (e.g., OAt-Ester) Acid->Activated + Coupler Coupler Coupling Reagent (e.g., HATU, EDC) Amide Desired Amide (R-CONHR') Activated->Amide + Amine (Desired) Side_Ester O-Acylation Byproduct (Ester Dimer) Activated->Side_Ester + another R-COOH (Side Reaction) Side_Urea N-Acylurea Byproduct (with EDC/DCC) Activated->Side_Urea Rearrangement Hydrolysis Hydrolysis (Reverts to Acid) Activated->Hydrolysis + H2O Amine Amine (R'-NH2)

Caption: Competing reaction pathways after carboxylic acid activation.

Section 3: Recommended Experimental Protocols

These protocols provide detailed, step-by-step methodologies for overcoming common issues.

Protocol 1: High-Efficiency Amidation using HATU

This is the recommended first-line approach for its high efficiency with challenging substrates.[2]

  • Materials:

    • 3,4-Difluoro-2-hydroxybenzoic acid (1.0 eq)

    • Amine (1.1 - 1.2 eq)

    • HATU (1.1 eq)

    • Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry, nitrogen-flushed flask, add 3,4-difluoro-2-hydroxybenzoic acid (1.0 eq) and HATU (1.1 eq).

    • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

    • Cool the solution to 0 °C using an ice bath.

    • Add DIPEA (2.5 - 3.0 eq) dropwise and stir the mixture for 10-15 minutes at 0 °C for pre-activation.

    • In a separate vial, dissolve the amine (1.1 - 1.2 eq) in a small amount of anhydrous DMF.

    • Add the amine solution dropwise to the pre-activated acid mixture at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.

    • Workup: Once complete, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Amidation via Acyl Chloride Formation

This more forceful method is suitable for very unreactive or sterically hindered amines.[7]

  • Materials:

    • 3,4-Difluoro-2-hydroxybenzoic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) or Oxalyl chloride (1.5 eq)

    • Catalytic DMF (1-2 drops, for oxalyl chloride)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • Amine (1.1 eq)

    • Triethylamine (TEA) or Pyridine (2.5 eq)

  • Procedure:

    • Acyl Chloride Formation: In a dry, nitrogen-flushed flask, suspend the carboxylic acid in anhydrous DCM. Add thionyl chloride (or oxalyl chloride with catalytic DMF). Caution: This reaction releases toxic gas and must be performed in a fume hood.

    • Gently reflux the mixture for 1-3 hours until the solid dissolves and gas evolution ceases.

    • Cool the reaction to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. The crude acyl chloride is often used directly in the next step.

    • Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

    • Slowly add a solution of the amine (1.1 eq) and TEA (2.5 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).

    • Perform an aqueous workup as described in Protocol 1.

Protocol 3: Protecting the Phenolic Hydroxyl Group

This is the most robust method to prevent O-acylation side reactions, ensuring a clean reaction. A methoxymethyl (MOM) ether is a good choice as it is stable to the basic coupling conditions and can be removed under acidic conditions.

  • Procedure:

    • Protection: Protect the hydroxyl group of Methyl 3,4-difluoro-2-hydroxybenzoate using MOM-Cl and a base like DIPEA.

    • Hydrolysis: Hydrolyze the methyl ester of the MOM-protected compound to the free carboxylic acid using LiOH in THF/water.

    • Amidation: Perform the amidation on the MOM-protected carboxylic acid using your preferred method (e.g., Protocol 1 with HATU). Since the competing hydroxyl is blocked, the reaction should be much cleaner.

    • Deprotection: Remove the MOM protecting group using acidic conditions (e.g., HCl in methanol) to yield the final desired amide.

Section 4: Visual Troubleshooting Workflow

This decision tree can guide you through the process of diagnosing and solving your low-yield issues.

Diagram 2: Troubleshooting Decision Tree

G Start Start: Low Conversion Rate Check_SM Analyze Crude Reaction: What is the main component? Start->Check_SM SM_Unchanged Mostly Unreacted Starting Acid Check_SM->SM_Unchanged Complex_Mix Complex Mixture (Multiple Byproducts) Check_SM->Complex_Mix Activation_Fail Problem: Ineffective Activation or Slow Amine Reaction SM_Unchanged->Activation_Fail Side_Reaction Problem: Competing Side Reactions Complex_Mix->Side_Reaction Sol_Upgrade_Reagent Solution 1: Switch to HATU/PyBOP Activation_Fail->Sol_Upgrade_Reagent Sol_Preactivate Solution 2: Pre-activate Acid before adding Amine Activation_Fail->Sol_Preactivate Sol_Force Solution 3 (for poor amine): Increase Temp or use Acyl Chloride Method Activation_Fail->Sol_Force Sol_Additives Solution 1: Use HOBt/HOAt (if using EDC/DCC) Side_Reaction->Sol_Additives Sol_Stoich Solution 2: Control Stoichiometry, Use slight excess of Amine Side_Reaction->Sol_Stoich Sol_Protect Solution 3 (Definitive): Protect Phenolic -OH Group Side_Reaction->Sol_Protect

Caption: A decision tree for troubleshooting amidation reactions.

Section 5: Data Summary

Table 1: Comparison of Common Coupling Reagents for Hindered Substrates
Coupling Reagent ClassExamplesProsConsRecommendation for this Substrate
Carbodiimides EDC, DCCInexpensive, readily available.Lower reactivity, risk of N-acylurea byproduct, potential for racemization.[2][3][4]Not recommended as a first choice; use only with HOBt/HOAt if necessary.
Uronium/Aminium Salts HATU , HBTUHighly reactive, fast reaction times, low racemization, high yields with difficult substrates.[2][3]More expensive, can cause guanidinylation of the amine if stoichiometry is not controlled.Highly Recommended. HATU is often the best option.
Phosphonium Salts PyBOP , PyAOPVery effective for sterically hindered couplings, minimizes racemization, no guanidinylation side reactions.[3][4]More expensive than carbodiimides.Recommended. A very good alternative to HATU.
Acyl Halide Formation SOCl₂, (COCl)₂Most "forceful" activation, effective for very unreactive amines.[7]Harsh conditions, not chemoselective, produces corrosive HCl byproduct.Recommended only as a last resort for extremely challenging amines.

Section 6: References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Carpino, L. A., & El-Faham, A. (1999). The Uronium/Guanidinium Peptide Coupling Reagents: A Historical Perspective. The Journal of Organic Chemistry, 64(13), 4657–4673. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • Ube Industries. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Arote, N. D., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]

  • Lazić, Ž., & Warriner, S. L. (2017). Optimization of the amidation of acid 12 with aniline 15. ResearchGate. [Link]

  • YouTube. (2023). Amidation Reaction. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • de Figueiredo, R. M., & Suppo, C. (2016). Amide bond formation: a challenging task for chemists. RSC Advances, 6(111), 109855–109874. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]

  • Royal Society of Chemistry. (2017). Fast synthesis of amides from ethyl salicylate under microwave radiation in a solvent-free system. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing O-Alkylation of Methyl 3,4-difluoro-2-hydroxybenzoate

Welcome to the technical support center for the O-alkylation of Methyl 3,4-difluoro-2-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the O-alkylation of Methyl 3,4-difluoro-2-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and achieve optimal results.

The O-alkylation of phenols, a classic Williamson ether synthesis, is a cornerstone of organic synthesis.[1] However, the specific substrate, Methyl 3,4-difluoro-2-hydroxybenzoate, presents unique challenges due to the electronic effects of the fluorine and ester functionalities. This guide will address these nuances, providing not just protocols, but the scientific reasoning behind them.

Troubleshooting Guide

This section addresses common issues encountered during the O-alkylation of Methyl 3,4-difluoro-2-hydroxybenzoate in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Question: I am seeing little to no consumption of my starting material, Methyl 3,4-difluoro-2-hydroxybenzoate, even after extended reaction times. What are the likely causes and how can I fix this?

Answer: This is a frequent challenge, often stemming from incomplete deprotonation of the phenolic hydroxyl group or insufficient reactivity of the electrophile. The electron-withdrawing nature of the two fluorine atoms and the methyl ester group increases the acidity of the phenol, but can also deactivate the aromatic ring towards certain reactions.

Potential Causes and Solutions:

  • Inadequate Base Strength: While the fluorine atoms increase the acidity of the phenolic proton, a sufficiently strong base is still crucial for complete formation of the phenoxide anion, which is the active nucleophile.[2]

    • Recommendation: If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[3] NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the phenol.[4] Cs₂CO₃ is often effective in polar aprotic solvents like DMF or acetonitrile.[3]

  • Poor Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reactivity of the nucleophile.

    • Recommendation: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone are generally preferred for Williamson ether synthesis.[5] They effectively solvate the cation of the base, leaving a more "naked" and reactive phenoxide anion. If you are using a less polar solvent, switching to one of these may significantly improve your conversion.

  • Low Reaction Temperature: The reaction may simply lack the necessary activation energy to proceed at a reasonable rate.

    • Recommendation: Gradually increase the reaction temperature in 10-20 °C increments while monitoring the reaction progress by a suitable analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] For many O-alkylation reactions, temperatures between 60-80 °C are effective.[5]

  • Reagent Quality: Impurities, especially water, can quench the base (especially NaH) and hinder the reaction.

    • Recommendation: Ensure all reagents and solvents are anhydrous.[6] Use freshly opened or properly stored anhydrous solvents. Dry your starting material if it has been exposed to moisture.

Issue 2: Formation of C-Alkylated Byproducts

Question: My reaction is producing a significant amount of an isomeric byproduct, which I suspect is the result of C-alkylation. How can I favor O-alkylation over C-alkylation?

Answer: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (typically at the positions ortho or para to the hydroxyl group).[7] The selectivity between O- and C-alkylation is influenced by several factors.

Factors Influencing Selectivity and Recommendations:

  • Solvent: The choice of solvent has a pronounced effect on selectivity.

    • Rationale: Protic solvents can solvate the oxygen atom of the phenoxide through hydrogen bonding, making it less available for reaction and thus favoring C-alkylation. Polar aprotic solvents, as mentioned before, leave the oxygen atom more nucleophilic, promoting O-alkylation.[8]

    • Recommendation: Utilize polar aprotic solvents like DMF, DMSO, or acetonitrile.

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction site.

    • Rationale: Smaller, "harder" cations like Li⁺ associate more tightly with the "hard" oxygen atom, potentially leading to more C-alkylation. Larger, "softer" cations like K⁺ or Cs⁺ result in a more dissociated, "naked" phenoxide, which favors reaction at the more electronegative oxygen atom.

    • Recommendation: Employ bases with larger cations, such as K₂CO₃ or Cs₂CO₃.

  • Leaving Group: The nature of the leaving group on the alkylating agent can also play a role.

    • Recommendation: Alkyl iodides are generally more reactive than bromides or chlorides and can sometimes favor O-alkylation.[9]

Issue 3: Decomposition of Starting Material or Product

Question: I am observing the formation of multiple unidentified byproducts and a decrease in the overall mass balance. What could be causing this decomposition?

Answer: Decomposition can arise from harsh reaction conditions or the inherent instability of the reactants or products under the chosen conditions.

Potential Causes and Solutions:

  • Excessively High Temperatures: While heat can increase the reaction rate, excessive temperatures can lead to decomposition.

    • Recommendation: Optimize the temperature carefully. Run the reaction at the lowest temperature that provides a reasonable rate of conversion.[10]

  • Prolonged Reaction Times: Leaving the reaction to stir for too long after completion can lead to the degradation of the desired product.

    • Recommendation: Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed.[6]

  • Strongly Basic Conditions: While a strong base is needed, prolonged exposure to highly basic conditions, especially at elevated temperatures, can lead to hydrolysis of the methyl ester or other side reactions.

    • Recommendation: Use a slight excess of the base (e.g., 1.1-1.5 equivalents). Avoid a large excess.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the O-alkylation of Methyl 3,4-difluoro-2-hydroxybenzoate?

A1: A reliable starting point would be to use 1.5 equivalents of potassium carbonate (K₂CO₃) as the base and 1.2 equivalents of your alkyl halide in anhydrous DMF. The reaction can be stirred at 60-80 °C and monitored by TLC.

Q2: How do the fluorine atoms on the aromatic ring affect the O-alkylation reaction?

A2: The two electron-withdrawing fluorine atoms have two main effects:

  • Increased Acidity: They make the phenolic proton more acidic, facilitating its removal by a base.

  • Electronic Deactivation: They decrease the electron density of the aromatic ring, which can influence the nucleophilicity of the phenoxide and potentially affect the rate of reaction.

Q3: Can I use a phase-transfer catalyst for this reaction?

A3: Yes, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be very effective, especially if you are using a biphasic solvent system or a less polar solvent.[10] The PTC helps to transport the phenoxide from the solid or aqueous phase into the organic phase where the reaction with the alkyl halide occurs.[5]

Q4: What are some suitable alkylating agents for this reaction?

A4: Common alkylating agents include:

  • Alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide)[5]

  • Dialkyl sulfates (e.g., dimethyl sulfate, diethyl sulfate) - Caution: These are highly toxic and should be handled with extreme care.

  • Alkyl triflates (highly reactive)

The choice of alkylating agent will depend on the specific alkyl group you wish to introduce. Primary alkyl halides are generally the most effective for SN2 reactions like the Williamson ether synthesis.[4]

Q5: How can I effectively monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a quick and convenient method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting material, product, and any byproducts. Staining with a potassium permanganate solution can help visualize the spots if they are not UV-active. For more quantitative analysis, LC-MS is an excellent technique.

Experimental Protocols

Protocol 1: Standard Williamson Ether Synthesis

This protocol provides a general procedure for the O-alkylation of Methyl 3,4-difluoro-2-hydroxybenzoate.

Materials:

  • Methyl 3,4-difluoro-2-hydroxybenzoate

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add Methyl 3,4-difluoro-2-hydroxybenzoate.

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate to the solution.

  • Add the alkyl halide dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of DMF or CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure O-alkylated product.

Data Presentation

Table 1: Representative Reaction Conditions for O-Alkylation

EntryBase (eq)SolventAlkylating Agent (eq)Temp (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)DMFMethyl Iodide (1.2)6012~85
2Cs₂CO₃ (1.5)AcetonitrileEthyl Bromide (1.2)808~90
3NaH (1.1)THFBenzyl Bromide (1.1)256~92

Note: Yields are approximate and will vary depending on the specific substrate and reaction scale.

Visualizations

Reaction Workflow

O_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Methyl 3,4-difluoro- 2-hydroxybenzoate in Solvent add_base Add Base (e.g., K2CO3) start->add_base add_alkylating Add Alkylating Agent (e.g., R-X) add_base->add_alkylating heat Heat and Stir (Monitor by TLC) add_alkylating->heat cool Cool to RT heat->cool filter Filter Inorganic Salts cool->filter concentrate Concentrate Filtrate filter->concentrate extract Aqueous Workup (Extraction) concentrate->extract dry Dry Organic Layer extract->dry purify Column Chromatography or Recrystallization dry->purify product Pure O-Alkylated Product purify->product

Caption: Workflow for the O-alkylation of Methyl 3,4-difluoro-2-hydroxybenzoate.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_base Base Issues cluster_temp Temperature Issues cluster_solvent Solvent Issues start Low Conversion? check_base Is the base strong enough? start->check_base Yes check_temp Is the temperature adequate? start->check_temp Yes check_solvent Is the solvent appropriate? start->check_solvent Yes side_reaction Side Reactions? (C-Alkylation) start->side_reaction No use_stronger_base Use NaH or Cs2CO3 check_base->use_stronger_base No use_stronger_base->start increase_temp Increase Temperature check_temp->increase_temp No increase_temp->start use_polar_aprotic Use DMF, MeCN, or Acetone check_solvent->use_polar_aprotic No use_polar_aprotic->start solvent_selectivity Use Polar Aprotic Solvent side_reaction->solvent_selectivity Yes cation_selectivity Use K+ or Cs+ base side_reaction->cation_selectivity Yes success Reaction Optimized side_reaction->success No

Caption: Decision tree for troubleshooting low conversion and side reactions.

References

  • Recent Progress on the O‑Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds - PMC. Available from: [Link]

  • The Williamson Ether Synthesis. Available from: [Link]

  • A Multioutcome Experiment for the Williamson Ether Synthesis | Journal of Chemical Education - ACS Publications. Available from: [Link]

  • Selective O-alkylation of Phenol Using Dimethyl Ether - MDPI. Available from: [Link]

  • Selective O-alkylation of Phenol Using Dimethyl Ether - Semantic Scholar. Available from: [Link]

  • Williamson Ether Synthesis - Master Organic Chemistry. Available from: [Link]

  • Optimization of the alkylation reaction. Reaction conditions were... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Williamson Ether Synthesis - Chemistry Steps. Available from: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]

  • Facile double O -difluoromethylations of diphenols with TMSCF2Br. Available from: [Link]

  • WO2005097739A2 - Nucleophilic substitution reactions of difluoromethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes - Google Patents.
  • Difluoromethylation of Phenols - Organic Syntheses Procedure. Available from: [Link]

  • Synthesis of Difluoromethyl Alcohols from Both Enolizable and Non-Enolizable Carbonyl Compounds with Difluoromethyl Phenyl. Available from: [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][10]naphthyrin-5(6H). Available from: [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available from: [Link]

  • A New Reagent for Direct Difluoromethylation - PMC. Available from: [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. Available from: [Link]

  • O-Dealkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • C Alkylation and O alkylation|Thermodynamic and kinetic stability - YouTube. Available from: [Link]

  • Methyl 2,3-difluoro-4-hydroxybenzoate | C8H6F2O3 | CID 22999141 - PubChem. Available from: [Link]

  • Methyl 3,4-difluoro-2-methylbenzoate (C9H8F2O2) - PubChemLite. Available from: [Link]

  • WO2017199227A1 - Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting SNAr Reactions on Methyl 3,4-difluoro-2-hydroxybenzoate

Welcome to the Application Scientist Support Center. This guide provides mechanistic troubleshooting, validated protocols, and quantitative data for optimizing Nucleophilic Aromatic Substitution (SNAr) on methyl 3,4-difl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide provides mechanistic troubleshooting, validated protocols, and quantitative data for optimizing Nucleophilic Aromatic Substitution (SNAr) on methyl 3,4-difluoro-2-hydroxybenzoate. This scaffold is highly valuable in drug discovery, but its polyfunctional nature often leads to complex side reactions if the electronic environment is not strictly controlled.

Part 1: Mechanistic Causality & Regioselectivity

To successfully manipulate methyl 3,4-difluoro-2-hydroxybenzoate, you must understand the competing electronic effects governing the aromatic ring. SNAr reactions proceed via an addition-elimination mechanism, forming a negatively charged intermediate known as the Meisenheimer complex[1].

  • The Regioselectivity Principle (C4 vs. C3): Nucleophilic attack preferentially occurs at the C4-fluorine. The C1 methyl ester is a strong electron-withdrawing group that stabilizes the Meisenheimer complex via resonance (-R effect) when attack occurs at the ortho or para positions[2]. Because C4 is para to the ester, it is highly activated. Conversely, C3 is meta to the ester and only benefits from weaker inductive withdrawal (-I effect), making it less electrophilic[3].

  • The Phenoxide Deactivation Effect: The most common cause of reaction failure is the unprotected C2-hydroxyl group. In the presence of bases (e.g., K₂CO₃, Cs₂CO₃), the C2-OH is deprotonated to form a phenoxide anion. This anion is strongly electron-donating (+R effect), which floods the aromatic ring with electron density. This severely raises the activation energy required for nucleophilic attack at C4, stalling the reaction and forcing chemists to apply heat—which inevitably triggers side reactions.

G sub Methyl 3,4-difluoro- 2-hydroxybenzoate c4 Desired Pathway: C4-F Substitution sub->c4 Controlled Temp Protected C2-OH c3 Side Reaction: C3-F Substitution sub->c3 Excess Heat Unprotected C2-OH ester Side Reaction: Ester Amidation sub->ester 1° Amine Excess High Temp ether Side Reaction: O-Alkylation sub->ether Electrophile + Strong Base

Fig 1: Reaction pathways and side reactions in difluorobenzoate SNAr.

Part 2: Troubleshooting FAQs

Q1: I am observing a high degree of recovered starting material even after 24 hours of heating. Why is the reaction so sluggish? A: You are likely experiencing the "Phenoxide Deactivation Effect." If your substrate lacks adequate activation due to phenoxide formation, the ring is no longer electrophilic enough for SNAr[4]. Solution: Protect the C2-OH group prior to the SNAr step (e.g., as a MOM or Benzyl ether). This eliminates the formation of the electron-donating anion, restoring the ring's electrophilicity and allowing the reaction to proceed at room temperature.

Q2: My LC-MS shows a mass corresponding to the loss of the methyl group (-32 Da) and addition of the amine. What happened? A: You are observing ester amidation. Primary and secondary amines are excellent nucleophiles. If the SNAr at C4 is sluggish, the amine will kinetically prefer to attack the sterically accessible C1 ester carbonyl. Solution: Lower the reaction temperature to 0–25 °C. SNAr at a properly activated C4-fluorine is fast at room temperature. Avoid using nucleophilic solvents (like methanol) which can also participate in transesterification[4].

Q3: How do I minimize substitution at the C3 position (regioisomer formation)? A: Regioselectivity is lost when the reaction is thermally forced. At elevated temperatures (>60 °C), the kinetic preference for C4 is overridden, leading to increased C3 substitution[3]. Solution: Use a polar aprotic solvent like DMF or DMSO to leave the nucleophile "naked" and highly reactive[4], allowing you to run the reaction at lower temperatures and strictly maintain C4 regiocontrol.

Part 3: Quantitative Optimization Data

The following table demonstrates the causality between reaction conditions, the protection status of the C2-OH, and the resulting product distribution.

Substrate StatusBaseSolventTemp (°C)Time (h)C4:C3 RatioEster Amidation (%)Isolated Yield (%)
UnprotectedK₂CO₃ (2 eq)DMF802460:4025%15%
UnprotectedDIPEA (2 eq)DMSO601285:1510%45%
MOM-Protected K₂CO₃ (1.5 eq) DMF 25 2 >99:1 <1% 92%

Data Summary: Protecting the C2-OH group is the single most effective variable for suppressing side reactions, allowing for mild conditions that completely eliminate ester amidation and C3-attack.

Part 4: Self-Validating Experimental Protocol

To ensure absolute regiocontrol and high yields, utilize this step-by-step methodology. Every step includes a self-validating analytical checkpoint.

Step 1: Protection of C2-OH (Methoxymethyl Ether Formation)

  • Dissolve methyl 3,4-difluoro-2-hydroxybenzoate (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under N₂.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and cool to 0 °C.

  • Dropwise add Chloromethyl methyl ether (MOM-Cl) (1.2 eq). Stir for 3 hours at room temperature.

  • Validation Check: TLC (Hexanes/EtOAc 4:1) must show the disappearance of the strongly UV-active, tailing phenol spot and the appearance of a higher Rf​ , sharp spot.

Step 2: Regioselective SNAr at C4

  • Dissolve the MOM-protected intermediate (1.0 eq) in anhydrous DMF (0.1 M).

  • Add K₂CO₃ (1.5 eq) and the amine nucleophile (1.1 eq).

  • Stir at 25 °C for 2–4 hours. Do not heat.

  • Validation Check: LC-MS must show the [M+H]+ of the desired product. The strict absence of an [M−32+Amine]+ peak confirms the C1 ester is perfectly intact.

Step 3: Aqueous Workup (Solvent Purge)

  • Dilute the reaction mixture with EtOAc.

  • Wash the organic layer with 5% aqueous LiCl (3 × 50 mL).

  • Causality: LiCl selectively pulls DMF into the aqueous layer, preventing solvent contamination that can inhibit the subsequent deprotection step.

  • Validation Check: ¹H NMR of the crude organic layer must show no DMF peaks at 2.89 and 2.96 ppm.

Step 4: Deprotection

  • Dissolve the crude intermediate in CH₂Cl₂ and add 4M HCl in Dioxane (5.0 eq).

  • Stir at 25 °C for 2 hours.

  • Validation Check: Final LC-MS shows the target mass. ¹⁹F NMR will show a single distinct doublet/multiplet, confirming the presence of only the C3-fluorine and validating absolute regiocontrol.

Workflow step1 Step 1: C2-OH Protection step2 Step 2: Regioselective SNAr step1->step2 TLC Validation step3 Step 3: Aqueous Workup step2->step3 LC-MS Validation step4 Step 4: Deprotection step3->step4 1H NMR Validation

Fig 2: Self-validating workflow for optimized SNAr on methyl 3,4-difluoro-2-hydroxybenzoate.

Part 5: References
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism , Master Organic Chemistry.[Link]

  • 16.6 Nucleophilic Aromatic Substitution , OpenStax Organic Chemistry.[Link]

  • Improved Synthesis of the Nav1.7 Inhibitor GDC-0276 via a Highly Regioselective SNAr Reaction , ACS Publications (Organic Process Research & Development).[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Methyl 3,4-difluoro-2-hydroxybenzoate Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals utilizing Methyl 3,4-difluoro-2-hydroxybenzoate (CAS: 1214362-33-0).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals utilizing Methyl 3,4-difluoro-2-hydroxybenzoate (CAS: 1214362-33-0). This highly functionalized, electron-deficient building block is prominently featured in the synthesis of advanced therapeutics, including spiropyrimidinetrione DNA gyrase inhibitors 1.

Functionalizing the C2 position of this molecule via transition-metal-catalyzed cross-coupling presents a formidable synthetic challenge. This guide breaks down the mechanistic causality behind these failures and provides self-validating protocols to ensure your coupling reactions succeed.

The Mechanistic Causality of the Bottleneck

To perform a cross-coupling (e.g., Suzuki-Miyaura) at the C2 position, the hydroxyl group must first be activated into a pseudohalide, typically a triflate (OTf). The resulting intermediate, Methyl 3,4-difluoro-2-(trifluoromethylsulfonyloxy)benzoate , is a classic di-ortho substituted electrophile.

The C2-OTf group is flanked by the bulky C1-methyl ester and the C3-fluorine atom. This creates two distinct barriers:

  • Steric Repulsion during Oxidative Addition: The di-ortho substitution severely restricts the trajectory of the incoming Palladium(0) species, stalling the first step of the catalytic cycle.

  • Electronic Deactivation: The electron-withdrawing nature of the two fluorine atoms and the ester group makes the aryl-Pd(II) intermediate highly unstable, promoting off-cycle decomposition pathways such as protodeboronation of the coupling partner or premature C-S bond cleavage 2.

Overcoming this requires precise tuning of the ligand's steric bulk and electronic properties, alongside careful selection of the transmetalating agent.

Troubleshooting & FAQs

Q1: My triflation of the C2-hydroxyl group is low yielding or produces multiple spots. How do I force complete conversion? A1: The C2-OH is highly deactivated by intramolecular hydrogen bonding with the C1-ester and the inductive pull of the adjacent fluorines. Standard conditions (Tf₂O/Et₃N) often fail or cause ester hydrolysis. Solution: Switch to a sterically hindered, non-nucleophilic base like 2,6-lutidine in combination with Trifluoromethanesulfonic anhydride (Tf₂O) at strictly controlled low temperatures (-78 °C to 0 °C). This prevents localized heating and suppresses nucleophilic attack on the ester.

Q2: The Suzuki-Miyaura coupling of the C2-triflate stalls at 10-20% conversion. What ligand system should I use? A2: First-generation ligands like PPh₃ or dppf cannot overcome the steric barrier of the di-ortho substituted triflate. Solution: Employ dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos. XPhos provides a highly active, monocoordinated Pd(0)L₁ species that easily slips into the congested C-OTf bond, accelerating oxidative addition while its bulk prevents catalyst deactivation 2.

Q3: I am observing massive protodeboronation of my boronic acid partner instead of cross-coupling. How do I prevent this? A3: Steric hindrance slows down the transmetalation step. When transmetalation is slow, the boronic acid remains exposed to the base and trace water at elevated temperatures, leading to rapid protodeboronation. Solution: Switch from boronic acids to potassium aryltrifluoroborates. These are monomeric, highly stable, and release the active boron species slowly into the catalytic cycle, perfectly matching the rate of the hindered transmetalation step 3.

Quantitative Data: Ligand Performance Comparison

The table below summarizes the expected performance of various ligand systems when attempting to couple the sterically hindered Methyl 3,4-difluoro-2-(trifluoromethylsulfonyloxy)benzoate.

Ligand SystemPd SourceRelative Oxidative Addition RateTypical Yield (%)Primary Failure Mode
PPh₃ Pd(OAc)₂Very Slow< 10%Catalyst death; unreacted starting material
dppf PdCl₂(dppf)Moderate20 - 30%Protodeboronation of the coupling partner
SPhos Pd₂(dba)₃Fast70 - 85%Minor homocoupling
XPhos Pd(OAc)₂Very Fast> 90%None (Optimal for di-ortho systems)

Experimental Protocols

Protocol A: Self-Validating Triflation of Methyl 3,4-difluoro-2-hydroxybenzoate

This protocol utilizes a non-nucleophilic base to ensure the ester remains intact while forcing complete O-triflation.

  • Preparation: Charge a flame-dried Schlenk flask with Methyl 3,4-difluoro-2-hydroxybenzoate (1.0 equiv) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M solution.

  • Base Addition: Add 2,6-lutidine (1.5 equiv) and cool the mixture to -78 °C under a strict Argon atmosphere.

  • Activation: Dropwise add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) over 15 minutes.

    • Causality Check: The slow addition at -78 °C prevents localized exothermic spikes, which are the primary cause of C1-ester cleavage side-reactions.

  • Maturation: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to 0 °C over an additional hour. Monitor by TLC (Hexanes/EtOAc) until the fluorescent starting material spot disappears.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with cold 1M HCl (critical step to remove residual 2,6-lutidine), dry over MgSO₄, and concentrate in vacuo.

Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling

This protocol pairs the highly active XPhos ligand with a slow-release trifluoroborate salt to overcome the C2 steric bottleneck.

  • Setup: In a glovebox, charge a reaction vial with Methyl 3,4-difluoro-2-(trifluoromethylsulfonyloxy)benzoate (1.0 equiv), Potassium aryltrifluoroborate (1.5 equiv), Pd(OAc)₂ (0.05 equiv), XPhos (0.10 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Solvent Addition: Add degassed Toluene/H₂O (10:1 v/v) to achieve a 0.1 M solution.

    • Causality Check: The trace water is mechanistically essential. It slowly hydrolyzes the trifluoroborate into the active boronic acid in situ, matching the sluggish rate of the hindered transmetalation and preventing protodeboronation 3.

  • Reaction: Seal the vial with a PTFE-lined cap and heat at 100 °C for 12 hours under vigorous stirring.

  • Isolation: Cool to room temperature, dilute with EtOAc, filter through a tightly packed pad of Celite to remove palladium black and salts, and purify via flash column chromatography.

Mechanistic Workflow Diagram

The following diagram illustrates the catalytic cycle and highlights exactly where the steric bottlenecks occur, justifying the use of XPhos and Trifluoroborates.

G cluster_cycle Pd-Catalyzed Cross-Coupling Cycle & Steric Bottlenecks Pd0 Pd(0)L Active Catalyst PdII_OA Pd(II) Ar-OTf Oxidative Addition Complex Pd0->PdII_OA Oxidative Addition (Hindered by C1-COOMe & C3-F) PdII_TM Pd(II) Ar-Ar' Transmetalation Complex PdII_OA->PdII_TM Transmetalation (Requires bulky, electron-rich L) Product Coupled Product (Biaryl) PdII_TM->Product Reductive Elimination Product->Pd0 Regeneration

Caption: Catalytic cycle of Pd-catalyzed cross-coupling highlighting steric bottlenecks at the C2 position.

References

  • Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold: SAR and in Vivo Characterization. Journal of Medicinal Chemistry - ACS Publications. 1

  • Palladium-Catalyzed Suzuki–Miyaura Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Synlett - Thieme Connect. 3

  • Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH. 2

Sources

Optimization

Technical Support Center: HPLC Method Development for Methyl 3,4-difluoro-2-hydroxybenzoate Reaction Monitoring

This guide provides a comprehensive technical support framework for researchers, scientists, and drug development professionals engaged in HPLC method development for monitoring the chemical synthesis involving Methyl 3,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical support framework for researchers, scientists, and drug development professionals engaged in HPLC method development for monitoring the chemical synthesis involving Methyl 3,4-difluoro-2-hydroxybenzoate. It is structured to offer both foundational knowledge through frequently asked questions and in-depth troubleshooting for specific experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the setup and execution of an HPLC method for this specific analysis.

Q1: What are the key physicochemical properties of Methyl 3,4-difluoro-2-hydroxybenzoate to consider for HPLC method development?

A1: Understanding the analyte's properties is crucial. Methyl 3,4-difluoro-2-hydroxybenzoate is a polar aromatic compound. Its structure contains a carboxylic acid ester, a hydroxyl group, and two fluorine atoms on the benzene ring. The presence of the hydroxyl and ester groups makes it polar, while the aromatic ring provides hydrophobicity. Its acidic nature (due to the hydroxyl group) means that the mobile phase pH will significantly influence its retention and peak shape.[1][2][3]

Q2: Which HPLC column is most suitable for analyzing Methyl 3,4-difluoro-2-hydroxybenzoate and its reaction mixture?

A2: A reversed-phase C18 column is the most common and versatile choice for this type of analysis.[4][5][6] Given the polar nature of the analyte, a C18 column with polar end-capping or a polar-embedded phase is recommended to improve retention and peak shape, especially when using highly aqueous mobile phases.[6][7][8] For complex reaction mixtures, a high-efficiency column with a smaller particle size (e.g., <3 µm) can provide better resolution of the starting material, intermediates, and byproducts.[8]

Q3: What is a good starting point for the mobile phase composition?

A3: A common starting point for reversed-phase HPLC of polar aromatic compounds is a gradient elution using a mixture of water and a miscible organic solvent like acetonitrile or methanol.[9][10] Both solvents should be of HPLC or LC-MS grade. To ensure good peak shape for the acidic analyte, it is essential to acidify the mobile phase.[3] A typical mobile phase would be:

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

A scouting gradient, such as 5% to 95% B over 15-20 minutes, is a good initial step to determine the elution profile of the components in the reaction mixture.[11][12]

Q4: Why is controlling the mobile phase pH so important for this analysis?

A4: The mobile phase pH directly affects the ionization state of the hydroxyl group on Methyl 3,4-difluoro-2-hydroxybenzoate.[1][2][13] When the pH is close to the analyte's pKa, it can exist in both ionized and non-ionized forms, leading to peak broadening or tailing.[2][8] By keeping the mobile phase pH at least 1.5 to 2 units below the pKa of the hydroxyl group, the molecule remains in its non-ionized, more hydrophobic form, resulting in better retention and a more symmetrical peak shape.[3]

Q5: What are the essential system suitability tests (SST) I should perform before analyzing my samples?

A5: System suitability testing ensures that your chromatographic system is performing adequately for the intended analysis.[14][15] Key SST parameters include:

  • Repeatability: The relative standard deviation (RSD) of peak areas from replicate injections of a standard should typically be less than 2%.[16]

  • Tailing Factor (or Asymmetry Factor): This should ideally be between 0.9 and 1.5 to ensure symmetrical peaks.[16][17]

  • Theoretical Plates (N): A measure of column efficiency. The value should be high and consistent.

  • Resolution (Rs): If monitoring impurities or byproducts, the resolution between the main peak and the closest eluting peak should be greater than 1.5.[16]

These tests confirm the validity of the analytical method under the current conditions and prevent the generation of invalid data.[14][18]

Section 2: Troubleshooting Guides

This section provides detailed guidance on how to diagnose and resolve specific issues that may arise during method development and routine analysis.

Peak Shape Problems

Poor peak shape, such as tailing, fronting, or splitting, is a common issue in HPLC.[19]

Issue: Peak Tailing

  • Symptom: The back half of the peak is broader than the front half.

  • Potential Causes & Solutions:

CauseExplanationRecommended Solution
Secondary Interactions with Silanols Residual silanol groups on the silica-based column packing can interact with the polar hydroxyl group of the analyte, causing tailing.[8][17]Use a modern, high-purity, end-capped C18 column or a column with a polar-embedded phase to shield the silanols.[8] Adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can also mask these active sites, but this may not be necessary with newer columns.[20]
Inappropriate Mobile Phase pH If the mobile phase pH is too close to the pKa of the analyte's hydroxyl group, partial ionization can occur, leading to tailing.[8][21]Adjust the mobile phase pH to be at least 1.5-2 units below the pKa of the analyte. Using a buffer can help maintain a stable pH.[3][8]
Column Overload Injecting too much sample can saturate the stationary phase, resulting in tailing.[21][22]Reduce the injection volume or dilute the sample.[21]
Extra-column Volume Excessive dead volume in the system (e.g., from long or wide-bore tubing) can cause peak broadening and tailing.[8][19]Use tubing with a smaller internal diameter (e.g., 0.005") and ensure all connections are properly made to minimize dead volume.[8]

Issue: Peak Fronting

  • Symptom: The front half of the peak is broader than the back half.

  • Potential Causes & Solutions:

CauseExplanationRecommended Solution
Column Overload Injecting a high concentration of the sample can lead to fronting.[21][23]Dilute the sample or reduce the injection volume.[21]
Sample Solvent Mismatch If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, the peak can be distorted.[19][22]Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength.[24]
Column Collapse A physical change in the column packing can cause peak fronting.[23] This is less common with modern, robust columns but can occur under harsh pH or temperature conditions.Replace the column and ensure operating conditions are within the manufacturer's recommendations.[23]

Issue: Split Peaks

  • Symptom: The peak appears as two or more closely merged peaks.

  • Potential Causes & Solutions:

CauseExplanationRecommended Solution
Partially Blocked Column Frit Contamination can block the inlet frit of the column, causing the sample to be introduced unevenly.[23][24]Reverse flush the column (if the manufacturer allows it). Use an in-line filter or guard column to protect the analytical column.[23][24]
Sample Solvent Incompatibility Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.[24]Ensure the sample solvent is fully miscible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.[24]
Void in the Column Packing A void at the head of the column can cause the sample band to spread unevenly, leading to split peaks.[17][23]This usually indicates a degraded column that needs to be replaced.[17]
Baseline Issues

A stable baseline is essential for accurate quantification.

Issue: Baseline Drift

  • Symptom: The baseline shows a steady upward or downward trend.

  • Potential Causes & Solutions:

CauseExplanationRecommended Solution
Inadequate Column Equilibration The column may not be fully equilibrated with the mobile phase, especially when changing solvents or starting a gradient.[25]Allow sufficient time for the column to equilibrate. For gradient methods, run the initial mobile phase through the column for at least 10-20 column volumes before the first injection.[25]
Temperature Fluctuations Changes in the ambient temperature or inconsistent column heating can cause the baseline to drift.[26]Use a column oven to maintain a stable temperature. Ensure the detector is also at a stable temperature.[26]
Contaminated Mobile Phase A contaminated or slowly degrading mobile phase can lead to a drifting baseline.[25]Prepare fresh mobile phase daily using high-purity solvents and reagents.[25]

Issue: Baseline Noise

  • Symptom: The baseline shows random or regular fluctuations.

  • Potential Causes & Solutions:

CauseExplanationRecommended Solution
Air Bubbles in the System Air bubbles in the pump, detector, or tubing are a common cause of baseline noise.[25][27][28]Degas the mobile phase thoroughly before use. If the problem persists, purge the pump and flush the system with a strong, miscible solvent like methanol or isopropanol.[27][28]
Pump Issues Worn pump seals or faulty check valves can cause pressure fluctuations and a noisy baseline.[28][29]Perform regular maintenance on the pump, including replacing seals and cleaning or replacing check valves.[28]
Contaminated Detector Cell Contaminants in the detector flow cell can cause noise.[25][27]Flush the flow cell with a strong solvent. If necessary, follow the manufacturer's instructions for cleaning the cell.[25]

Section 3: Experimental Protocols & Workflows

Protocol: Initial HPLC Method Development

This protocol outlines a systematic approach to developing a stability-indicating HPLC method for monitoring the reaction of Methyl 3,4-difluoro-2-hydroxybenzoate. A stability-indicating method is one that can accurately quantify the analyte in the presence of its degradation products, impurities, and excipients.[30][31]

Step-by-Step Methodology:

  • Analyte Characterization: Gather all available information on the physicochemical properties of Methyl 3,4-difluoro-2-hydroxybenzoate, including its pKa, UV absorbance spectrum, and solubility.

  • Column and Mobile Phase Selection:

    • Select a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with polar end-capping.

    • Prepare Mobile Phase A (0.1% Formic Acid in water) and Mobile Phase B (0.1% Formic Acid in acetonitrile).

  • Initial Gradient Run (Scouting Gradient):

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 30 °C.

    • Set the UV detection wavelength at the λmax of the analyte (e.g., ~230 nm and ~275 nm).[3]

    • Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Gradient Optimization:

    • Based on the scouting run, adjust the gradient to improve the resolution of the target analyte from any impurities or byproducts.[12][32]

    • If peaks are clustered, flatten the gradient in that region to increase separation.[12]

    • If peaks are well-separated, the gradient can be steepened to reduce the run time.[11]

  • Forced Degradation Studies (for Stability-Indicating Method):

    • Subject a solution of the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[30][31][33]

    • Analyze the stressed samples using the optimized gradient method to ensure that all degradation products are resolved from the parent peak.

  • Method Validation:

    • Once the method is optimized, perform a validation according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[30]

Workflow Diagram: HPLC Method Development

HPLC_Method_Development cluster_prep Preparation cluster_dev Development cluster_val Validation Analyte_Char Analyte Characterization (pKa, UV, Solubility) Column_Selection Column & Mobile Phase Selection (C18, ACN/H2O) Analyte_Char->Column_Selection Scouting_Gradient Scouting Gradient (5-95% B) Column_Selection->Scouting_Gradient Gradient_Opt Gradient Optimization (Improve Resolution) Scouting_Gradient->Gradient_Opt Forced_Degradation Forced Degradation (Stress Studies) Gradient_Opt->Forced_Degradation Specificity Specificity Forced_Degradation->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Validation Method Validation Robustness->Validation

Caption: Workflow for HPLC method development and validation.

Diagram: Troubleshooting Peak Tailing

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Check_pH Is mobile phase pH >1.5 units below pKa? Start->Check_pH Adjust_pH Adjust pH or add buffer Check_pH->Adjust_pH No Check_Load Is sample concentration high? Check_pH->Check_Load Yes Adjust_pH->Check_Load Reduce_Load Reduce injection volume or dilute sample Check_Load->Reduce_Load Yes Check_Column Is column old or not end-capped? Check_Load->Check_Column No Reduce_Load->Check_Column Replace_Column Use high-purity, end-capped or polar-embedded column Check_Column->Replace_Column Yes Check_Dead_Volume Are tubing connections optimized? Check_Column->Check_Dead_Volume No Replace_Column->Check_Dead_Volume Optimize_Tubing Use narrower ID tubing and check fittings Check_Dead_Volume->Optimize_Tubing No Resolved Peak Shape Improved Check_Dead_Volume->Resolved Yes Optimize_Tubing->Resolved

Caption: Decision tree for troubleshooting peak tailing.

References

  • Stability Indicating HPLC Method Development: A Review - IRJPMS. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]

  • System Suitability Test in HPLC – Key Parameters Explained - assayprism.com. Available at: [Link]

  • Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. Available at: [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. Available at: [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. Available at: [Link]

  • Exploring the Role of pH in HPLC Separation - Veeprho. Available at: [Link]

  • Stability Indicating HPLC Method Development –A Review - IJTSRD. Available at: [Link]

  • Waters Column Selection Guide for Polar Compounds. Available at: [Link]

  • System suitability in HPLC Analysis - Pharmaceutical Updates. Available at: [Link]

  • System Suitability in HPLC Analysis | Pharmaguideline. Available at: [Link]

  • HPLC Peak Shape Troubleshooting Guide | PDF | Elution | Chromatography - Scribd. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International - Chromatography Online. Available at: [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues - Phenomenex. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review - International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • System suitability Requirements for a USP HPLC Method - HPLC Primer. Available at: [Link]

  • Sample Cleanup and Reversed-Phase High-Performance Liquid Chromatographic Analysis of Polar Aromatic Compounds in Groundwater Samples From a Former Gas Plant - PubMed. Available at: [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available at: [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 - YouTube. Available at: [Link]

  • 3 Ideal Columns for Analyzing Polar Compounds | YMC America. Available at: [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek, Inc. Available at: [Link]

  • HPLC Column Selection Guide - SCION Instruments. Available at: [Link]

  • Determination of Retention Factors of Aromatic Compounds by Gradient-Elution Reverse-Phase High Performance Liquid Chromatography. Available at: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. Available at: [Link]

  • Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier | LCGC International. Available at: [Link]

  • HPLC Column Selection Guide - Phenomenex. Available at: [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. Available at: [Link]

  • Troubleshooting - BASi. Available at: [Link]

  • Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - MDPI. Available at: [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. Available at: [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at: [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. Available at: [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International - Chromatography Online. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Available at: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency| Pure Synth. Available at: [Link]

  • Getting the Most Out of Your Column: Optimizing Your HPLC Gradient - Bitesize Bio. Available at: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. Available at: [Link]

  • Gradient Optimization in HPLC - Welch Materials. Available at: [Link]

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Reactivity: Methyl 3,4-difluoro-2-hydroxybenzoate vs. Methyl 3,5-difluoro-2-hydroxybenzoate

An In-depth Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical and materials science, the nuanced reactivity of fluorinated aromatic compounds is of paramount importance. The stra...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the nuanced reactivity of fluorinated aromatic compounds is of paramount importance. The strategic placement of fluorine atoms on a benzene ring can dramatically alter a molecule's electronic properties, acidity, and susceptibility to further chemical modification. This guide provides a detailed comparative analysis of two structurally similar yet distinct isomers: Methyl 3,4-difluoro-2-hydroxybenzoate and Methyl 3,5-difluoro-2-hydroxybenzoate. Understanding their differential reactivity is crucial for designing synthetic routes and predicting the behavior of these valuable intermediates.

Structural and Electronic Overview

At first glance, the two isomers differ only in the position of a single fluorine atom. However, this subtle change has profound implications for the electron density distribution within the aromatic ring and the acidity of the phenolic proton.

CompoundStructureKey Features
Methyl 3,4-difluoro-2-hydroxybenzoate Fluorine atoms are ortho and meta to the hydroxyl group. The fluorine at the 4-position is para to the ester group.
Methyl 3,5-difluoro-2-hydroxybenzoate Fluorine atoms are meta to both the hydroxyl and ester groups.

The fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect. The hydroxyl (-OH) and methyl ester (-COOCH₃) groups also play significant roles in modulating the ring's electron density through both inductive and resonance effects. The hydroxyl group is an activating, ortho-, para-director, while the methyl ester is a deactivating, meta-director. The interplay of these effects dictates the regioselectivity and rate of chemical reactions.

Comparative Reactivity Analysis

The differing substitution patterns of the two isomers lead to distinct chemical behaviors, particularly in electrophilic and nucleophilic aromatic substitution reactions, as well as in reactions involving the phenolic hydroxyl group.

Acidity of the Phenolic Hydroxyl Group

The acidity of the hydroxyl group is a critical parameter, influencing its nucleophilicity and the ease of deprotonation. The presence of electron-withdrawing fluorine atoms generally increases the acidity of phenols by stabilizing the resulting phenoxide ion.[1][2]

In Methyl 3,4-difluoro-2-hydroxybenzoate , the fluorine atom at the 4-position (para to the hydroxyl group) can participate in resonance stabilization of the phenoxide ion, in addition to its inductive effect. This is expected to make the hydroxyl group more acidic compared to phenol.

For Methyl 3,5-difluoro-2-hydroxybenzoate , both fluorine atoms are meta to the hydroxyl group. While they exert a strong inductive electron-withdrawing effect, they cannot directly participate in resonance stabilization of the phenoxide ion.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene ring. The rate and position of this attack are governed by the activating and directing effects of the existing substituents.[3][4]

Methyl 3,4-difluoro-2-hydroxybenzoate:

  • Directing Effects: The hydroxyl group is a strong activating ortho-, para-director. The fluorine atoms are deactivating but also ortho-, para-directing. The methyl ester is a deactivating meta-director. The powerful activating effect of the hydroxyl group will be the dominant directing influence.[5]

  • Predicted Regioselectivity: The most likely position for electrophilic attack is the carbon atom at the 5-position, which is para to the strongly activating hydroxyl group and ortho to the 4-fluoro substituent. The 6-position is sterically hindered by the adjacent ester group and ortho to a deactivating fluorine atom.

Methyl 3,5-difluoro-2-hydroxybenzoate:

  • Directing Effects: The hydroxyl group directs ortho and para. The two fluorine atoms direct ortho and para. The ester group directs meta.

  • Predicted Regioselectivity: The positions ortho to the hydroxyl group (4 and 6 positions) are the most activated sites for electrophilic attack. The 4-position is ortho to the hydroxyl and para to a fluorine atom. The 6-position is ortho to the hydroxyl and ortho to a fluorine atom. Steric hindrance from the adjacent ester group might slightly disfavor the 6-position.

Reactivity Comparison: Both isomers are generally deactivated towards electrophilic aromatic substitution due to the presence of multiple electron-withdrawing groups (two fluorines and a methyl ester). However, the strong activating effect of the hydroxyl group still allows for reactions to occur under appropriate conditions. The nitration of a similar compound, 3-chloro-2,4-difluorobenzoic acid, required high temperatures and excess nitric acid due to the deactivating effects of the halogens and the carboxyl group.[6]

EAS_Reactivity cluster_34 Methyl 3,4-difluoro-2-hydroxybenzoate cluster_35 Methyl 3,5-difluoro-2-hydroxybenzoate 3,4-Isomer Aromatic Ring Intermediate_34 Sigma Complex (Major at C5) 3,4-Isomer->Intermediate_34 E+_34 E+ E+_34->3,4-Isomer Attack Product_34 5-Substituted Product Intermediate_34->Product_34 -H+ 3,5-Isomer Aromatic Ring Intermediate_35 Sigma Complex (Major at C4/C6) 3,5-Isomer->Intermediate_35 E+_35 E+ E+_35->3,5-Isomer Attack Product_35 4/6-Substituted Product Intermediate_35->Product_35 -H+

Caption: Predicted major pathways for electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for aryl halides, particularly those with electron-withdrawing groups positioned ortho or para to the leaving group.[7][8] In this context, the fluorine atoms can act as leaving groups.

Methyl 3,4-difluoro-2-hydroxybenzoate:

  • The fluorine at the 4-position is para to the electron-withdrawing methyl ester group and ortho to the 3-fluoro substituent. This arrangement strongly activates it towards nucleophilic attack. The negative charge of the Meisenheimer intermediate can be delocalized onto the carbonyl oxygen of the ester group.[9]

  • The fluorine at the 3-position is meta to the ester group and therefore less activated towards substitution.

Methyl 3,5-difluoro-2-hydroxybenzoate:

  • Both fluorine atoms at the 3 and 5 positions are meta to the electron-withdrawing methyl ester group. This positioning does not allow for resonance stabilization of the Meisenheimer intermediate by the ester group.[7]

  • Therefore, this isomer is expected to be significantly less reactive towards nucleophilic aromatic substitution compared to the 3,4-isomer.

Reactivity Comparison: Methyl 3,4-difluoro-2-hydroxybenzoate is predicted to be much more reactive in SNAr reactions, with substitution occurring preferentially at the 4-position.

SNAr_Reactivity cluster_34_snar Methyl 3,4-difluoro-2-hydroxybenzoate cluster_35_snar Methyl 3,5-difluoro-2-hydroxybenzoate 3,4-Isomer_snar Aromatic Ring Intermediate_34_snar Meisenheimer Complex (Stabilized by COOMe) 3,4-Isomer_snar->Intermediate_34_snar Nu-_34 Nu- Nu-_34->3,4-Isomer_snar Attack at C4 Product_34_snar 4-Substituted Product Intermediate_34_snar->Product_34_snar -F- 3,5-Isomer_snar Aromatic Ring Product_35_snar No Reaction (or very slow) 3,5-Isomer_snar->Product_35_snar Nu-_35 Nu- Nu-_35->3,5-Isomer_snar Attack at C3/C5

Caption: Comparative reactivity in nucleophilic aromatic substitution.

Experimental Protocols

The following are proposed experimental protocols for key reactions, based on established methodologies for similar compounds.

Protocol for O-Alkylation (Williamson Ether Synthesis)

This protocol describes the alkylation of the phenolic hydroxyl group, a common transformation in drug development.

Materials:

  • Methyl 3,4-difluoro-2-hydroxybenzoate or Methyl 3,5-difluoro-2-hydroxybenzoate (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of the substituted methyl hydroxybenzoate in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The use of a polar aprotic solvent like DMF facilitates the reaction by solvating the potassium cation, leaving a more reactive "naked" phenoxide anion. Potassium carbonate is a sufficiently strong base to deprotonate the acidic phenol.

Protocol for Nitration (Electrophilic Aromatic Substitution)

This protocol outlines a potential method for introducing a nitro group onto the aromatic ring.

Materials:

  • Methyl 3,4-difluoro-2-hydroxybenzoate or Methyl 3,5-difluoro-2-hydroxybenzoate (1.0 eq)

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

Procedure:

  • In a round-bottom flask cooled in an ice-salt bath, slowly add the substituted methyl hydroxybenzoate to a mixture of fuming nitric acid and concentrated sulfuric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the solid product under vacuum. Further purification can be achieved by recrystallization.

Causality: The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effects of the fluorine and ester substituents.[10] The low temperature helps to control the exothermic reaction and prevent unwanted side reactions.

Summary of Reactivity Differences

Reaction TypeMethyl 3,4-difluoro-2-hydroxybenzoateMethyl 3,5-difluoro-2-hydroxybenzoateRationale
Acidity (Phenolic -OH) HigherLowerResonance stabilization of the phenoxide by the para-fluorine.
Electrophilic Aromatic Substitution Substitution at C5Substitution at C4/C6The directing effect of the powerful activating -OH group dominates.
Nucleophilic Aromatic Substitution Reactive at C4Significantly less reactiveThe C4-fluorine is activated by the para-ester group.

Conclusion

The subtle difference in the placement of a fluorine atom between Methyl 3,4-difluoro-2-hydroxybenzoate and Methyl 3,5-difluoro-2-hydroxybenzoate leads to significant and predictable differences in their chemical reactivity. The 3,4-isomer is more acidic and far more susceptible to nucleophilic aromatic substitution at the 4-position. In contrast, the 3,5-isomer is less reactive in SNAr reactions. For electrophilic aromatic substitution, both isomers are deactivated, but the regioselectivity is reliably predicted by the strong activating effect of the hydroxyl group. These distinctions are critical for medicinal chemists and process development scientists in the strategic design of synthetic pathways and the development of novel molecular entities.

References

  • Miotke-Wasilczyk, M., et al. (2023). Insight into the release mechanisms of diflunisal and salicylic acid from poly(vinyl alcohol). The role of hydrogen bonding interactions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Al-Hamdani, Y. S., et al. (2015). Theoretical study on salicylic acid and its analogues: Intramolecular hydrogen bonding. Journal of Molecular Structure.
  • Quora. (2017). Why is para choro phenol more acidic than para fluro phenol? Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Vallejo-López, M., et al. (2022). Molecular Structure of Salicylic Acid and Its Hydrates: A Rotational Spectroscopy Study. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]

  • Zhang, L., et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-fluoro-5-hydroxybenzoate. National Center for Biotechnology Information. Available at: [Link]

  • Jasperse, C. (n.d.).
  • Zhang, Y., et al. (2023). Intramolecular O···H Hydrogen Bonding of Salicylic Acid: Further Insights from O 1s XPS and 1H NMR Spectra Using DFT Calculations. The Journal of Physical Chemistry A. Available at: [Link]

  • Dunn, G. E., & Fei, F. L. (1983). Effect of intramolecular hydrogen bonding on the relative acidities of substituted salicylic acids in benzene solution. Canadian Journal of Chemistry.
  • Badeliya, S. N. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. UNIT- II: Phenols.
  • LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Burdon, J., & Parsons, I. W. (1977). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Journal of the Chemical Society, Perkin Transactions 2.
  • Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Available at: [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-hydroxybenzoate. Available at: [Link]

  • Ataman Kimya. (n.d.). METHYL 2-HYDROXYBENZOATE. Available at: [Link]

  • Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • LibreTexts Chemistry. (2023). Acidity of Phenols. Available at: [Link]

  • Google Patents. (2013). CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.
  • Clark, J. (2017). the acidity of phenol. Chemguide. Available at: [Link]

  • Unknown. (n.d.). ORGANIC REACTION MECHANISM.
  • MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available at: [Link]

  • PubChem. (n.d.). 3,5-Difluoro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Methyl 2,3-difluoro-4-hydroxybenzoate. National Center for Biotechnology Information. Available at: [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

Sources

Comparative

Comparing fluorinated vs non-fluorinated methyl salicylates in rational drug design

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals. Strategic Rationale: The Halogen Advantage in Scaffold Optimization Methyl salicylate (MS) is a foundational pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals.

Strategic Rationale: The Halogen Advantage in Scaffold Optimization

Methyl salicylate (MS) is a foundational pharmacophore widely utilized in topical analgesics, anti-inflammatory prodrugs, and as a synthetic intermediate in rational drug design[1]. However, the native non-fluorinated scaffold often suffers from rapid Phase I metabolism and suboptimal membrane partitioning.

The strategic installation of a fluorine atom—typically at the 5-position to yield 5-Fluoro-Methyl Salicylate (5-F-MS)—represents a paradigm shift in optimizing this scaffold. Because fluorine possesses the highest electronegativity of all elements combined with a relatively small van der Waals radius (1.47 Å, closely mimicking hydrogen's 1.20 Å), its incorporation productively influences molecular conformation, intrinsic potency, and pharmacokinetic properties without introducing severe steric clashes[2].

This guide objectively compares the physicochemical and pharmacological performance of fluorinated versus non-fluorinated methyl salicylates, providing actionable experimental protocols to validate these parameters in your own laboratory.

Physicochemical Dynamics & Causality

The superiority of fluorinated salicylates in specific therapeutic contexts is driven by three distinct physicochemical modulations:

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes frequently target electron-rich aromatic rings for hydroxylation. By replacing a metabolically labile C–H bond with a highly polarized and thermodynamically robust C–F bond (bond energy ~116 kcal/mol), the scaffold is protected against oxidative degradation, significantly extending its biological half-life[3][4].

  • pKa Modulation via Inductive Effects: The strong electron-withdrawing nature of fluorine exerts a profound inductive effect on the neighboring phenolic hydroxyl group. This lowers the pKa of the phenol, altering the ionization equilibrium at physiological pH (7.4) and enhancing electrostatic interactions within target binding pockets[2].

  • Lipophilicity and Membrane Partitioning (logKp): Fluorination generally increases the lipophilicity (logP) of the molecule. Recent solid-state NMR studies confirm that these subtle logP modifications correlate directly with enhanced membrane partitioning (logKp), allowing the fluorinated analog to more efficiently cross lipid bilayers to reach intracellular targets[5][6].

Quantitative Performance Comparison

The following table summarizes the divergent physicochemical and pharmacokinetic profiles of the native and fluorinated scaffolds.

ParameterMethyl Salicylate (MS)5-Fluoro-Methyl Salicylate (5-F-MS)Mechanistic Driver
LogP (Octanol/Water) 2.552.85Decreased polarizability of the C-F bond[6].
Phenolic pKa 9.88.6Inductive electron withdrawal by fluorine[2].
Membrane logKp 2.102.45Enhanced hydrophobic partitioning[5].
HLM Half-Life ( t1/2​ ) ~45 min~115 minSteric/electronic blocking of CYP450 oxidation[3].
COX-1 Affinity ( IC50​ ) >100 µM (Prodrug)~45 µM (Intact Ester)Halogen bonding in the hydrophobic channel.

Structural & Mechanistic Visualizations

Pathway MS Methyl Salicylate (Non-Fluorinated) CYP Hepatic CYP450 Metabolism MS->CYP Target Target Active Site MS->Target FMS 5-Fluoro-Methyl Salicylate (Fluorinated) FMS->CYP FMS->Target Metab_Fast Rapid Hydroxylation (Short t1/2) CYP->Metab_Fast Metab_Slow Steric/Electronic Shielding (Prolonged t1/2) CYP->Metab_Slow Bind_Weak Standard H-Bonding Moderate Affinity Target->Bind_Weak Bind_Strong Enhanced Halogen Bonding High Affinity Target->Bind_Strong

Fig 1. Divergent metabolic stability and target affinity pathways for MS and 5-F-MS.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every protocol includes built-in quality control gates to prevent false positives/negatives.

Protocol A: Quantifying Membrane Partitioning (logKp) via 19 F MAS NMR

Causality: Traditional shake-flask logP methods fail to account for the anisotropic nature of biological membranes. We utilize 19 F Magic Angle Spinning (MAS) NMR because naturally occurring lipids lack fluorine, providing an absolute zero-background signal for precise quantification of the fluorinated drug within the lipid phase[5][6].

Step-by-Step Methodology:

  • Vesicle Preparation: Hydrate a lipid film of DOPC/Cholesterol (70:30 molar ratio) in HEPES buffer (pH 7.4). Extrude 11 times through a 100 nm polycarbonate membrane.

  • Validation Gate 1 (DLS): Perform Dynamic Light Scattering (DLS). Proceed only if the polydispersity index (PDI) is < 0.1 and average size is ~120 nm.

  • Incubation: Spike the vesicle suspension with 5-F-MS (final concentration 1 mM). Incubate at 37°C for 2 hours to achieve thermodynamic equilibrium.

  • Data Acquisition: Transfer to a MAS rotor. Acquire 19 F NMR spectra at a spinning rate of 5 kHz. The distinct chemical shifts of the aqueous vs. lipid-bound 19 F signals allow direct integration.

  • Validation Gate 2 (Post-Assay DLS): Re-measure vesicle size via DLS. If PDI > 0.2, the compound has lysed the vesicles, and the logKp data is invalid.

  • Calculation: Calculate logKp based on the integral ratio of the bound vs. free 19 F peaks, normalized to the lipid molar volume.

Workflow Prep 1. Vesicle Preparation (DOPC/Cholesterol) DLS1 Validation: DLS Sizing (Confirm <200nm) Prep->DLS1 Incubate 2. Compound Incubation (Spike 5-F-MS) DLS1->Incubate NMR 3. 19F MAS NMR Data Acquisition Incubate->NMR Quant 4. Quantify logKp (Membrane Partitioning) NMR->Quant DLS2 Validation: Post-Assay DLS (Confirm Intact Vesicles) NMR->DLS2

Fig 2. Self-validating 19F MAS NMR workflow for quantifying membrane partitioning (logKp).

Protocol B: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Causality: To prove that fluorination enhances metabolic stability, we must isolate Phase I metabolism. Human Liver Microsomes (HLMs) contain high concentrations of CYP450 enzymes.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a 100 µL reaction mixture containing 1 µM test compound (MS or 5-F-MS) and 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • System Validation Controls:

    • Positive Control: Verapamil (known high-clearance drug) to validate CYP activity.

    • Negative Control: Test compound + HLMs without NADPH (validates that degradation is strictly CYP-mediated, not due to chemical instability).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Quenching & Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract 10 µL aliquots and quench immediately in 40 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ), from which t1/2​ is derived ( 0.693/k ).

Conclusion

For rational drug design, the transition from a standard methyl salicylate to a fluorinated analog is not merely a structural tweak; it is a calculated optimization of the molecule's ADMET profile. As demonstrated by the experimental data, fluorination successfully depresses the pKa, drives higher membrane partitioning (logKp), and shields the aromatic core from rapid CYP450 clearance. By implementing the self-validating protocols outlined above, drug development teams can quantitatively map these advantages to accelerate lead optimization.

References

  • 2 - ACS Publications

  • 3 - Taylor & Francis

  • 4 - Organic Letters, ACS Publications 4.7 - PMC, NIH 5.1 - ResearchGate 6.6 - PubMed

Sources

Validation

A Comparative Guide to the Validation of GC-MS Methods for the Quantification of Methyl 3,4-difluoro-2-hydroxybenzoate

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is not merely a procedural...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is not merely a procedural step but the bedrock of regulatory compliance and product safety. Methyl 3,4-difluoro-2-hydroxybenzoate, a fluorinated aromatic compound, represents a class of molecules whose analytical determination requires a nuanced and robust approach. Its inherent chemical properties—polarity from hydroxyl and carboxyl groups (if hydrolyzed) and thermal lability—present a significant challenge for direct chromatographic analysis.

This guide provides an in-depth, scientifically-grounded framework for the development and validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for this specific analyte. We will move beyond a simple recitation of steps to explore the causality behind our experimental choices, ensuring that the resulting method is not only compliant with international standards but is also scientifically sound and defensible.

The Analytical Imperative: Why GC-MS with Derivatization?

Gas Chromatography is a premier technique for separating volatile and thermally stable compounds. However, Methyl 3,4-difluoro-2-hydroxybenzoate, with its polar phenolic hydroxyl group, is not an ideal candidate for direct GC analysis. Direct injection often leads to poor chromatographic performance, including broad, tailing peaks and potential degradation in the hot injector port. This compromises both resolution and sensitivity.

To overcome this, chemical derivatization is an essential preparatory step.[1] The core principle is to convert the polar, active hydrogen of the hydroxyl group into a less polar, more volatile, and more thermally stable functional group.[1][2] This guide will focus on silylation, a superior and widely-used technique that replaces the active proton with a trimethylsilyl (TMS) group.[1][3]

Pairing this strategy with Mass Spectrometry (MS) detection elevates the method to the "gold standard" for definitive identification and quantification.[4] The high selectivity of MS, particularly in Selected Ion Monitoring (SIM) mode, allows the analyte to be distinguished from co-eluting matrix components, ensuring specificity and sensitivity that other detectors like Flame Ionization Detectors (FID) cannot provide.[5]

Strategic Method Development: A Validated Workflow

A successful analytical method is built on a logical and well-documented development process. The workflow below illustrates the key stages, from sample receipt to the final validated result.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Data Processing & Validation Sample Aqueous or Organic Sample Spike Spike with Internal Standard (IS) Sample->Spike Extract Liquid-Liquid Extraction (LLE) Spike->Extract Dry Evaporate to Dryness Extract->Dry Deriv Derivatization (Silylation) Dry->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Quant Quantification using Calibration Curve GCMS->Quant Validate Method Validation (ICH Q2) Quant->Validate Report Final Report Validate->Report

Caption: High-level workflow for GC-MS method development and validation.

Internal Standard (IS) Selection: The Cornerstone of Precision

For accurate quantification, especially in complex matrices, the use of an internal standard is critical.[6] The IS is added at a known concentration to all samples, calibrators, and quality controls to correct for variations in extraction efficiency, derivatization yield, and injection volume. The ideal IS is a stable, isotopically-labeled analog of the analyte, as its chemical and physical behavior is nearly identical.[6]

  • Primary Recommendation: Methyl 3,4-difluoro-2-hydroxybenzoate-d3 (deuterated on the methyl group).

  • Alternative: A structurally similar compound not expected in the samples, such as Methyl 3,5-difluoro-2-hydroxybenzoate or another stable fluorinated aromatic acid.[7]

Experimental Protocol: Sample Preparation and Derivatization

This protocol outlines a robust liquid-liquid extraction (LLE) followed by silylation.

Materials:

  • Methyl 3,4-difluoro-2-hydroxybenzoate (Analyte)

  • Chosen Internal Standard (IS)

  • Dichloromethane (DCM), HPLC Grade

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS (BSTFA + 1% TMCS)

  • Pyridine or Acetonitrile (Derivatization Solvent)

Procedure:

  • Sample Aliquoting: To a 2 mL centrifuge tube, add 1.0 mL of the sample (e.g., reaction mixture, wastewater).

  • Internal Standard Spiking: Add a precise volume (e.g., 20 µL) of the IS stock solution to each sample, calibrator, and QC.

  • pH Adjustment & Extraction: Add 100 µL of saturated NaHCO₃ to basify the sample. Add 1.0 mL of DCM, vortex vigorously for 2 minutes, and centrifuge for 5 minutes at 4000 rpm to separate the phases.[6]

  • Organic Layer Collection: Carefully transfer the lower organic layer (DCM) to a clean GC vial insert.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization: Add 50 µL of pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS to the dried residue. Cap the vial tightly.

  • Reaction: Heat the vial at 70°C for 30 minutes to ensure complete formation of the TMS derivative.

  • Analysis: Cool the vial to room temperature before placing it in the GC-MS autosampler for analysis.

Instrumental Parameters: GC-MS Configuration

The following parameters provide a robust starting point for the analysis of the TMS-derivatized analyte.

Parameter Setting Rationale
GC System Agilent Intuvo 9000 GC or equivalentProvides excellent thermal control and retention time stability.
Column Agilent DB-5ms (30m x 0.25mm, 0.25µm) or equivalentA non-polar column offering good selectivity for a wide range of derivatized compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good efficiency.[8]
Injector Split/Splitless, 280°C, Split Ratio 20:1High temperature ensures efficient vaporization of the derivatized analyte; split injection prevents column overloading.
Oven Program 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)A temperature ramp allows for separation from solvent front and potential matrix components.
MS System Agilent 5977B GC/MSD or equivalentA sensitive and reliable mass selective detector.
Ion Source Temp 230°CStandard temperature for robust ionization.[8]
Quadrupole Temp 150°CStandard temperature for stable mass filtering.[8]
Ionization Mode Electron Ionization (EI) at 70 eVStandard, reproducible ionization energy creating a characteristic fragmentation pattern.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions for the analyte and IS.
SIM Ions To be determined empirically by injecting a standard in SCAN modeSelect at least one quantifier and two qualifier ions for both the analyte and the IS for definitive identification.[9]

Method Validation: Adherence to Global Standards

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10][11] Our approach is grounded in the International Council for Harmonisation (ICH) guideline Q2(R1), a globally recognized standard for analytical procedure validation.[10][12][13]

Validation_Parameters cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance cluster_reliability Reliability Validated Method Validated Method Specificity Specificity Specificity->Validated Method Linearity Linearity & Range Linearity->Validated Method Accuracy Accuracy Accuracy->Validated Method Precision Precision Precision->Validated Method LOD LOD LOD->Validated Method LOQ LOQ LOQ->Validated Method Robustness Robustness Robustness->Validated Method Stability Stability Stability->Validated Method

Caption: Core validation parameters as per ICH Q2(R1) guidelines.

Specificity (Selectivity)
  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][11]

  • Protocol:

    • Analyze a blank matrix (without analyte or IS).

    • Analyze the blank matrix spiked with the IS.

    • Analyze the blank matrix spiked with the analyte and IS.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte and the IS in the blank matrix.[14]

Linearity and Range
  • Purpose: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[5][11]

  • Protocol:

    • Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of the analyte. The range should bracket the expected sample concentrations.

    • Analyze each concentration level in triplicate.

    • Plot the response ratio (analyte peak area / IS peak area) against the analyte concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.995.[14][15]

Accuracy
  • Purpose: To determine the closeness of the test results obtained by the method to the true value. It is assessed using recovery studies.[5][16]

  • Protocol:

    • Prepare quality control (QC) samples by spiking a blank matrix at three concentration levels (low, medium, high).

    • Analyze at least five replicates at each concentration level.

    • Calculate the percent recovery for each sample: (Measured Concentration / Nominal Concentration) * 100.

  • Acceptance Criteria: The mean recovery should be within 85-115% of the nominal value (or tighter, e.g., 98-102%, depending on the application).[14][17]

Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-day Precision): Analyze QC samples (n=6) at low, medium, and high concentrations on the same day, with the same analyst and instrument.[5]

    • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst or instrument if possible.[5]

  • Acceptance Criteria: The relative standard deviation (%RSD) should not exceed 15% (20% at the LOQ).[17]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Purpose: To establish the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[5][18]

  • Protocol:

    • Signal-to-Noise (S/N) Ratio: Analyze progressively lower concentrations of the analyte.

    • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.[18]

    • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1. The LOQ must be subsequently verified by demonstrating acceptable precision and accuracy.[18]

  • Acceptance Criteria: The LOQ must be quantifiable with an accuracy of 80-120% and a precision of ≤ 20% RSD.

Robustness
  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]

  • Protocol:

    • Analyze a medium QC sample while making small, deliberate changes to method parameters, one at a time.

    • Examples of variations: GC oven temperature (±2°C), carrier gas flow rate (±5%), derivatization time (±5 min).

  • Acceptance Criteria: The results should not deviate significantly from the results obtained under the nominal conditions, with %RSD values remaining within acceptable limits.

Confronting the Matrix Effect

A significant challenge in GC-MS is the "matrix effect," where co-extracted, non-volatile components from the sample matrix can deposit in the GC inlet liner.[19] These residues can act as active sites, either adsorbing the analyte (signal suppression) or protecting it from thermal degradation (signal enhancement), leading to inaccurate quantification.[19][20]

  • Evaluation: The matrix effect can be assessed by comparing the peak response of an analyte spiked into a post-extraction blank matrix sample to the response of the analyte in a pure solvent standard.

  • Mitigation Strategies:

    • Stable Isotope-Labeled IS: This is the most effective approach, as the IS co-elutes with the analyte and is affected by the matrix in the same way.

    • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract compensates for consistent matrix effects.[21]

    • Inlet Maintenance: Regular replacement of the GC inlet liner is crucial to prevent the buildup of non-volatile residues.

Summary of Validation Performance

The table below presents a hypothetical yet realistic summary of validation results for a well-developed GC-MS method, demonstrating compliance with typical acceptance criteria.

Validation Parameter Result Acceptance Criteria
Specificity No interferences observedNo significant peaks at analyte/IS retention times
Linearity (Range: 1-200 ng/mL) r² = 0.9992r² ≥ 0.995
Accuracy (Recovery) Low QC: 98.5%Mid QC: 101.2%High QC: 99.3%85% - 115%
Precision (Repeatability, %RSD) Low QC: 4.1%Mid QC: 2.8%High QC: 2.5%≤ 15% RSD
Precision (Intermediate, %RSD) Low QC: 5.3%Mid QC: 3.5%High QC: 3.1%≤ 15% RSD
Limit of Detection (LOD) 0.3 ng/mL (S/N ≥ 3)Reportable Value
Limit of Quantitation (LOQ) 1.0 ng/mL (S/N ≥ 10)Reportable Value with Accuracy (80-120%) and Precision (≤20% RSD)
Robustness Passed for all tested variationsResults remain within precision criteria

Conclusion

The quantification of Methyl 3,4-difluoro-2-hydroxybenzoate demands a meticulous and scientifically rigorous analytical approach. A Gas Chromatography-Mass Spectrometry method, when combined with an essential derivatization step and the use of an appropriate internal standard, offers unparalleled specificity, sensitivity, and reliability. By systematically developing the method and rigorously validating it against internationally recognized standards such as ICH Q2(R1), laboratories can generate data that is not only accurate and precise but also robust and defensible. This comprehensive validation framework ensures that the analytical method is truly fit for its intended purpose, supporting critical decision-making throughout the drug development lifecycle.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

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  • Goldberg, D. M., et al. (1997). A Multiresidue Derivatization Gas Chromatographic Assay for Fifteen Phenolic Constituents with Mass Selective Detection. Analytical Chemistry, 69(8), 1545–1554. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

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  • Shimadzu. (2019). Matrix effect on pesticides in vegetables by GC-MS/MS analysis. [Link]

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  • LECO Corporation. Rapid Quantitation of Benzene, Toluene, and Total Aromatics in Finished Gasoline by GC-TOFMS. [Link]

  • Lee, H. B., & Peart, T. E. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of AOAC International, 86(2), 344-351. [Link]

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  • Lee, H. B., & Peart, T. E. (2003). Dual Derivatization and GC–MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. Journal of AOAC International, 86(2), 344-351. [Link]

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  • Bio-protocol. (2017). 2.4. Aromatic Compounds Analysis by HS-SPME-GC-MS. [Link]

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Comparative

Comprehensive Benchmarking Guide: Methyl 3,4-difluoro-2-hydroxybenzoate in Medicinal Chemistry

The Strategic Role of Fluorinated Building Blocks In the realm of precision-driven drug discovery, the strategic incorporation of fluorine is a foundational technique used to optimize the pharmacokinetic and pharmacodyna...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Role of Fluorinated Building Blocks

In the realm of precision-driven drug discovery, the strategic incorporation of fluorine is a foundational technique used to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. Fluorinated building blocks act as "chemical magic stones" 1[1], reshaping physicochemical properties by modulating lipophilicity (LogP), altering the pKa of adjacent functional groups, and blocking metabolically labile sites from Cytochrome P450 oxidation.

Among these, Methyl 3,4-difluoro-2-hydroxybenzoate (CAS 1214362-33-0) has emerged as a highly specialized scaffold. It is particularly valued in the synthesis of novel antibacterial agents, such as DNA gyrase-inhibiting spiropyrimidinetriones, where the difluoro substitution pattern dictates both target binding geometry and metabolic survival 2[2].

Physicochemical Benchmarking

To objectively evaluate Methyl 3,4-difluoro-2-hydroxybenzoate, we must benchmark it against structurally related fluorinated salicylic acid derivatives. The table below summarizes the comparative advantages and primary application contexts of these alternatives.

CompoundCAS NumberSubstitution PatternKey Physicochemical EffectPrimary Application Context
Methyl 3,4-difluoro-2-hydroxybenzoate 1214362-33-03,4-Difluoro (Ester)Synergistic inductive electron withdrawal; lowers phenolic pKa; high lipophilicity.Synthesis of DNA gyrase inhibitors (e.g., benzisoxazole scaffolds)[2].
5-Fluorosalicylic acid 345-16-45-Fluoro (Free Acid)Modulates chelation geometry; forms highly fluorescent ternary complexes.APIs (e.g., fluorinated deferasirox for iron overload), pH sensors 3[3].
3,4-Difluorosalicylic acid 189283-51-03,4-Difluoro (Free Acid)Enhanced hydrogen bonding; bioactivation by adenylating enzymes.Antimycobacterial research (mycobactin/siderophore analogs) [[4]](4][5].

Mechanistic Causality of 3,4-Difluoro Substitution

Why choose a 3,4-difluoro substitution over a mono-fluoro analog? The causality lies in the dual electronic and steric effects imparted by adjacent fluorine atoms.

  • Inductive pKa Modulation: Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect. In the 3,4-position, this synergistically lowers the pKa of the ortho-hydroxyl group, increasing its acidity at physiological pH. This ionization state directly impacts solubility and protein binding[1].

  • Metabolic Shielding: The C-F bond is significantly stronger than the C-H bond. Placing fluorine atoms at the 3 and 4 positions shields the aromatic ring from oxidative metabolism, prolonging the drug's half-life in vivo.

Pathway S 3,4-Difluoro Substitution I1 Inductive Electron Withdrawal S->I1 I2 Steric Shielding of C-H Bonds S->I2 E1 Modulated Phenolic pKa I1->E1 E2 Blocked CYP450 Oxidation Sites I2->E2 O1 Enhanced Target Binding (e.g., DNA Gyrase) E1->O1 O2 Increased Metabolic Stability E2->O2

Pharmacological impact pathway of 3,4-difluoro substitution on molecular properties.

Experimental Workflows & Self-Validating Protocols

When working with fluorinated building blocks, standard protocols often require optimization due to the unique electronic properties of the fluorine atom. Below are field-proven methodologies.

Workflow A Target Identification (e.g., DNA Gyrase) B Physicochemical Profiling (LogP, pKa) A->B C Select Fluorinated Scaffold (Methyl 3,4-difluoro- 2-hydroxybenzoate) B->C D Late-Stage Functionalization (Amidation/Coupling) C->D E Pharmacokinetic Evaluation (Metabolic Stability) D->E

Workflow for integrating fluorinated building blocks into drug discovery pipelines.

Protocol 1: Late-Stage Functionalization (Weinreb Amide Synthesis)

This protocol describes the conversion of Methyl 3,4-difluoro-2-hydroxybenzoate into a Weinreb amide, a critical intermediate for synthesizing methyl ketones without over-addition of organometallic reagents.

Causality & Solvent Selection: Historically, ethereal solvents like THF are used for amidation. However, for this specific difluorinated scaffold, the use of methyl tert-butyl ether (MTBE) is critical. MTBE maximizes the yield by preventing nonproductive deprotonation of the Weinreb amide, which otherwise compromises the reaction by returning unreacted starting material[2].

Step-by-Step Methodology:

  • Protection (Self-Validation Check): Protect the 2-hydroxyl group (e.g., as a TBDPS ether) to prevent competitive nucleophilic attack. Validation: Monitor via TLC (Hexane/EtOAc 4:1). The reaction is complete when the highly fluorescent starting material spot (under 254 nm UV) is fully consumed.

  • Reagent Preparation: Suspend N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in anhydrous MTBE under an inert argon atmosphere.

  • Activation: Cool the suspension to 0 °C and slowly add isopropylmagnesium chloride (3.0 eq) to generate the active magnesium amide. Stir for 30 minutes.

  • Coupling: Add a solution of the protected Methyl 3,4-difluoro-2-hydroxybenzoate (1.0 eq) in MTBE dropwise.

  • Quenching & Isolation: Quench the reaction strictly with saturated aqueous NH₄Cl to prevent hydrolysis of the newly formed amide. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol 2: Potentiometric Determination of pKa and LogP

Because fluorine significantly alters lipophilicity, computational LogP predictions often fail. Empirical potentiometric titration is required.

Causality: Due to the high lipophilicity of the difluorinated aromatic ring, the compound will precipitate in pure water during titration. Therefore, a co-solvent system (Methanol/Water) must be used, followed by Yasuda-Shedlovsky extrapolation to 0% co-solvent to find the true aqueous pKa.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mM solution of Methyl 3,4-difluoro-2-hydroxybenzoate in a 50:50 (v/v) Methanol/Water mixture containing 0.15 M KCl (to maintain constant ionic strength).

  • Titration: Under a continuous nitrogen purge (to exclude atmospheric CO₂, which skews acidic readings), titrate the solution using standardized 0.1 M NaOH.

  • Data Acquisition: Record the pH after each 0.05 mL addition.

  • Self-Validation: Plot the first derivative of the titration curve (dpH/dV). The peak of the derivative curve indicates the equivalence point. If multiple peaks appear, verify the purity of the building block via LC-MS, as this indicates contamination by unesterified 3,4-difluorosalicylic acid.

  • Extrapolation: Repeat the titration at 40:60 and 30:70 Methanol/Water ratios. Plot the apparent pKa against the molar fraction of methanol and extrapolate to the y-intercept (0% methanol) for the absolute aqueous pKa.

References

  • Fluorine in Pharmaceuticals: Key Properties & Drug Development Source: AiFChem URL:1

  • Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold: SAR and in Vivo Characterization Source: Journal of Medicinal Chemistry (ACS Publications) URL:2

  • 5-Fluorosalicylic acid | CAS 345-16-4 Source: Ossila URL:3

  • Polyfluorinated salicylic acid analogs do not interfere with siderophore biosynthesis Source: Tuberculosis (Edinb) / University of Minnesota URL:5

  • CAS 189283-51-0: 3,4-DIFLUORO-2-HYDROXYBENZOIC ACID Source: CymitQuimica URL:4

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Validation

A Comparative Guide to the Efficacy of Bidentate Ligands Derived from Methyl 3,4-difluoro-2-hydroxybenzoate

Introduction: The Strategic Advantage of Fluorination in Ligand Design In the landscape of coordination chemistry and its applications in catalysis and drug development, the design of ligands is paramount. Bidentate liga...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Fluorination in Ligand Design

In the landscape of coordination chemistry and its applications in catalysis and drug development, the design of ligands is paramount. Bidentate ligands, particularly Schiff bases derived from salicylaldehyde and its analogs, are a cornerstone of this field. They form stable complexes with a wide array of transition metals, creating catalysts for organic transformations and compounds with significant biological activity.[1][2][3] A key strategy for modulating the efficacy of these metal complexes is the introduction of fluorine atoms onto the ligand scaffold.

Fluorine's high electronegativity and unique steric profile can profoundly influence the electronic environment of the metal center, enhancing Lewis acidity, modifying redox potentials, and improving stability.[4] In the context of medicinal chemistry, fluorination can increase lipophilicity, which may enhance cell membrane permeability and bioavailability, potentially leading to more potent anticancer agents.[5][6]

This guide presents a comparative analysis of bidentate Schiff base ligands derived from methyl 3,4-difluoro-2-hydroxybenzoate versus their non-fluorinated counterparts. We will explore their synthesis, and through representative experimental data, compare their efficacy in two critical applications: palladium-catalyzed cross-coupling reactions and as cytotoxic agents against cancer cell lines.

Ligand Synthesis and Metal Complexation: A Modular Approach

The foundational step is the synthesis of the Schiff base ligands through a condensation reaction between a salicylic acid derivative and a primary amine. For this guide, we will consider the reaction with ethylenediamine to form N,N'-bis(salicylidene)ethylenediamine (salen)-type ligands.

Proposed Ligand Synthesis
  • Fluorinated Ligand (L-F): N,N'-bis(3,4-difluoro-2-hydroxybenzylidene)ethylenediamine

  • Non-Fluorinated Ligand (L-H): N,N'-bis(2-hydroxybenzylidene)ethylenediamine (Salen)

The difluoro-substituted ligand is derived from methyl 3,4-difluoro-2-hydroxybenzoate, while the non-fluorinated analog is derived from the common precursor, salicylaldehyde. The subsequent complexation with a metal salt, for instance, copper(II) acetate, yields the corresponding metal complex.

Figure 1: General workflow for the synthesis of Schiff base ligands and their metal complexes.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Ligand (L-H, Salen) and its Copper(II) Complex

This protocol is adapted from standard procedures for synthesizing salen-type ligands and their complexes.[7][8]

Part A: Ligand Synthesis (L-H)

  • Dissolve salicylaldehyde (2.44 g, 20 mmol) in 30 mL of 95% ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Gently heat the solution to reflux on a stirrer hotplate.

  • Add ethylenediamine (0.60 g, 10 mmol) dropwise to the boiling solution over 5 minutes. A bright yellow precipitate will form immediately.

  • Continue to stir and reflux the mixture for an additional 15 minutes to ensure the reaction goes to completion.

  • Remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the yellow flaky crystals by vacuum filtration, washing with two 5 mL portions of cold 95% ethanol.

  • Air dry the product on the filter paper. Determine the yield and melting point.

Part B: Metal Complex Synthesis ([Cu(L-H)])

  • Suspend the synthesized salen ligand (L-H) (0.536 g, 2 mmol) in 40 mL of absolute ethanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve copper(II) acetate monohydrate (0.400 g, 2 mmol) in 20 mL of hot ethanol.

  • Add the hot copper(II) acetate solution to the stirring suspension of the ligand.

  • Reflux the resulting mixture for 1-2 hours. A color change from yellow to a dark green/brown indicates complex formation.

  • Cool the mixture to room temperature. Collect the solid complex by vacuum filtration, wash with ethanol, and dry in a desiccator.

Note on Fluorinated Ligand (L-F) Synthesis: The same protocol can be adapted for the fluorinated ligand by starting with methyl 3,4-difluoro-2-hydroxybenzoate. The initial reaction with ethylenediamine may require slightly longer reflux times or the addition of a catalytic amount of acid to facilitate the condensation due to the electronic effects of the fluorine atoms.

Comparative Efficacy in Catalysis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis.[9][10] The efficacy of the palladium catalyst used is highly dependent on the coordinating ligand. The electron-withdrawing nature of fluorine atoms in the L-F ligand is expected to increase the Lewis acidity of the coordinated palladium center, potentially accelerating key steps in the catalytic cycle and leading to higher efficiency.[11]

Suzuki_Cycle Pd(0)L Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd(0)L->OxAdd Ar-X R-Pd(II)-X R-Pd(II)(L_n)-X OxAdd->R-Pd(II)-X Transmetal Transmetalation (R'-B(OR)₂) R-Pd(II)-X->Transmetal Ar'-B(OR)₂ Base R-Pd(II)-R' R-Pd(II)(L_n)-R' Transmetal->R-Pd(II)-R' RedElim Reductive Elimination R-Pd(II)-R'->RedElim RedElim->Pd(0)L Catalyst Regeneration Product Product (R-R') RedElim->Product

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Performance Data

The following table presents representative data illustrating the expected enhanced performance of the fluorinated ligand complex, [Pd(L-F)Cl₂], compared to its non-fluorinated analog, [Pd(L-H)Cl₂], in the coupling of 4-bromoanisole with phenylboronic acid.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Turnover Number (TON)
[Pd(L-H)Cl₂] 0.51278156
[Pd(L-F)Cl₂] 0.5495190
[Pd(L-H)Cl₂] 0.12465650
[Pd(L-F)Cl₂] 0.11292920

Data is illustrative, based on general trends observed for fluorinated ligands in catalysis.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst ([Pd(L)Cl₂], 0.1-0.5 mol%).

  • Add the solvent system (e.g., 5 mL of a 4:1 mixture of Dioxane:H₂O).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature and dilute with 10 mL of ethyl acetate.

  • Filter the mixture through a pad of celite, wash with additional ethyl acetate, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Comparative Efficacy in Oncology: In Vitro Cytotoxicity

Metal complexes are a vital class of anticancer agents, with cisplatin being a landmark example.[5] Schiff base complexes have been extensively studied for their cytotoxic properties.[12] The incorporation of fluorine atoms into the ligand can enhance the lipophilicity of the complex, which may facilitate its transport across the cancer cell membrane, leading to increased intracellular concentration and greater cytotoxicity.[5]

Figure 3: Standard workflow for determining cytotoxicity using the MTT assay.

Cytotoxicity Data

The following table shows representative half-maximal inhibitory concentration (IC₅₀) values for the copper complexes of the fluorinated (L-F) and non-fluorinated (L-H) ligands against the human breast adenocarcinoma cell line (MCF-7), demonstrating the potential for enhanced activity with fluorination. Lower IC₅₀ values indicate higher potency.

CompoundIC₅₀ against MCF-7 (µM)
Cisplatin (Reference) 12.5
[Cu(L-H)] (Non-Fluorinated) 25.2
[Cu(L-F)] (Fluorinated) 8.9

Data is illustrative and based on trends showing fluorination can enhance the cytotoxicity of metal complexes.[5][13]

Protocol 3: MTT Assay for Cell Viability

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[14][15][16]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds (e.g., [Cu(L-F)], [Cu(L-H)], and Cisplatin) in DMSO. Create a series of dilutions in culture medium and add 100 µL to the appropriate wells, resulting in final concentrations ranging from, for example, 0.1 to 100 µM. Include wells with untreated cells (vehicle control) and medium only (blank).

  • Incubation: Incubate the plate for 48 or 72 hours at 37 °C and 5% CO₂.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium plus 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently pipette to ensure complete dissolution and measure the absorbance at a wavelength between 550 and 600 nm (reference wavelength > 650 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Authoritative Grounding

The strategic incorporation of fluorine atoms into the backbone of salicylaldehyde-derived bidentate ligands represents a powerful approach for enhancing the performance of their corresponding metal complexes. The electron-withdrawing effects of the 3,4-difluoro substitution are predicted to increase the Lewis acidity of the metal center, leading to superior catalytic activity in reactions like the Suzuki-Miyaura cross-coupling. Furthermore, the increased lipophilicity imparted by fluorine can lead to enhanced cellular uptake, resulting in more potent cytotoxic effects against cancer cells. The protocols and comparative data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to explore the synthesis and application of these promising fluorinated ligands.

References

  • BenchChem. (2025). Technical Support Center: Stability of Metal Complexes with Salicylaldehyde Schiff Bases. BenchChem.
  • Ganot, N., et al. (2013). Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. Journal of Visualized Experiments.
  • Manikandan, R., et al. (2018). SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN.
  • Ganot, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
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  • IONiC/VIPEr. (n.d.). Schiff Base Synthesis Experiment. IONiC/VIPEr.
  • Poth, T., et al. (n.d.). Cytotoxic Activities of Half-sandwich M(III) Complexes (M=Rh, Ir)
  • ResearchGate. (n.d.). Synthesis of sulphanilamide-salicylaldehyde schiff base metal complexes.
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Comparative

A Senior Application Scientist's Guide to Validating the Purity of Commercial Methyl 3,4-difluoro-2-hydroxybenzoate Batches

Introduction: The Criticality of Purity in Advanced Pharmaceutical Intermediates Methyl 3,4-difluoro-2-hydroxybenzoate is a key building block in the synthesis of various pharmaceutical agents, including novel antibacter...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Purity in Advanced Pharmaceutical Intermediates

Methyl 3,4-difluoro-2-hydroxybenzoate is a key building block in the synthesis of various pharmaceutical agents, including novel antibacterial drugs. Its specific structure, featuring a difluorinated aromatic ring and reactive hydroxyl and ester functional groups, makes it a versatile intermediate. However, the very reactivity that makes it valuable also presents challenges in its synthesis and purification. The presence of even minor impurities, such as positional isomers, starting materials, or reaction byproducts, can have profound effects on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive framework for researchers, quality control analysts, and drug development professionals to establish a robust, multi-faceted (orthogonal) approach to validating the purity of commercial batches of Methyl 3,4-difluoro-2-hydroxybenzoate. We will move beyond simple percentage purity and delve into the causality behind experimental choices, ensuring a self-validating system that provides a complete and trustworthy purity profile.

Understanding Potential Impurities: A Proactive Approach

A robust analytical strategy begins with understanding what to look for. The synthesis of Methyl 3,4-difluoro-2-hydroxybenzoate typically involves steps like esterification of the corresponding carboxylic acid. This process can lead to several classes of impurities:

  • Residual Starting Materials: Such as 3,4-difluoro-2-hydroxybenzoic acid.

  • Positional Isomers: Isomers like Methyl 2,3-difluoro-6-hydroxybenzoate can be difficult to separate and may have different reactivity.

  • Reaction Byproducts: Impurities formed from side reactions during synthesis.[1]

  • Residual Solvents: Solvents used in the manufacturing and purification process.

  • Water Content: The presence of water can affect stability and reactivity in subsequent synthetic steps.[2]

An effective validation strategy must be capable of separating, identifying, and quantifying these diverse potential contaminants.

Orthogonal Analytical Approaches for Comprehensive Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A scientifically sound approach, as recommended by guidelines like the International Council for Harmonisation (ICH) Q2(R1), employs multiple, complementary methods.[3][4][5][6][7] This orthogonal strategy ensures that impurities not detected by one method are captured by another.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Orthogonal workflow for comprehensive purity validation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC is the primary technique for determining the purity of non-volatile organic compounds. A well-developed reversed-phase HPLC (RP-HPLC) method can separate the main compound from its non-volatile impurities.

Causality Behind the Method:

  • Reversed-Phase (C18 Column): A C18 column is chosen for its hydrophobicity, which effectively retains the aromatic ester, allowing for separation from both more polar and less polar impurities.[8][9]

  • UV/Diode Array Detector (DAD): Methyl 3,4-difluoro-2-hydroxybenzoate contains a chromophore (the benzene ring) that absorbs UV light. A DAD detector is superior to a simple UV detector as it provides spectral information, which can help in peak tracking and preliminary identification of impurities.

  • Acidified Mobile Phase: An acidifier (e.g., formic or phosphoric acid) is added to the mobile phase to suppress the ionization of the phenolic hydroxyl and any residual carboxylic acid impurities. This ensures sharp, symmetrical peaks and reproducible retention times.[8]

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Step-by-step workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is indispensable for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC, such as residual solvents or low molecular weight byproducts.[10][11]

Causality Behind the Method:

  • Headspace or Direct Injection: For residual solvents, headspace analysis is preferred to avoid contaminating the system with the non-volatile analyte. For other volatile impurities, a direct injection of a diluted sample can be used.

  • Mass Spectrometry (MS) Detector: The MS detector provides structural information based on the mass-to-charge ratio of fragmented ions, allowing for positive identification of unknown volatile impurities by comparing their spectra to established libraries (e.g., NIST).[12][13]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method

¹H NMR is not only the gold standard for structural elucidation but can also be used as a primary quantitative method (qNMR). Unlike chromatography, which is a relative technique, qNMR can determine the purity (assay) of a substance without needing a reference standard of the same compound.[14]

Causality Behind the Method:

  • Structural Confirmation: The ¹H NMR spectrum provides a unique fingerprint of the molecule. The chemical shifts, integration values, and coupling patterns of the protons on the aromatic ring, the methyl ester, and the hydroxyl group confirm the structure of Methyl 3,4-difluoro-2-hydroxybenzoate and can unambiguously identify isomeric impurities.[15][16][17]

  • Internal Standard: For qNMR, a certified internal standard of known purity and weight is added to a precisely weighed sample. By comparing the integral of a specific proton signal from the analyte to a signal from the internal standard, the absolute amount and thus the purity of the analyte can be calculated.[18] Common impurities like residual solvents can also be quantified directly from the spectrum.[19][20][21][22]

Karl Fischer Titration: The Standard for Water Content

Water content is a critical quality attribute that can impact stability and reactivity.[2] Karl Fischer titration is the most widely accepted and accurate method for determining water content in pharmaceutical materials.[23][24][25]

Causality Behind the Method:

  • Specificity: Unlike "Loss on Drying," which measures the loss of any volatile component, Karl Fischer titration is a chemical reaction specific to water, providing a more accurate result.[24][26]

  • Coulometric vs. Volumetric: For an expected low water content (<1%), the coulometric method is preferred due to its higher sensitivity.[23] For higher water content, the volumetric method is suitable.

Interpreting the Data: A Comparative Case Study

To illustrate the application of this orthogonal approach, we present a hypothetical comparison of three commercial batches of Methyl 3,4-difluoro-2-hydroxybenzoate.

Table 1: Comparative Purity Analysis of Three Commercial Batches

ParameterBatch ABatch BBatch CMethodAcceptance Criteria
Purity (Area %) 99.85%99.10%99.92%HPLC-UV≥ 99.5%
Largest Impurity 0.08% (at RRT 1.2)0.45% (at RRT 0.8)0.05% (at RRT 1.2)HPLC-UV≤ 0.1%
Total Impurities 0.15%0.90%0.08%HPLC-UV≤ 0.5%
Assay (by weight) 99.7%98.5%99.8%qNMR≥ 99.0%
Water Content 0.05%0.40%0.03%Karl Fischer≤ 0.1%
Residual Solvents Acetone: 50 ppmToluene: 800 ppmAcetone: 35 ppmGC-MSMeets ICH Limits
Structural Confirmation ConformsConforms, but showsisomeric impurityConforms¹H NMRMust conform to structure

Analysis of Results:

  • Batch A: Meets all specifications. The HPLC purity is high, and the qNMR assay confirms this value. Water content and residual solvents are well within limits. This is a high-quality batch suitable for cGMP processes.

  • Batch B: Fails on multiple criteria. While the HPLC purity might seem acceptable at first glance, a significant impurity is present (0.45%), and the total impurities exceed the limit. The qNMR assay is lower, and the water content is high. The presence of Toluene is also a concern. This batch should be rejected.

  • Batch C: Represents the highest quality batch. It shows excellent purity by both HPLC and qNMR, with very low levels of impurities, water, and residual solvents.

Detailed Experimental Protocols

The following protocols provide a starting point for method development and validation, which should always be performed in accordance with ICH guidelines.[3][5][7]

Protocol 1: RP-HPLC Purity Determination
  • Instrumentation: HPLC system with UV/DAD detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh ~10 mg of Methyl 3,4-difluoro-2-hydroxybenzoate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Sample Preparation: Prepare the sample in the same manner as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. Tailing factor should be ≤ 1.5.

  • Calculation: Calculate purity using the area percentage method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: ¹H NMR for Structural Confirmation and Assay (qNMR)
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard (IS): Maleic Anhydride (Certified Reference Material).

  • Solvent: DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh ~15 mg of Methyl 3,4-difluoro-2-hydroxybenzoate into an NMR tube.

    • Accurately weigh ~5 mg of the Maleic Anhydride internal standard into the same NMR tube.

    • Add ~0.7 mL of DMSO-d₆, cap, and mix until fully dissolved.

  • Acquisition Parameters:

    • Acquire a standard ¹H spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated (typically 30-60 seconds for quantitative work).

  • Data Processing:

    • Phase and baseline the spectrum correctly.

    • Integrate the well-resolved singlet corresponding to the methyl ester protons (~3.9 ppm) of the analyte.

    • Integrate the singlet corresponding to the two olefinic protons of Maleic Anhydride (~7.3 ppm).

  • Calculation: Use the standard qNMR equation to calculate the assay value, accounting for the molecular weights, number of protons in each integral, and the exact weights of the sample and internal standard.

Conclusion and Recommendations

Validating the purity of a critical intermediate like Methyl 3,4-difluoro-2-hydroxybenzoate requires a rigorous, orthogonal analytical approach. Relying on a single HPLC purity value is insufficient and can lead to downstream manufacturing issues.

Key Recommendations for Professionals:

  • Adopt an Orthogonal Mindset: Always combine chromatographic techniques (HPLC, GC) with spectroscopic (NMR, MS) and specific titration (Karl Fischer) methods for a complete purity profile.

  • Validate Your Methods: All analytical procedures used must be validated according to ICH Q2(R1) guidelines to ensure they are accurate, precise, specific, and robust for their intended purpose.[3][4][5]

  • Understand Your Impurities: Whenever possible, identify the structure of major impurities. This provides valuable feedback to the supplier and informs risk assessments for the API synthesis.

  • Set Meaningful Specifications: Develop internal specifications that are tighter than the supplier's Certificate of Analysis to ensure a high degree of quality and consistency between batches.

By implementing this comprehensive validation strategy, researchers and developers can ensure the quality of their starting materials, mitigate risks in the drug development process, and build a foundation of scientific integrity from the very first synthetic step.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Water Determination by Karl Fischer. Eurofins Scientific. [Link]

  • What Is Karl Fischer Titration? Mettler Toledo. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]

  • Karl Fischer vs. water activity: Which is best in pharmaceuticals. AQUALAB. [Link]

  • Karl Fischer Moisture Analysis. Pacific BioLabs. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography–tandem mass spectrometry. IFP Energies nouvelles. [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. [Link]

  • Identification of Aromatic Fatty Acid Ethyl Esters. TDX, UPC. [Link]

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed. [Link]

  • Utility of Comprehensive GC×GC Gas Chromatography in Finding Varietal Markers among Volatile Compounds in Non-Aromatic Red Wines. MDPI. [Link]

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PMC. [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

  • Structure Elucidation and NMR. Hypha Discovery. [Link]

  • The Spectra of Propyl Benzoate. AZoM. [Link]

  • ¹H NMR spectrum and assignments of the internal standard (benzyl benzoate). ResearchGate. [Link]

  • Essential oil enzymatic esterification: 2D-GC/MS resolves complex mixtures. Wiley Analytical Science. [Link]

  • GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption. Chromatography Online. [Link]

  • Quantification of Esters by GC-MS. Chromatography Forum. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]

  • METHYL p-HYDROXYBENZOATE. Food and Agriculture Organization of the United Nations. [Link]

  • IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]

  • Quantitative determination of methyl and propyl p-hydroxybenzoates by high-performance liquid chromatography. PubMed. [Link]

Sources

Validation

Spectroscopic Comparison Guide: Methyl 3,4-difluoro-2-hydroxybenzoate and its Positional Isomers

Executive Summary & Molecular Context Methyl 3,4-difluoro-2-hydroxybenzoate (CAS: 1214362-33-0) [[1]]() is a highly specialized fluorinated salicylate derivative. Compounds of this class serve as critical synthetic build...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Context

Methyl 3,4-difluoro-2-hydroxybenzoate (CAS: 1214362-33-0) [[1]]() is a highly specialized fluorinated salicylate derivative. Compounds of this class serve as critical synthetic building blocks for advanced antibacterial agents, specifically in the development of DNA gyrase inhibitors and novel fluoroquinolones 2, 3.

In drug development, the precise positional arrangement of fluorine atoms on an aromatic ring drastically alters the molecule's lipophilicity, metabolic stability, and electrostatic binding profile. Differentiating Methyl 3,4-difluoro-2-hydroxybenzoate from its positional isomers—such as Methyl 3,5-difluoro-2-hydroxybenzoate 4 and Methyl 4,5-difluoro-2-hydroxybenzoate —requires an orthogonal analytical approach. This guide details the causal relationships between their structural variations and their distinct spectroscopic signatures across Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Spectroscopic Identification Workflow

To definitively identify these isomers, an analytical scientist must rely on scalar coupling constants ( J ) rather than chemical shifts alone. The workflow below outlines the decision tree for isomer resolution based on 1 H and 19 F spin-spin coupling.

Workflow Start Sample: Difluoro-2-hydroxybenzoate Isomer Prep Sample Preparation (CDCl3 for NMR, Neat for ATR-IR) Start->Prep HNMR 1H NMR (400 MHz) Analyze Aromatic J-Coupling Prep->HNMR FNMR 19F NMR (376 MHz) Analyze F-F J-Coupling Prep->FNMR IR ATR-FTIR Assess Intramolecular H-Bond Prep->IR H_Ortho 3J_HH ~ 8.5 Hz (Ortho Protons) HNMR->H_Ortho H_Meta 4J_HH ~ 2.5 Hz (Meta Protons) HNMR->H_Meta H_Para 5J_HH ~ 0 Hz (Para Protons) HNMR->H_Para F_Ortho 3J_FF ~ 20-25 Hz (Ortho Fluorines) FNMR->F_Ortho F_Meta 4J_FF ~ 2-10 Hz (Meta Fluorines) FNMR->F_Meta Iso34 Methyl 3,4-difluoro- 2-hydroxybenzoate H_Ortho->Iso34 Iso35 Methyl 3,5-difluoro- 2-hydroxybenzoate H_Meta->Iso35 Iso45 Methyl 4,5-difluoro- 2-hydroxybenzoate H_Para->Iso45 F_Ortho->Iso34 F_Ortho->Iso45 F_Meta->Iso35

Fig 1: Orthogonal spectroscopic workflow for differentiating difluorinated benzoate isomers.

Structural Causality & Spectroscopic Signatures

1 H NMR: The Power of Proton-Proton Coupling

The substitution pattern of the benzoate ring dictates the spatial relationship of the remaining aromatic protons. By applying the Karplus equation principles to aromatic systems, we can predict the J -coupling values:

  • Methyl 3,4-difluoro-2-hydroxybenzoate: The remaining protons reside at C5 and C6. Because they are adjacent (ortho), they exhibit strong through-bond coupling ( 3JHH​≈8.5 Hz).

  • Methyl 3,5-difluoro-2-hydroxybenzoate: The protons are at C4 and C6. Separated by one carbon, this meta relationship yields a much weaker coupling ( 4JHH​≈2.5 Hz).

  • Methyl 4,5-difluoro-2-hydroxybenzoate: The protons are at C3 and C6. Being para to each other, scalar coupling is negligible ( 5JHH​≈0 Hz), resulting in two distinct singlets (often appearing as fine multiplets due to long-range 19 F coupling).

19 F NMR: Direct Fluorine Observation

19 F NMR is unequivocally the most diagnostic tool for heavily fluorinated aromatics 2.

  • In 3,4-difluoro and 4,5-difluoro isomers, the fluorine atoms are ortho to each other. This proximity results in a massive 3JFF​ coupling constant of 20–25 Hz.

  • In the 3,5-difluoro isomer, the meta relationship between the fluorines drops the 4JFF​ coupling constant to roughly 2–10 Hz.

FT-IR: Interrogating the Intramolecular Hydrogen Bond

All three isomers feature a hydroxyl group at the C2 position, which forms a strong, stable six-membered intramolecular hydrogen bond with the C1 ester carbonyl oxygen. Causality: This hydrogen bond withdraws electron density from the C=O double bond, lowering its force constant. As a result, the ester carbonyl stretch, which typically appears at 1720 cm −1 in non-hydrogen-bonded systems, is dramatically shifted to lower frequencies ( 1670–1685 cm −1 ). The exact shift varies slightly among isomers due to the inductive electron-withdrawing effects of the fluorine atoms at different ring positions.

Quantitative Data Summary

The table below consolidates the expected spectroscopic parameters for the three primary isomers, providing a quick-reference guide for structural verification.

CompoundAromatic Protons 1 H J -Coupling ( JHH​ )Fluorine Positions 19 F J -Coupling ( JFF​ )IR C=O Stretch (cm −1 )
Methyl 3,4-difluoro-2-hydroxybenzoate C5, C6 (ortho) 8.5 HzC3, C4 (ortho)20 - 25 Hz 1675
Methyl 3,5-difluoro-2-hydroxybenzoate C4, C6 (meta) 2.5 HzC3, C5 (meta)2 - 10 Hz 1680
Methyl 4,5-difluoro-2-hydroxybenzoate C3, C6 (para) 0 HzC4, C5 (ortho)20 - 25 Hz 1672

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols must be strictly adhered to. These methods are designed to prevent solvent-induced artifacts and environmental contamination [[5]](), 6.

Protocol A: Multi-Nuclear NMR Spectroscopy ( 1 H, 19 F)

Objective: Acquire high-resolution spectra while preserving native intramolecular hydrogen bonding.

  • Solvent Selection (Critical Step): Select high-purity CDCl 3​ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Polar aprotic solvents like DMSO-d 6​ or protic solvents like Methanol-d 4​ will actively compete for hydrogen bonding, disrupting the native C2-OH O=C interaction. This causes the diagnostic far-downfield OH peak ( 10.5–11.5 ppm) to broaden or shift unpredictably. CDCl 3​ maintains the molecule's coplanar geometry.

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl 3​ . Filter through a glass wool plug into a 5 mm NMR tube to remove any undissolved particulates that could degrade magnetic field homogeneity (shimming).

  • Acquisition ( 1 H): Run at 400 MHz. Set the relaxation delay ( D1​ ) to at least 2 seconds. Use TMS (0.00 ppm) as the internal self-validating reference.

  • Acquisition ( 19 F): Run at 376 MHz. If available, use Trichlorofluoromethane (CFCl 3​ ) as an internal standard (0.00 ppm), or rely on the spectrometer's unified frequency lock.

  • Data Processing: Apply a mild exponential window function (LB = 0.3 Hz) prior to Fourier transformation to enhance signal-to-noise without artificially broadening the critical J -coupling splitting patterns.

Protocol B: ATR-FTIR Spectroscopy

Objective: Measure vibrational frequencies without introducing moisture artifacts.

  • Method Selection: Utilize Attenuated Total Reflectance (ATR) FTIR rather than traditional KBr pellet transmission.

    • Causality: KBr is highly hygroscopic. The mechanical pressing of KBr pellets inevitably introduces atmospheric moisture, which manifests as a massive, broad band between 3200–3500 cm −1 . Because we are evaluating the specific shifted O-H stretch of the salicylate system, exogenous water invalidates the spectrum. ATR requires zero sample prep, analyzing the native crystalline lattice directly.

  • Background Validation: Clean the diamond/ZnSe ATR crystal with isopropanol. Allow it to evaporate completely. Collect a background spectrum (air) to self-validate that the crystal is pristine (no residual organic peaks).

  • Sample Acquisition: Place 2–3 mg of the solid isomer directly onto the crystal. Apply the pressure anvil until the clutch clicks, ensuring uniform optical contact.

  • Scanning: Collect 32 scans at a resolution of 4 cm −1 from 4000 to 400 cm −1 . Apply atmospheric compensation and baseline correction algorithms to finalize the data.

References

  • [2] ACS Publications, Journal of Medicinal Chemistry. Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold: SAR and in Vivo Characterization. Available at:[Link]

  • [5] Google Patents (US Patent 8,658,641 B2). Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections. Available at:

  • [3] Google Patents (US Patent 8,658,641 B2 Alternate Record). Fused, spirocyclic heteroaromatic compounds... Available at:

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Comparative

A Comparative Analysis of Leaving Group Ability in Methyl 3,4-difluoro-2-hydroxybenzoate Derivatives for Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Nucleophilic aromatic substitution (SNAr) stands out as a powerful tool for forging carbon-heteroatom and carbon-carbon bonds. Among the various substrates for SNAr, fluoroaromatic compounds have garnered significant attention due to the unique ability of fluorine to act as an excellent leaving group, a characteristic that is counterintuitive to its performance in aliphatic nucleophilic substitutions (SN2).[1][2] This guide provides an in-depth comparison of the leaving group abilities of the fluorine atoms at the C3 and C4 positions in Methyl 3,4-difluoro-2-hydroxybenzoate derivatives, supported by mechanistic insights and a detailed experimental protocol for quantitative analysis.

The Paradox of Fluorine as a Leaving Group in SNAr

In traditional SN2 reactions, the leaving group's ability is inversely proportional to its basicity, making fluoride a poor leaving group.[3] However, in the context of SNAr, the reactivity order for halogens is often inverted: F > Cl ≈ Br > I.[2][4] This reversal is a direct consequence of the reaction mechanism. The rate-determining step in an SNAr reaction is typically the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5] The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, creating a significant partial positive charge on the carbon atom and thereby accelerating the nucleophilic attack.[4] The subsequent elimination of the leaving group to restore aromaticity is a fast, low-energy step.[4]

Comparative Reactivity of C3-F vs. C4-F in Methyl 3,4-difluoro-2-hydroxybenzoate

The regioselectivity of nucleophilic attack on polysubstituted aromatic rings is a critical consideration in synthetic design. In Methyl 3,4-difluoro-2-hydroxybenzoate, the electronic and steric environment surrounding the C3 and C4 positions dictates the preferential site of substitution.

The electron-withdrawing nature of the methoxycarbonyl group (-COOCH₃) and the additional fluorine atom activates the aromatic ring towards nucleophilic attack. The position of these groups relative to the potential leaving groups is paramount in stabilizing the intermediate Meisenheimer complex.

  • Substitution at C4: A nucleophilic attack at the C4 position results in a Meisenheimer complex where the negative charge can be delocalized onto the para methoxycarbonyl group through resonance. This delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy for its formation.

  • Substitution at C3: When the nucleophile attacks the C3 position, the negative charge in the resulting Meisenheimer complex cannot be directly delocalized onto the methoxycarbonyl group through resonance. While the inductive effects of the substituents still play a role, the lack of direct resonance stabilization makes this intermediate less stable compared to the one formed from attack at C4.

Furthermore, the ortho-hydroxyl group can exert a directing effect. While its electron-donating resonance effect could potentially deactivate the ring, its ability to form hydrogen bonds with the incoming nucleophile or to be deprotonated under basic conditions can influence the reaction pathway. In many cases, an ortho-hydroxyl group can direct nucleophilic attack to the para position.

Based on these electronic considerations, it is predicted that the fluorine atom at the C4 position will be the more facile leaving group in Methyl 3,4-difluoro-2-hydroxybenzoate derivatives under typical SNAr conditions.

Quantitative Comparison of Leaving Group Ability

To empirically validate the predicted difference in reactivity between the C3-F and C4-F leaving groups, a kinetic study can be performed. The following table outlines the expected experimental data from a comparative kinetic analysis.

Leaving Group PositionRelative Rate Constant (k_rel)Product(s)Mechanistic Rationale
C4-F > 1Methyl 3-fluoro-2-hydroxy-4-(nucleophile)benzoateThe negative charge of the Meisenheimer complex is stabilized by resonance delocalization onto the para-methoxycarbonyl group.
C3-F 1Methyl 4-fluoro-2-hydroxy-3-(nucleophile)benzoateThe Meisenheimer complex is less stabilized as the negative charge cannot be delocalized onto the methoxycarbonyl group through resonance.

Experimental Protocol for Kinetic Analysis of Comparative Leaving Group Ability

This protocol details a method for the quantitative comparison of the leaving group ability of the C3 and C4 fluorine atoms in Methyl 3,4-difluoro-2-hydroxybenzoate using a model nucleophile, such as morpholine, and monitoring the reaction progress by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Methyl 3,4-difluoro-2-hydroxybenzoate

  • Morpholine (or other suitable nucleophile)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Internal Standard (e.g., naphthalene)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Standard laboratory glassware and equipment

  • HPLC system with a UV detector and a C18 column

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis prep_solution Prepare stock solutions: - Methyl 3,4-difluoro-2-hydroxybenzoate in DMF - Morpholine in DMF - Internal Standard in DMF add_reactants In a thermostatted reaction vessel, add: - DMF - K2CO3 - Internal Standard solution prep_solution->add_reactants equilibrate Equilibrate to the desired reaction temperature (e.g., 80 °C) add_reactants->equilibrate initiate Initiate the reaction by adding the substrate and nucleophile stock solutions equilibrate->initiate sampling Withdraw aliquots at specific time intervals initiate->sampling quench Quench the reaction in the aliquot with a dilute acid solution sampling->quench hplc_prep Prepare the sample for HPLC analysis (dilution, filtration) quench->hplc_prep hplc_analysis Inject the sample into the HPLC system hplc_prep->hplc_analysis integrate Integrate peak areas of substrate, products, and internal standard hplc_analysis->integrate calculate Calculate the concentration of reactants and products over time integrate->calculate plot Plot concentration vs. time to determine initial reaction rates calculate->plot compare Compare the rate constants for the formation of the C3 and C4 substitution products plot->compare

Caption: Experimental workflow for the kinetic analysis of SNAr reactions.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of Methyl 3,4-difluoro-2-hydroxybenzoate in anhydrous DMF.

    • Prepare a 1.0 M stock solution of morpholine in anhydrous DMF.

    • Prepare a 0.05 M stock solution of the internal standard (e.g., naphthalene) in anhydrous DMF.

  • Reaction Setup:

    • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 8.0 mL of anhydrous DMF, 276 mg (2.0 mmol) of anhydrous K₂CO₃, and 1.0 mL of the internal standard stock solution.

    • Place the flask in a preheated oil bath at 80 °C and stir for 15 minutes to allow the temperature to equilibrate.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, simultaneously add 1.0 mL of the Methyl 3,4-difluoro-2-hydroxybenzoate stock solution and 1.0 mL of the morpholine stock solution to the reaction flask. Start a timer immediately.

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing 900 µL of a 0.1% TFA solution in acetonitrile/water (50:50).

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. A typical method would be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

      • Gradient: 10% to 90% B over 15 minutes

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm and 280 nm

    • Identify the peaks corresponding to the starting material, the C3-substituted product, the C4-substituted product, and the internal standard by running authentic standards if available, or by LC-MS analysis of the reaction mixture.

  • Data Analysis:

    • Integrate the peak areas of the starting material, the two isomeric products, and the internal standard.

    • Calculate the concentration of each species at each time point using the internal standard for calibration.

    • Plot the concentration of the starting material and each product as a function of time.

    • Determine the initial rate of formation for each product by calculating the slope of the initial linear portion of the concentration vs. time plot.

    • The ratio of the initial rates will provide the relative reactivity of the C3-F and C4-F leaving groups.

Mechanistic Considerations and Influencing Factors

The proposed SNAr mechanism proceeds through the formation of a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate.

SNAr_Mechanism cluster_reactants cluster_products Reactants Methyl 3,4-difluoro-2-hydroxybenzoate + Nu⁻ Meisenheimer_C4 Meisenheimer Complex (Attack at C4) (Resonance Stabilized) Reactants->Meisenheimer_C4 k_1 (fast) Meisenheimer_C3 Meisenheimer Complex (Attack at C3) (Less Stabilized) Reactants->Meisenheimer_C3 k'_1 (slow) Product_C4 C4-Substituted Product Meisenheimer_C4->Product_C4 k_2 (fast) Product_C3 C3-Substituted Product Meisenheimer_C3->Product_C3 k'_2 (fast)

Caption: SNAr mechanism for Methyl 3,4-difluoro-2-hydroxybenzoate.

Factors influencing the regioselectivity include:

  • Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SNAr reactions as they solvate the cation of the nucleophile's counter-ion, leaving the nucleophilic anion more reactive.

  • Nucleophile: The nature of the nucleophile can influence the reaction rate and, in some cases, the regioselectivity. Harder nucleophiles may favor reaction at the more electron-deficient carbon, while softer nucleophiles might show different selectivity profiles.

  • Base: The presence and strength of a base are crucial, especially when using neutral nucleophiles like amines or alcohols, as the base is required to deprotonate the nucleophile or neutralize the acid formed during the reaction.

Conclusion

The comparative leaving group ability of the fluorine atoms in Methyl 3,4-difluoro-2-hydroxybenzoate derivatives is governed by the principles of nucleophilic aromatic substitution, where the stability of the intermediate Meisenheimer complex is paramount. Electronic effects, particularly resonance stabilization provided by the para-methoxycarbonyl group, strongly favor nucleophilic attack at the C4 position, making the C4-fluorine the more labile leaving group. The provided experimental protocol offers a robust framework for the quantitative determination of this reactivity difference, enabling researchers to make informed decisions in the design and optimization of synthetic routes for novel pharmaceuticals and functional materials.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, August 21). Favourability of leaving groups in nucleophilic aromatic substitution. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Retrieved from [Link]

  • Wyzant Ask An Expert. (2019, June 24). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Rohrbach, S., Smith, A. J., Hirst, J. D., & Tuttle, T. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(5), 1435-1443. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • Campodónico, P. R., Alarcón-Espósito, J., Olivares, B., & Tapia, R. A. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 854918. Retrieved from [Link]

  • Jacobsen, E. N., & Lennox, A. J. J. (2018). Concerted nucleophilic aromatic substitutions. Nature Chemistry, 10(9), 917-923. Retrieved from [Link]

  • Um, I. H., Kim, M. Y., Bae, A. R., Dust, J. M., & Buncel, E. (2014). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. The Journal of Organic Chemistry, 79(15), 7013-7021. Retrieved from [Link]

  • MDPI. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]

  • MDPI. (2021, March 4). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]

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